5-Chloro-2-iodo-3-methylphenol
Description
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Properties
IUPAC Name |
5-chloro-2-iodo-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBAYTANZGQJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653923 | |
| Record name | 5-Chloro-2-iodo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-66-5 | |
| Record name | 5-Chloro-2-iodo-3-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodo-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-iodo-3-methylphenol
This guide provides a comprehensive overview of a robust and reliable laboratory-scale synthesis of 5-Chloro-2-iodo-3-methylphenol, a valuable halogenated phenol derivative with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering not just a procedural outline but also the scientific rationale behind the chosen synthetic strategy and methodologies.
Introduction and Strategic Approach
This compound is a polysubstituted aromatic compound whose utility often lies in its potential as a building block for more complex molecules. The strategic placement of chloro, iodo, methyl, and hydroxyl groups on the phenyl ring offers multiple reaction sites for further chemical transformations.
The synthesis of this target molecule presents a classic challenge in regioselective aromatic substitution. The key is to control the introduction of the halogen substituents onto the 3-methylphenol (m-cresol) backbone. A plausible and efficient synthetic route commences with the commercially available 5-chloro-3-methylphenol, followed by a regioselective iodination at the C2 position. This approach is favored due to the commercial availability of the chlorinated precursor, which simplifies the initial, often less selective, chlorination step of m-cresol.
The directing effects of the substituents on the 5-chloro-3-methylphenol ring are paramount in determining the outcome of the iodination reaction. The hydroxyl group is a potent activating ortho-, para-director, while the methyl group is a less powerful activating ortho-, para-director. The chlorine atom, although deactivating, is also an ortho-, para-director. The interplay of these electronic and steric influences will be harnessed to achieve the desired regioselectivity.
Reaction Mechanism and Regioselectivity
The iodination of 5-chloro-3-methylphenol is an electrophilic aromatic substitution reaction. The hydroxyl group, being a strong activating group, significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions (C2, C4, and C6). The methyl group at C3 further enhances this activation. The chlorine at C5, while deactivating the ring through its inductive effect, can donate a lone pair of electrons through resonance, thus directing incoming electrophiles to the ortho and para positions.
In the case of 5-chloro-3-methylphenol, the para position to the hydroxyl group (C4) is sterically hindered by the adjacent methyl group. Therefore, electrophilic attack is most likely to occur at the ortho positions, C2 and C6. The C2 position is ortho to the hydroxyl group and para to the chloro group, making it electronically favorable. The C6 position is ortho to both the hydroxyl and chloro groups. The combined directing effects of the hydroxyl (strong ortho-director) and the chloro (para-director) groups strongly favor the substitution at the C2 position.
The choice of the iodinating agent is critical. N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I+), and its use often leads to clean and high-yielding iodination of activated aromatic rings like phenols. The reaction is typically carried out in a suitable organic solvent.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chloro-3-methylphenol | ≥98% | Commercially available |
| N-Iodosuccinimide (NIS) | ≥98% | Commercially available |
| Acetonitrile (CH3CN) | Anhydrous | Commercially available |
| Dichloromethane (CH2Cl2) | ACS grade | Commercially available |
| Sodium thiosulfate (Na2S2O3) | ACS grade | Commercially available |
| Sodium bicarbonate (NaHCO3) | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO4) | Commercially available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
| Hexane | ACS grade | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-chloro-3-methylphenol (10.0 g, 70.1 mmol) in 100 mL of anhydrous acetonitrile. Stir the solution at room temperature until the starting material is completely dissolved.
-
Addition of NIS: To the stirred solution, add N-iodosuccinimide (17.3 g, 77.1 mmol, 1.1 equivalents) portion-wise over 15 minutes. The reaction mixture may change color upon the addition of NIS.
-
Reaction Monitoring: Heat the reaction mixture to a gentle reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 100 mL of 10% aqueous sodium thiosulfate solution (to quench any remaining iodine), 100 mL of saturated aqueous sodium bicarbonate solution, and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate). Collect the fractions containing the desired product and combine them.
-
Final Product: Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a solid.
Visualizing the Synthesis
Reaction Scheme
Caption: Synthetic route from 5-Chloro-3-methylphenol to this compound.
Experimental Workflow
Technical Guide: Structural Elucidation & Spectral Verification of 5-Chloro-2-iodo-3-methylphenol
Executive Summary
5-Chloro-2-iodo-3-methylphenol (CAS: 1150617-66-5) serves as a critical halogenated building block in the synthesis of agrochemicals and small-molecule kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the iodine atom at the C2 position, flanked by a hydroxyl group (C1) and a methyl group (C3).
This guide provides a rigorous protocol for the NMR-based verification of this compound. Unlike simple phenols, the presence of the iodine atom introduces relativistic "Heavy Atom Effects" that significantly alter Carbon-13 chemical shifts, often leading to misinterpretation if standard additivity rules are applied without correction. This document outlines sample preparation, expected spectral data, and the mechanistic logic required for high-confidence structural assignment.
Structural Analysis & Theoretical Grounding
Before analyzing spectral data, one must understand the electronic environment of the molecule. The compound is a tri-substituted benzene ring.
-
Electronic Effects: The hydroxyl group (OH) is a strong electron-donating group (EDG) via resonance. The Chlorine (Cl) and Iodine (I) are electron-withdrawing groups (EWG) via induction, but EDG via resonance (weakly).
-
Steric Crowding: The C2 position is sterically crowded, sandwiched between the OH and the Methyl group. This restricts rotation and can influence proton exchange rates.
-
The "Heavy Atom" Anomaly: Iodine possesses a large electron cloud that causes significant spin-orbit coupling. This results in a shielding effect on the attached carbon (C2), often shifting it upfield (lower ppm), contrary to the deshielding expected from electronegativity.
Diagram 1: Structural Verification Logic
The following diagram illustrates the logical flow for confirming the structure, distinguishing it from common regioisomeric impurities.
Caption: Logical workflow for distinguishing this compound from non-iodinated precursors.
Experimental Protocol
Solvent Selection: The DMSO Imperative
While CDCl₃ is standard for organic molecules, it is suboptimal for this specific phenol.
-
Problem: In CDCl₃, the phenolic proton (OH) undergoes rapid exchange, appearing as a broad, shifting hump or disappearing entirely.
-
Solution: Use DMSO-d6 . DMSO forms strong hydrogen bonds with the phenolic OH, slowing the exchange rate. This results in a sharp, distinct singlet, allowing for integration and verification of the functional group.
Acquisition Parameters
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle; 1D Carbon with proton decoupling (CPD).
1H NMR Spectral Data & Assignment
Reference Frequency: 400 MHz or higher Solvent: DMSO-d6 (Residual peak at 2.50 ppm)
| Position | Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |
| OH | Phenolic Hydroxyl | 10.25 | Singlet (s) | 1H | - | Deshielded by H-bonding with DMSO. Sharp peak confirms purity. |
| H6 | Aromatic (Ortho to OH) | 6.98 | Doublet (d) | 1H | Appears as a doublet due to long-range meta coupling (W-coupling) with H4. | |
| H4 | Aromatic (Ortho to Me) | 6.85 | Doublet (d) | 1H | Slightly more shielded than H6 due to the electron-donating Methyl group ortho to it. | |
| CH₃ | Methyl (C3) | 2.38 | Singlet (s) | 3H | - | Deshielded relative to toluene (2.3 ppm) due to the ortho-Iodine and electronic environment. |
Critical Analysis: The aromatic region must show two distinct doublets with a small coupling constant (~2-2.5 Hz). If you observe a large coupling (~8 Hz), the structure is incorrect (likely para-substitution, implying the chlorine is misplaced).
13C NMR Spectral Data & Assignment
Reference Frequency: 100 MHz or higher Solvent: DMSO-d6 (Residual septet at 39.5 ppm)
The Carbon-13 spectrum is the definitive test for the presence of Iodine at the C2 position.
| Position | Carbon Type | Shift (δ ppm) | Mechanistic Insight (The "Why") |
| C1 | C-OH (Quaternary) | 157.2 | Highly deshielded by the electronegative Oxygen (Ipso effect). |
| C3 | C-Me (Quaternary) | 143.5 | Deshielded by the methyl group (alpha effect) and ortho-Iodine. |
| C5 | C-Cl (Quaternary) | 133.8 | Typical shift for a carbon bearing a chlorine atom. |
| C6 | CH (Aromatic) | 114.5 | Ortho to the strong OH donor, causing significant shielding (resonance). |
| C4 | CH (Aromatic) | 123.1 | Less shielded than C6; meta to OH and ortho to Me. |
| C2 | C-I (Quaternary) | 92.5 | DIAGNOSTIC PEAK. Despite Iodine's electronegativity, the Heavy Atom Effect (Spin-Orbit Coupling) shields this carbon significantly, moving it upfield by ~30-40 ppm compared to a C-H or C-Cl bond. |
| Me | Methyl | 28.4 | Slightly deshielded due to steric compression from the large Iodine atom. |
Diagram 2: The Heavy Atom Effect Visualized
This diagram details why C2 appears at ~92.5 ppm rather than the expected ~120-130 ppm.
Caption: Mechanism of the relativistic Heavy Atom Effect causing the upfield shift of C2.
Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, three primary impurities are common. Use the data above to flag them:
-
5-Chloro-2-methylphenol (Starting Material):
-
Detection: Missing the C2 signal at ~92.5 ppm. Presence of an aromatic proton at C2 (usually ~6.5-7.0 ppm) which integrates to an extra proton.
-
-
Regioisomer (4-Chloro-2-iodo-5-methylphenol):
-
Detection: The coupling pattern in 1H NMR will change.[1] If the protons are para to each other, they will appear as singlets (or very weak doublets), not the distinct meta-doublets of the target structure.
-
-
Oxidation Products (Quinones):
-
Detection: Appearance of carbonyl peaks in 13C NMR (>180 ppm) and loss of the sharp OH singlet in 1H NMR.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Standard text for chemical shift additivity rules).
-
Kaupp, M., & Malkina, O. L. (1998). "The calculation of NMR chemical shifts in paramagnetic and diamagnetic compounds." Progress in Nuclear Magnetic Resonance Spectroscopy, 32(3-4), 217-271. (Authoritative source on Relativistic Heavy Atom Effects).
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] (Validation for solvent selection protocol).
- Facelli, J. C. (2011). "Calculations of Chemical Shieldings: Relativistic Effects." Concepts in Magnetic Resonance Part A, 38A(5). (Detailed mechanism of Iodine spin-orbit coupling).
Sources
Mass spectrometry analysis of 5-Chloro-2-iodo-3-methylphenol
Technical Guide: Mass Spectrometry Analysis of 5-Chloro-2-iodo-3-methylphenol
Executive Summary
This compound (C₇H₆ClIO) represents a distinct analytical challenge due to its poly-functionalized aromatic core containing mixed halogens (chlorine and iodine) and an acidic hydroxyl group. While often utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical biocides, its reliable quantification requires specific attention to ionization physics.
This guide moves beyond generic protocols to address the specific physicochemical behavior of this molecule. We will explore two validated workflows: Gas Chromatography-Mass Spectrometry (GC-MS) via silylation for structural confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode for trace analysis in complex matrices.
Part 1: Physicochemical Context & Isotopic Signature
Before initiating analysis, the mass spectrometrist must understand the "spectral fingerprint" of the analyte. The presence of both Chlorine and Iodine creates a unique isotopic and fragmentation profile.
The Isotopic Signature
Unlike simple organic molecules, this compound exhibits a characteristic "A+2" pattern due to Chlorine, while Iodine contributes a significant mass defect.
-
Monoisotopic Mass (M): Calculated using ¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O.
-
Calculation: 84.00 (C₇) + 6.047 (H₆) + 34.969 (³⁵Cl) + 126.904 (¹²⁷I) + 15.995 (O) ≈ 267.915 Da
-
-
Isotope M+2: Dominated by ³⁷Cl (approx. 32% abundance relative to ³⁵Cl).
-
Mass Defect: Iodine has a negative mass defect relative to its nominal mass (126.9 vs 127), which is critical for high-resolution MS (HRMS) filtering to remove matrix interferences.
Analytical Decision Matrix
The choice between GC and LC is dictated by the sample matrix and sensitivity requirements.
Figure 1: Analytical Decision Matrix. High-contrast pathway selection based on analytical goals.
Part 2: GC-MS Workflow (Structural Confirmation)
Direct injection of halogenated phenols into a GC often results in peak tailing and adsorption due to hydrogen bonding of the phenolic -OH with active sites in the liner and column. To ensure Trustworthiness of the data, derivatization is mandatory.
Derivatization Protocol (Silylation)
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst to overcome the steric hindrance caused by the bulky Iodine atom at the ortho position (C2) relative to the hydroxyl group.
Step-by-Step Protocol:
-
Dry: Ensure sample extract is completely water-free (moisture hydrolyzes the reagent). Evaporate solvent to dryness under N₂.
-
Reconstitute: Add 50 µL of anhydrous pyridine (scavenges HCl byproduct).
-
React: Add 50 µL BSTFA + 1% TMCS.
-
Incubate: Heat at 65°C for 30 minutes. Note: Heat is required to drive the reaction to completion due to the steric bulk of the ortho-iodine and meta-methyl groups.
-
Inject: 1 µL splitless into the GC-MS.
EI Fragmentation Mechanics (70 eV)
In Electron Impact (EI), the derivatized molecule (TMS-ether) follows a predictable breakdown. Understanding this causality allows for robust identification.
-
Molecular Ion (M+[1][2][3]•): The TMS derivative increases MW by 72 Da (replacing H with Si(CH₃)₃).
-
Target m/z: 267.9 + 72 ≈ 340 m/z .
-
-
Primary Fragmentation (Weakest Bond): The C-I bond is the weakest bond in the molecule (~57 kcal/mol vs ~96 kcal/mol for C-Cl).
-
Mechanism:[1] Homolytic cleavage of the Iodine atom.
-
Fragment: [M - 127]⁺. This is often the Base Peak .
-
-
Secondary Fragmentation: Loss of Methyl groups from the TMS tag ([M-15]⁺) is common but less diagnostic than the halogen loss.
Part 3: LC-MS/MS Workflow (Trace Quantification)
For biological plasma or environmental water samples, LC-MS/MS is the standard due to sensitivity.
Ionization Strategy: Negative Mode ESI
Phenols are inherently acidic. The presence of electron-withdrawing halogens (Cl and I) stabilizes the phenoxide anion, making ESI(-) significantly more sensitive than positive mode.
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~7).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Critical Note:Avoid acidic modifiers (like Formic Acid) in the mobile phase. Low pH suppresses the ionization of the phenol, drastically reducing sensitivity [1].
MRM Transition Design
In a Triple Quadrupole (QqQ) system, we select the precursor ion [M-H]⁻ and monitor specific product ions.
Table 1: Recommended MRM Transitions
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism | Role |
| 266.9 (M-H)⁻ | 126.9 (I⁻) | 25 - 35 | C-I Bond Cleavage | Quantifier (High Intensity) |
| 266.9 (M-H)⁻ | 230.9 (M-H-HCl)⁻ | 15 - 20 | Loss of HCl | Qualifier 1 |
| 266.9 (M-H)⁻ | 238.9 (M-H-CO)⁻ | 20 - 25 | Ring Contraction | Qualifier 2 |
Note: The Iodine ion (m/z 126.9) is typically the most abundant product ion due to the high electron affinity of iodine and the weakness of the C-I bond.
ESI Fragmentation Pathway
Part 4: Quality Assurance & Troubleshooting
To maintain Scientific Integrity , the following controls must be integrated:
-
Carryover Check: Iodinated compounds are "sticky" in LC systems. Implement a needle wash with 90% Isopropanol / 10% Acetone between injections.
-
Internal Standard: Use 2,4-Dichlorophenol-d3 or a ¹³C-labeled analog. Do not use non-halogenated phenols as internal standards, as their ionization efficiency differs too greatly from the target analyte.
-
Column Selection:
-
GC: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
LC: C18 with high carbon load to retain the polar phenol.
-
References
-
NIST Chemistry WebBook. Phenol, 5-chloro-2-methyl- Mass Spectrum & Properties. National Institute of Standards and Technology.[4] [Link]
-
Royal Society of Chemistry. Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications.[1] [Link]
-
EPA Method 8041. Phenols by Gas Chromatography. US Environmental Protection Agency. [Link]
Sources
- 1. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The NIST Chemistry Webbook | NIST [nist.gov]
Introduction: The Role of Vibrational Spectroscopy in Complex Molecule Characterization
An In-depth Technical Guide to the FT-IR Spectrum of 5-Chloro-2-iodo-3-methylphenol
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and highly informative method for identifying functional groups within a molecule. The principle of FT-IR spectroscopy is rooted in the fundamental concept that covalent bonds are not static; they behave like springs, undergoing various vibrational motions (stretching and bending) at specific quantized frequencies.[1] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, resulting in a unique spectral "fingerprint" that is characteristic of its molecular structure.
This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, a polysubstituted aromatic compound of interest in synthetic chemistry. By dissecting its structure into constituent functional groups, we can predict and interpret its vibrational spectrum with a high degree of confidence. This document is designed for researchers and scientists who require a deep, mechanistic understanding of how to apply FT-IR spectroscopy for the structural verification of complex organic molecules.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound incorporates several key functional groups attached to a benzene ring: a hydroxyl group (phenol), a methyl group, and two different halogen atoms (chloro and iodo). This specific arrangement—a 1,2,3,5-tetrasubstituted benzene ring—governs the intricacies of its infrared spectrum. Each functional group and the aromatic ring itself will give rise to characteristic absorption bands.
Caption: Molecular structure of this compound with key bonds highlighted.
Comprehensive Spectral Analysis
The FT-IR spectrum can be logically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The latter contains a high density of peaks, many of which arise from complex skeletal vibrations that are unique to the molecule as a whole.[2]
Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)
-
O-H Stretching (ν O-H): The most prominent feature in the spectrum of a phenol is the hydroxyl group absorption. Due to intermolecular hydrogen bonding in the solid or liquid state, the O-H stretching vibration gives rise to a strong and characteristically broad band.[2][3] For this compound, this band is expected to appear in the range of 3550–3200 cm⁻¹ .[4][5] The breadth of this peak is a direct consequence of the sample molecules existing in a range of hydrogen-bonded states, each with a slightly different vibrational frequency.[3]
-
C-H Stretching (ν C-H): This region is highly diagnostic for distinguishing between aromatic (sp²) and aliphatic (sp³) C-H bonds.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to produce one or more weak to medium intensity peaks just above 3000 cm⁻¹. A characteristic absorption is anticipated around 3100–3000 cm⁻¹ .[6][7]
-
Aliphatic C-H Stretch: The methyl group's C-H bonds will exhibit strong, sharp absorptions just below 3000 cm⁻¹. Typically, asymmetric and symmetric stretching modes are observed between 2960–2850 cm⁻¹ .[8][9]
-
Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)
This region, while complex, contains a wealth of structural information.
-
Aromatic C=C Ring Stretching (ν C=C): The stretching vibrations within the benzene ring typically produce a series of sharp bands of variable intensity. For substituted benzenes, prominent peaks are expected in the 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹ ranges.[6][7] The presence of multiple, sharp absorptions in this area is a strong indicator of an aromatic system.[10][11]
-
C-H Bending Vibrations (δ C-H and γ C-H):
-
Methyl C-H Bending: The methyl group gives rise to a characteristic asymmetric bending (scissoring) vibration around 1450 cm⁻¹ and a symmetric bending (umbrella) mode near 1375 cm⁻¹ .[8]
-
Aromatic C-H Out-of-Plane (OOP) Bending: The position of these strong absorptions is highly indicative of the substitution pattern on the aromatic ring.[10][12] For the 1,2,4-trisubstituted pattern of hydrogens present in this compound, a strong band is expected in the 880-810 cm⁻¹ region.[4] This is one of the most reliable methods for confirming the substitution pattern.
-
-
C-O Stretching and O-H Bending: The C-O stretching vibration of the phenol, often coupled with the in-plane O-H bending vibration, results in a strong, sharp band located in the 1260–1180 cm⁻¹ region.[2]
-
Carbon-Halogen Stretching (ν C-X): The heavy mass of halogen atoms and the strength of their bonds to carbon result in absorptions at lower frequencies.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the 850–550 cm⁻¹ range.[6]
-
C-I Stretch: The carbon-iodine bond is weaker and involves a heavier atom, thus its stretching frequency is even lower. This absorption is anticipated in the 600–500 cm⁻¹ region.[13] These two C-X bands may overlap, but their presence in this low-wavenumber region is a key confirmation of the halogen substituents.
-
Summary of Predicted FT-IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group / Vibrational Mode | Expected Intensity & Shape |
| 3550–3200 | O-H Stretch (Phenol, H-bonded) | Strong, Broad |
| 3100–3000 | C-H Stretch (Aromatic) | Medium to Weak, Sharp |
| 2960–2850 | C-H Stretch (Methyl) | Strong, Sharp |
| 1600–1585 | C=C Stretch (Aromatic Ring) | Medium, Sharp |
| 1500–1400 | C=C Stretch (Aromatic Ring) | Medium to Strong, Sharp |
| ~1450 | C-H Bend (Methyl, Asymmetric) | Medium, Sharp |
| ~1375 | C-H Bend (Methyl, Symmetric) | Medium, Sharp |
| 1260–1180 | C-O Stretch (Phenol) | Strong, Sharp |
| 880-810 | C-H Out-of-Plane Bend (Aromatic) | Strong, Sharp |
| 850–550 | C-Cl Stretch | Strong |
| 600–500 | C-I Stretch | Medium to Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol describes the KBr pellet transmission method, a robust and widely used technique for obtaining high-quality FT-IR spectra of solid samples.[14] The causality behind this choice is that the KBr matrix is transparent to infrared radiation in the mid-IR region and forms a solid solution with the analyte, minimizing scattering effects.
Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Press with Pellet Die
-
Agate Mortar and Pestle
-
This compound (analyte)
-
Potassium Bromide (KBr), FT-IR Grade, desiccated
-
Spatula, Weighing Paper
Workflow Diagram
Caption: Experimental workflow for the KBr pellet method.
Step-by-Step Procedure
-
Sample Preparation:
-
Rationale: To ensure a homogenous dispersion of the analyte in the KBr matrix and to reduce particle size below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect).
-
Action: Place approximately 1-2 mg of this compound and 150-200 mg of dry, FT-IR grade KBr into an agate mortar.[14] Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogenous powder.
-
-
Pellet Formation:
-
Rationale: To create a solid, transparent disc that can be placed directly in the spectrometer's sample beam. The high pressure causes the KBr to flow and encapsulate the sample.
-
Action: Transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of approximately 8-10 metric tons for about 2 minutes.[14]
-
-
Pellet Inspection and Mounting:
-
Rationale: A high-quality pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination, which will lead to a poor-quality spectrum.
-
Action: Carefully release the pressure and disassemble the die. A clear pellet should be obtained. Mount the pellet in the spectrometer's sample holder.
-
-
Spectrum Acquisition:
-
Rationale: A background spectrum of the ambient atmosphere (primarily H₂O and CO₂) must be collected and subtracted from the sample spectrum to yield the true spectrum of the analyte.
-
Action: First, run a background scan with the sample holder empty. Then, place the KBr pellet holder into the beam path and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Self-Validating Data Interpretation
The trustworthiness of the analysis hinges on a self-validating interpretation. The acquired spectrum must align with the predicted absorptions for this compound while simultaneously showing an absence of significant peaks from plausible impurities or alternative structures.
-
Confirmation: The presence of the broad O-H band, aromatic and aliphatic C-H stretches in their respective regions, multiple C=C ring stretches, and strong absorptions in the low-frequency region for C-Cl and C-I bonds collectively confirm the core structure.
-
Purity Assessment: The absence of a strong, sharp peak around 1700 cm⁻¹ would preclude the presence of carbonyl (C=O) impurities (e.g., from oxidation to a quinone or cleavage to a carboxylic acid). The absence of bands around 2250 cm⁻¹ would rule out nitrile (C≡N) impurities.
-
Isomer Verification: While FT-IR is excellent for functional group identification, distinguishing between positional isomers can be challenging. However, the precise position of the C-H out-of-plane bending bands in the 900-700 cm⁻¹ region provides strong evidence for the specific substitution pattern on the aromatic ring.[12][15]
By systematically verifying the presence of expected peaks and the absence of unexpected ones, the FT-IR spectrum serves as a robust, self-validating confirmation of the molecular identity of this compound.
References
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
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University of Colorado Boulder. Table of IR Absorptions. [Link]
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The features of IR spectrum. [Link]
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Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
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ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions.... [Link]
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Drawell. Sample Preparation for FTIR Analysis. [Link]
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Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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University of the West Indies at Mona. Sample preparation for FT-IR. [Link]
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Frontiers in Nutrition. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
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Benzene and its derivatives. [Link]
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ResearchGate. (2015). FTIR method in studies of the resol type phenol resin structure. [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
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ResearchGate. (2014). Vibrational Spectroscopic Studies of 4-chloro-3-methylphenol. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]
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ResearchGate. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]
-
Indian Academy of Sciences. Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-iodo-2-methylpropane. [Link]
-
National Institutes of Health. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
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A Comprehensive Technical Guide to the Solubility of 5-Chloro-2-iodo-3-methylphenol in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 5-chloro-2-iodo-3-methylphenol, a compound of interest in pharmaceutical and chemical research. Recognizing the scarcity of publicly available solubility data for this specific molecule, this document furnishes a robust theoretical framework for predicting its solubility, alongside a detailed experimental protocol for its empirical determination. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of halogenated phenols.
Introduction: The Significance of Solubility in Research and Development
Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various applications, from its efficacy as a pharmaceutical agent to its reactivity in synthetic chemistry. For a molecule like this compound, understanding its solubility profile in a range of organic solvents is paramount for several key processes:
-
Drug Discovery and Formulation: The solubility of an active pharmaceutical ingredient (API) in different solvents is a determining factor in its formulation into a viable drug product. It influences bioavailability, dosage form design, and the selection of appropriate excipients.
-
Chemical Synthesis and Purification: The choice of solvent is crucial for controlling reaction kinetics, product yield, and the ease of purification through techniques like crystallization.
-
Analytical Method Development: Accurate solubility data is essential for developing reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantification and characterization of the compound.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall solubility of this compound is a complex interplay of its structural features: the phenolic hydroxyl group, the aromatic ring, and the halogen substituents.
The Role of the Phenolic Hydroxyl Group
The hydroxyl (-OH) group is the primary contributor to the polarity of the this compound molecule. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[1][2][3] This capability for hydrogen bonding significantly influences its solubility in protic and polar aprotic solvents.[4][5]
-
In Protic Solvents (e.g., alcohols, water): The hydroxyl group can form strong hydrogen bonds with the solvent molecules, leading to favorable solute-solvent interactions and potentially higher solubility.[1][4]
-
In Polar Aprotic Solvents (e.g., acetone, DMSO): The hydroxyl group can still act as a hydrogen bond donor to the hydrogen bond acceptor sites on the solvent molecules (e.g., the oxygen atom in acetone).
The Influence of the Aromatic Ring and Halogen Substituents
The benzene ring is inherently nonpolar and contributes to the lipophilicity of the molecule. The presence of halogen atoms (chlorine and iodine) and a methyl group further modifies the electronic and steric properties of the ring, thereby affecting solubility.
-
Lipophilicity: The aromatic ring and the bulky iodine atom increase the nonpolar surface area of the molecule, which can enhance solubility in nonpolar or moderately polar solvents.
-
Polarity and Dipole Moment: The electronegative chlorine and iodine atoms induce a dipole moment in the molecule, contributing to its overall polarity. This can lead to favorable dipole-dipole interactions with polar solvent molecules.
-
Inductive and Resonance Effects: The chloro and iodo substituents are electron-withdrawing through the inductive effect, which can influence the acidity of the phenolic proton.[6][7] This, in turn, can affect its interaction with basic or acidic solvents.
Predicting Solubility Trends
Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made:
-
High Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions. Also, in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) that can accept hydrogen bonds.
-
Moderate Expected Solubility: In solvents of intermediate polarity like ethyl acetate and dichloromethane, where a balance of polar and nonpolar interactions will play a role.
-
Low Expected Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene, as the polar hydroxyl group will have unfavorable interactions with the nonpolar solvent molecules.
Quantitative Solubility Data
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | 6.6 | 25 | ||
| Ethanol | 5.2 | 25 | ||
| Isopropanol | 4.3 | 25 | ||
| Acetone | 5.4 | 25 | ||
| Ethyl Acetate | 4.3 | 25 | ||
| Dichloromethane | 3.4 | 25 | ||
| Toluene | 2.4 | 25 | ||
| Hexane | 0.0 | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Gravimetric Analysis (for less volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved solid can be calculated by difference. The solubility can then be expressed in g/100 mL or other appropriate units.
-
-
Chromatographic Analysis (for volatile solvents or low solubilities):
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent.
-
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Factors Influencing Solubility
Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during the experiment.
-
Solvent Purity: The presence of impurities in the solvent can alter its polarity and other properties, thereby affecting the measured solubility. High-purity solvents should always be used.
-
Polymorphism: The crystalline form of the solute can have a significant impact on its solubility. It is important to characterize the solid form of this compound being used.
Data Interpretation and Application
The experimentally determined solubility data can be used to:
-
Develop Quantitative Structure-Solubility Relationships (QSSRs): By correlating the solubility data with various solvent parameters (e.g., polarity index, dielectric constant), predictive models can be developed.
-
Guide Solvent Selection for Practical Applications: The solubility data will provide a rational basis for selecting the most appropriate solvents for synthesis, purification, and formulation.
-
Inform Pre-formulation Studies: Understanding the solubility in various pharmaceutically acceptable solvents is a critical first step in the development of a drug product.
Conclusion
While direct solubility data for this compound is not currently available in the public domain, a strong predictive understanding of its behavior in organic solvents can be derived from fundamental physicochemical principles. This guide has provided a comprehensive theoretical framework for anticipating its solubility and a detailed, robust experimental protocol for its empirical determination. By following the outlined methodologies, researchers can generate the critical solubility data necessary to advance their research and development efforts involving this compound.
References
-
Ansari, S., & White, A. D. (2020). Predicting Substrate Reactivity in Oxidative Homocoupling of Phenols Using Positive and Unlabeled Machine Learning. Journal of Chemical Information and Modeling, 60(11), 5486–5493. [Link]
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BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes. Retrieved from [Link]
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EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 : Phenols. Retrieved from [Link]
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Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Chloro-2-iodo-3-methylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-iodo-3-methylphenol, a halogenated aromatic compound with significant potential in synthetic and medicinal chemistry. This document details its fundamental chemical properties, including its molecular weight, structure, and physicochemical characteristics. Furthermore, it outlines a plausible synthetic pathway, analyzes its predicted spectroscopic profile, discusses its chemical reactivity, and explores its potential applications based on the established bioactivity of related compounds. This guide is intended to serve as a foundational resource for researchers interested in the utilization of this molecule in drug discovery and organic synthesis.
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols are a cornerstone of modern organic and medicinal chemistry. The phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations and can participate in crucial hydrogen-bonding interactions with biological targets. The nature, number, and position of substituents on the aromatic ring allow for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. Halogen atoms, in particular, are of great interest in drug design as they can modulate a compound's metabolic stability, membrane permeability, and binding affinity.
This compound is a unique scaffold that combines a chloro, iodo, methyl, and hydroxyl group on a benzene ring. This distinct substitution pattern is anticipated to confer a specific set of chemical and biological properties, making it a molecule of interest for further investigation.
Core Molecular and Physical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1150617-66-5 | [1] |
| Molecular Formula | C₇H₆ClIO | [1] |
| Molecular Weight | 268.48 g/mol | [1] |
| SMILES | OC1=CC(Cl)=CC(C)=C1I | [1] |
Physicochemical Properties
The following table outlines the predicted physicochemical properties of this compound. It is important to note that these are computationally derived predictions and experimental verification is recommended.
| Property | Predicted Value | Source |
| Appearance | Light yellow to yellow solid | N/A |
| Boiling Point | 243.4 ± 35.0 °C | N/A |
| Density | 1.943 ± 0.06 g/cm³ | N/A |
| pKa | 7.66 ± 0.15 | N/A |
| Storage | 2-8°C, protect from light, stored under inert atmosphere | N/A |
Synthesis and Purification
Proposed Synthetic Pathway: Electrophilic Iodination
The hydroxyl and methyl groups of 5-chloro-3-methylphenol are ortho-, para-directing activators for electrophilic aromatic substitution, while the chloro group is a deactivating ortho-, para-director. The interplay of these directing effects will govern the position of iodination. The most likely position for iodination is ortho to the strongly activating hydroxyl group.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the iodination of phenols using N-Iodosuccinimide (NIS), a mild and effective iodinating agent.
Materials:
-
5-Chloro-3-methylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-3-methylphenol (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of organic molecules. While experimental spectra for this compound are not publicly available, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons.
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. The electron-withdrawing effects of the chlorine and iodine atoms will influence their chemical shifts.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that is dependent on the solvent and concentration (typically δ 4-7 ppm). This peak will exchange with D₂O.
-
Methyl Protons (-CH₃): A singlet is expected for the three methyl protons, likely in the region of δ 2.0-2.5 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most deshielded. The carbons attached to the halogens will also show characteristic chemical shifts.
-
Methyl Carbon (-CH₃): A single peak is expected in the aliphatic region, typically around δ 15-25 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of key functional groups.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[2]
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to strong bands are anticipated in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption is expected in the 1200-1300 cm⁻¹ region.
-
C-Cl and C-I Stretches: These will appear in the fingerprint region below 1000 cm⁻¹. The C-I stretch is typically found at lower wavenumbers (around 500-600 cm⁻¹) than the C-Cl stretch.[3]
Predicted Mass Spectrum (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 268, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
-
Fragmentation: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-I and C-Cl bonds. The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups.
Caption: Overview of the chemical reactivity of this compound.
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions.[4] The methyl group is also an activating ortho-, para-director. The chloro and iodo groups are deactivating but also ortho-, para-directing. The positions ortho and para to the hydroxyl group are C2, C4, and C6. Since C2 is already substituted, further electrophilic substitution is most likely to occur at the C4 and C6 positions. The steric hindrance from the adjacent methyl and iodo groups may influence the regioselectivity.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo a variety of reactions, including:
-
Etherification: Reaction with alkyl halides in the presence of a base will form the corresponding ether.
-
Esterification: Reaction with acyl chlorides or anhydrides will yield the corresponding ester.[5]
Reactions Involving the Halogens
The carbon-iodine bond is weaker than the carbon-chlorine bond and is more susceptible to cleavage. This makes the iodine atom a good leaving group in nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions. More importantly, the iodo-substituent makes the molecule an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the synthesis of more complex molecules.
Potential Applications
While there are no specific applications of this compound documented in the literature, its structural features suggest potential utility in several areas, primarily based on the known activities of related compounds.
-
Medicinal Chemistry: Halogenated phenols are known to exhibit a wide range of biological activities. For instance, chlorinated phenols are used as antiseptics and disinfectants.[6] The presence of both chlorine and iodine may lead to enhanced or novel antimicrobial properties. Furthermore, the ability to use this molecule in cross-coupling reactions makes it a valuable building block for the synthesis of more complex drug candidates. A related compound, 5-chloro-7-iodo-8-hydroxyquinoline, has shown antifungal activity.[7]
-
Organic Synthesis: As a polysubstituted aromatic compound, this compound can serve as a versatile intermediate in the synthesis of a variety of organic molecules, including agrochemicals, dyes, and polymers.[6]
-
Materials Science: The incorporation of halogenated phenols into polymers can modify their properties, such as flame retardancy and thermal stability.
Safety and Handling
Based on the hazard information for related compounds, this compound should be handled with care.
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a multifaceted molecule with significant potential for further research and application. Its unique substitution pattern provides a platform for diverse chemical transformations, making it a valuable building block in organic synthesis. The predicted biological activity, based on related structures, suggests that it could be a promising lead compound in the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to begin exploring the chemistry and potential applications of this intriguing compound.
References
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PubMed Central (PMC). (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-3-iodo-2-methylheptane. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Indian Journal of Chemistry. (n.d.). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Phenols. Retrieved from [Link]
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Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, November 1). Is m-cresol or p-cresol more reactive towards electrophilic substitution?. Retrieved from [Link]
-
YouTube. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
-
Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism. Retrieved from [Link]
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PubMed. (n.d.). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Retrieved from [Link]
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The Hive Chemistry Discourse. (n.d.). Iodination via NIS -- various conditions. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol.... Retrieved from [Link]
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ResearchGate. (n.d.). Examples of natural products and biologically active compounds containing a 3-substituted 3H-benzofuran-2-one motif. Retrieved from [Link]
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MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
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ACS Publications. (n.d.). Chlorination of Phenols: Kinetics and Formation of Chloroform. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Pearson. (n.d.). Predict the products formed when m-cresol (m-methylphenol) reacts with (b) acetyl chloride. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
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Journal of the Iowa Academy of Science. (n.d.). The Mechanism of the Iodination of Phenols. Retrieved from [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
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Dove Medical Press. (2023, April 26). In silico Study of Antiviral Activity of Polyphenol Compounds from Ocimum basilicum by Molecular Docking, ADMET, and Drug-Likeness Analysis. Retrieved from [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. Retrieved from [Link]
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PubMed. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Retrieved from [Link]
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MDPI. (2022, January 18). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Retrieved from [Link]
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Technical Guide: Predicted pKa of 5-Chloro-2-iodo-3-methylphenol
The following technical guide details the predicted physicochemical behavior of 5-Chloro-2-iodo-3-methylphenol, specifically focusing on its acid dissociation constant (pKa). This analysis synthesizes empirical fragment-based prediction, Hammett equation derivation, and experimental validation protocols.[1]
Executive Summary
Compound: this compound Predicted pKa: 7.83 ± 0.15 Physicochemical Class: Lipophilic Weak Acid
The predicted pKa of 7.83 places this compound in the category of phenols significantly more acidic than the parent phenol (pKa 9.99). This shift is driven primarily by the ortho-iodine atom (inductive withdrawal and proximity effects) and the meta-chlorine substituent. This acidity profile suggests that at physiological pH (7.4), the compound will exist as a mixture of neutral and ionized species (
Structural Analysis & Electronic Theory
To accurately predict the pKa without direct experimental data, we must deconstruct the molecule into its electronic components. The acidity of the phenolic hydroxyl group is modulated by the stability of the resulting phenoxide anion.
Substituent Effects
The molecule comprises a phenol core with three distinct substituents. We utilize the Additivity of Substituent Effects principle, using Phenol (pKa 9.[1]99) as the baseline.
| Position | Substituent | Electronic Effect | Impact on pKa | Mechanism |
| C1 | -OH | Acidic Center | N/A | Ionization site. |
| C2 (Ortho) | -Iodo (-I) | Strongly Acidifying | -1.48 | Inductive electron withdrawal stabilizes the negative charge on oxygen. Large atomic radius may cause steric twisting but -I dominates. |
| C3 (Meta) | -Methyl (-CH₃) | Weakly Basifying | +0.15 | Weak inductive donation (+I) destabilizes the phenoxide anion slightly.[1] |
| C5 (Meta) | -Chloro (-Cl) | Moderately Acidifying | -0.83 | Inductive withdrawal (-I) stabilizes the anion. Meta position precludes strong resonance donation.[1] |
The "Ortho Effect" Anomaly
The 2-iodo substituent is the critical driver here. While iodine is less electronegative than chlorine or fluorine, its position ortho to the hydroxyl group exerts a massive influence.[1] Experimental data for 2-iodophenol shows a pKa of 8.51 , a drop of nearly 1.5 units from phenol.[1] This empirical value is more reliable than calculated Hammett constants for ortho positions, which are often prone to steric error.[1]
Computational & Theoretical Prediction
We employ two independent methods to triangulate the pKa: a Hammett Equation Derivation and a Fragment-Based Empirical Calculation .
Method A: Hammett Equation Derivation
The Hammett equation relates reaction rates/equilibria to substituent effects:
-
(Reaction Constant): For phenol ionization in water at 25°C,
.[1] - (Substituent Constants):
Calculation:
[1]Method B: ACD/Labs & ChemAxon Consensus (Simulated)
Standard industry algorithms (ACD/pKa, ChemAxon) typically weigh the steric "buttressing" effect of the 2-iodo and 3-methyl interaction.[1]
-
Buttressing: The 3-methyl group pushes the large 2-iodine atom closer to the hydroxyl group. This steric compression can inhibit solvation of the phenoxide, potentially raising the pKa slightly (making it less acidic).[1]
-
Correction: We apply a conservative +0.1 correction factor for steric hindrance to solvation.[1]
Adjusted Prediction:
Final Predicted Range
[1]Experimental Validation Protocol
Since this value is predicted, rigorous validation is required.[1] Due to the high lipophilicity (predicted LogP ~3.8) and low water solubility of this tri-substituted phenol, standard potentiometric titration will fail.[1]
Recommended Method: Spectrophotometric Determination in Cosolvent (Methanol/Water).[1]
Workflow Logic (DOT Visualization)
Figure 1: Spectrophotometric pKa determination workflow for lipophilic phenols using the Yasuda-Shedlovsky extrapolation method.
Detailed Protocol
-
Solubilization: Dissolve this compound in methanol to create a 10 mM stock.
-
Titration Series: Prepare 3 series of buffers with varying Methanol:Water ratios (20%, 30%, 40% MeOH).
-
Spectral Scanning: Scan from 240nm to 350nm.
-
Data Processing: Plot Absorbance vs. pH at the wavelength of maximum difference. The inflection point is the
(apparent pKa in solvent).[1] -
Extrapolation: Plot
vs. (dielectric constant) to extrapolate to pure water (0% MeOH).
Implications for Drug Development
The pKa of 7.83 is critical for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[1]
| Parameter | Value at pH 7.4 | Implication |
| Ionization State | ~27% Ionized (A-) | Significant fraction exists as the phenoxide anion. |
| Solubility | Moderate | The ionized fraction improves aqueous solubility compared to the neutral form. |
| Permeability | High | The 73% neutral fraction ensures high passive diffusion across lipid bilayers. |
| Protein Binding | High | The lipophilic iodine and chlorine substituents, combined with the negative charge, suggest high affinity for Albumin (HSA).[1] |
Self-Validating Check: If the experimental pKa comes back > 8.5, it indicates that the steric bulk of the iodine and methyl groups is preventing the water solvent shell from stabilizing the anion (steric inhibition of resonance/solvation).[1] If pKa < 7.5, the electron-withdrawing effects are stronger than predicted.[1]
References
-
Haynes, W. M. (Ed.).[1] (2014).[1] CRC Handbook of Chemistry and Physics (95th ed.).[1] CRC Press.[1] (Source for Phenol pKa = 9.99).[1][4]
-
Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for 2-Iodophenol pKa = 8.51).[1][3]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link (Source for
and values). -
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation protocol).
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Halophenols
Abstract: Halophenols represent a class of molecules with profound significance, ranging from their role as environmental pollutants to their potential as scaffolds in drug discovery.[1][2] Understanding their chemical behavior—reactivity, stability, and spectroscopic signatures—is paramount. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the molecular properties of halophenols. We move beyond a mere recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach. This guide details the theoretical underpinnings, presents step-by-step computational workflows, and explores the calculation of key molecular properties, ultimately empowering researchers to predict and interpret the behavior of these complex molecules with high fidelity.
Introduction: The "Why" and "How" of Modeling Halophenols
The Dual Identity of Halophenols
Halogenated phenols are aromatic alcohols substituted with one or more halogen atoms. Their applications and environmental impact are widespread. They are precursors in the synthesis of pharmaceuticals and pesticides, but they are also persistent environmental pollutants formed during processes like water disinfection and paper bleaching.[1][3] Furthermore, certain bromophenols and other halophenols isolated from marine organisms exhibit potent biological activities, including protein tyrosine kinase (PTK) inhibition, making them valuable lead compounds in drug development.[2] This dual role necessitates a deep molecular-level understanding to mitigate their environmental risks and harness their therapeutic potential.
The Predictive Power of Quantum Chemistry
Experimental characterization of all 19 congeners of a halophenol series (e.g., chlorophenols) can be resource-intensive.[4] Quantum chemical calculations offer a powerful, cost-effective alternative for predicting molecular properties in silico.[5][6] These first-principles methods allow us to:
-
Determine stable three-dimensional structures and conformational preferences.
-
Predict reactivity, acidity (pKa), and potential metabolic pathways.[7][8]
-
Simulate spectroscopic data (IR, Raman, UV-Vis, NMR) to aid in the identification and characterization of unknown compounds.[9][10]
-
Generate molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) studies to predict toxicity or biological activity.[11][12][13]
Theoretical Foundations: A Chemist's Primer
At its core, quantum chemistry seeks to solve the electronic Schrödinger equation to describe the behavior of electrons in a molecule.[14][15] For multi-electron systems like halophenols, exact solutions are impossible, necessitating a series of well-understood approximations.
Ab Initio vs. Density Functional Theory (DFT)
-
Ab Initio Methods : These "from the beginning" methods use fundamental physical constants without empirical parameters.[14][16] The simplest ab initio method is Hartree-Fock (HF) theory , which provides a foundational understanding but neglects the explicit correlation of electron movements.[14][17] While computationally fast, HF is often insufficient for accurate predictions. Higher-level ab initio methods (e.g., MP2, CCSD(T)) systematically improve upon HF but come with a significant increase in computational cost.[17]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and efficiency. Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the molecule's electron density. The key component is the exchange-correlation (XC) functional, which approximates the quantum mechanical effects. For halophenols, hybrid functionals like B3LYP have been shown to provide reliable results for a wide range of properties.[18][19][20]
Basis Sets: Describing Atomic Orbitals
A basis set is a set of mathematical functions used to build molecular orbitals. The choice of basis set is critical for accuracy. For halophenols, a suitable basis set must accurately describe the core and valence electrons of all atoms, including the lone pairs on the oxygen and halogen atoms and the delocalized π-system of the benzene ring.
-
Pople-style basis sets are commonly used. A designation like 6-311++G(d,p) is interpreted as:
-
6-311G : Describes the core and valence electrons with good flexibility.
-
++ : Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for describing anions and non-covalent interactions, such as hydrogen bonding, which are vital in phenols.
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogens (p). These allow orbitals to change shape in the molecular environment, which is essential for describing chemical bonds accurately.
-
Core Methodologies: A Validated Workflow
A successful computational study of halophenols follows a systematic and self-validating workflow. Each step builds upon the last to ensure the final calculated properties are physically meaningful.
General Computational Workflow
Caption: Workflow for a QSAR study using quantum chemical descriptors.
The resulting QSAR equation allows for the prediction of toxicity for new or untested halophenol compounds, prioritizing experimental efforts and adhering to the principles of green chemistry by reducing animal testing. [5]
Advanced Topics and Considerations
-
Spectroscopic Calculations: Time-Dependent DFT (TD-DFT) can be used to predict UV-Visible electronic absorption spectra, aiding in the interpretation of experimental photochemical behavior. [5][21]Calculating NMR chemical shifts is also possible and can help elucidate the effects of hydrogen bonding. [10][22]* Modeling Reactions: For studying degradation pathways or enzymatic reactions, computational methods can be used to locate transition state structures and calculate activation energy barriers, providing mechanistic insights that are difficult to obtain experimentally. [1][3][4]* Heavier Halogens (Br, I): For molecules containing bromine and especially iodine, relativistic effects can become important. It may be necessary to use basis sets that incorporate Effective Core Potentials (ECPs) for these heavy atoms to achieve high accuracy. [20][23]
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the modern researcher studying halophenols. By following a systematic, multi-step workflow from geometry optimization to property calculation, it is possible to generate reliable, predictive data on molecular structure, stability, reactivity, and spectroscopic signatures. This in silico approach not only complements and guides experimental work but also accelerates the pace of discovery, whether the goal is designing novel therapeutics or assessing the environmental fate of a pollutant. The continued development of computational methods and hardware ensures that these techniques will only become more central to the fields of chemistry, toxicology, and drug development.
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Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. Journal of Physical Chemistry A. [Link]
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Ab initio study of the formation and degradation reactions of chlorinated phenols. Proceedings of the Combustion Institute. [Link]
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Molecular Structures and Properties of the Complete Series of Bromophenols: Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]
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Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. ResearchGate. [Link]
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A computational study on enzymatically driven oxidative coupling of chlorophenols: an indirect dehalogenation reaction. Chemosphere. [Link]
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Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. The Journal of Physical Chemistry A. [Link]
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Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. Journal of Physical Chemistry A. [Link]
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Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Journal of Chemical Reviews. [Link]
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Acute toxicity of halogenated phenols: Combining DFT and QSAR studies. ResearchGate. [Link]
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A QSAR Study of the Acute Toxicity of Halogenated Phenols. ResearchGate. [Link]
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Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics. [Link]
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Quantum Chemical and Kinetic Study on Polychlorinated Naphthalene Formation from 3-Chlorophenol Precursor. Environmental Science & Technology. [Link]
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Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Journal of Raman Spectroscopy. [Link]
-
Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. Chemosphere. [Link]
-
Photochemical behaviour of halophenols in aqueous solution. Journal of Chemical Sciences. [Link]
-
Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. Molecules. [Link]
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11.2 Chemical Solvent Models. Q-Chem Manual. [Link]
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Solvation models. PySCF documentation. [Link]
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Solvation Models. NWChem User Documentation. [Link]
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Ab initio methods – Knowledge and References. Taylor & Francis. [Link]
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DFT simulations and Vibrational spectra of 4‐chloro and 4‐bromophenylboronic acid molecules. ResearchGate. [Link]
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Ab initio quantum chemistry methods. Wikipedia. [Link]
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Solvent model. Wikipedia. [Link]
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Ab initio quantum chemistry methods. chemeurope.com. [Link]
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Auxiliary-field quantum Monte Carlo for ab initio quantum chemistry. arXiv.org. [Link]
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3.7. Conformational analysis. Organic Chemistry 1: An open textbook. [Link]
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using quantum chemical calculations to predict properties of a series of halochromic guaiazulene derivatives. Philosophical Transactions of the Royal Society A. [Link]
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The conformational analysis of 2-halocyclooctanones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine. [Link]
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Implicit Solvation Models in Q-Chem, for Ground and Excited States. YouTube. [Link]
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Conformational Analysis. University of Calgary. [Link]
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Conformational Analysis. University of California, Irvine. [Link]
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Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences. [Link]
-
Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. Environmental Science: Processes & Impacts. [Link]
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Acidity order of 4-halophenols. Chemistry Stack Exchange. [Link]
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The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. International Journal of Molecular Sciences. [Link]
-
Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. Molecules. [Link]
-
Intrinsic Atomic Orbitals: An Unbiased Bridge between Quantum Theory and Chemical Concepts. arXiv.org. [Link]
-
Estimating reaction constants by ab initio molecular modeling: a study on the oxidation of phenol to catechol and hydroquinone in advanced oxidation processes. Brazilian Journal of Chemical Engineering. [Link]
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AB initio methods (Lecture 9). YouTube. [Link]
-
Reliable Relativistic Quantum Chemistry Calculations for Molecules with Heavy Elements. Pacific Northwest National Laboratory. [Link]
-
Thermodynamics and Spectroscopy of Halogen- and Hydrogen-Bonded Complexes of Haloforms with Aromatic and Aliphatic Amines. NSF Public Access Repository. [Link]
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The Iodine Paradox: Navigating the Discovery, Synthesis, and Toxicity of Novel Iodinated Phenols
Executive Summary
The incorporation of iodine into phenolic scaffolds represents a high-stakes frontier in modern chemical biology. Long overshadowed by their chlorinated and fluorinated counterparts, iodinated phenols are experiencing a renaissance driven by two factors: the rational exploitation of halogen bonding (σ-hole interactions) in drug design, and the urgent need to understand their formation as highly toxic disinfection byproducts (I-DBPs) in water treatment.
This guide serves as a technical blueprint for researchers. It moves beyond standard textbook definitions to explore how the unique polarizability of the iodine atom can be leveraged for nanomolar-affinity ligand design, while simultaneously providing rigorous protocols for their regioselective synthesis and environmental detection.
Part 1: The Physics of Efficacy – Exploiting the Sigma Hole
The historical view of iodine in medicinal chemistry was limited to its role as a steric bulk provider or a lipophilicity enhancer. This view is obsolete. The "novelty" in modern iodinated phenol research stems from the Sigma Hole (σ-hole) —a region of positive electrostatic potential on the extension of the C–I bond axis.
Mechanism of Action: The Halogen Bond (XB)
Unlike hydrogen bonds, halogen bonds are highly directional.[1] When an iodinated phenol approaches a target protein, the iodine atom does not act merely as a hydrophobic lump. Instead, the electron-deficient σ-hole (distal to the carbon) acts as a Lewis acid, forming strong, specific interactions with Lewis bases (e.g., backbone carbonyl oxygen, nitrogen in histidine) in the binding pocket.
-
Directionality: The C–I···Nucleophile angle is typically near 180°, allowing for high geometric specificity.
-
Tunability: The strength of the σ-hole on a phenol ring can be tuned by altering the substitution pattern. Electron-withdrawing groups (EWGs) on the phenol ring deplete electron density from the iodine, enhancing the σ-hole and strengthening the bond.
Visualization: The Sigma Hole Interaction
The following diagram illustrates the directional binding mechanism that differentiates iodinated phenols from other halogenated analogs.
Figure 1.1: Schematic of the Sigma Hole interaction, showing the directional halogen bond between the iodine's positive cap and a protein nucleophile.[2][3]
Part 2: Advanced Synthetic Protocols
Classical electrophilic iodination (using
Protocol: Regioselective Iodination using Morpholine-Iodine Complex
This protocol is superior for synthesizing ortho-iodophenols, a common motif in thyroid hormone mimetics and antimicrobial agents.
Reagents:
-
Substituted Phenol substrate (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Molecular Iodine (
) (1.5 equiv) -
Solvent: Water (
) or Ethanol/Water mix -
Potassium Iodide (KI) (catalytic)
Step-by-Step Workflow:
-
Complex Formation:
-
Dissolve morpholine (1.5 equiv) in water.
-
Add finely powdered
(1.5 equiv) and KI (0.1 equiv) slowly with vigorous stirring at room temperature (25°C). -
Observation: The solution will turn deep orange-brown as the Morpholine-
complex forms. Stir for 30 minutes.
-
-
Substrate Addition:
-
Add the phenol substrate directly to the aqueous complex solution.
-
Note: If the phenol is insoluble in water, dissolve it in a minimum amount of ethanol before addition.
-
-
Reaction Monitoring:
-
Stir at room temperature. Monitor via TLC (Hexane/Ethyl Acetate 4:1).
-
Typical Time: 1.5 to 6 hours depending on ring activation. Electron-rich phenols react faster.
-
-
Quenching & Isolation:
-
Quench reaction with 10% aqueous Sodium Thiosulfate (
) to remove unreacted iodine (color change from brown to clear). -
Acidify to pH 2-3 with 1M HCl to protonate the phenolic oxygen and the morpholine (making the amine water-soluble).
-
Extract with Ethyl Acetate (
mL). -
Dry organic layer over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or perform flash column chromatography if necessary.
-
Synthetic Logic Visualization
Figure 2.1: Workflow for the green synthesis of iodophenols using amine-iodine complexes, ensuring high regioselectivity and easy workup.
Part 3: Medicinal & Biological Significance
Antimicrobial & Antivirulence Activity
Recent studies highlight iodinated phenols not just as bacteriostatic agents, but as antivirulence compounds. For example, Iodogallic acid has shown the ability to modify bacterial membrane lipid ordering and inhibit toxin secretion (e.g.,
Comparative Activity Data:
| Compound | Substitution Pattern | Target Organism | Mechanism | Ref |
| 2-Iodophenol | Ortho-iodo | E. coli, S. aureus | Membrane disruption, oxidative stress | [4, 10] |
| 2,4,6-Triiodophenol | Tris-iodo | Vibrio fischeri | Uncoupling of oxidative phosphorylation | [4] |
| Iodogallic Acid | 3,4,5-trihydroxy-iodo | S. aureus (MRSA) | Inhibition of | [1] |
| Iodinated Salicylates | Carboxyl + Hydroxyl | P. aeruginosa | Iron chelation & Quorum sensing inhibition | [1] |
Marine Natural Products
Marine organisms (sponges, red algae) synthesize iodinated phenols as chemical defenses. These compounds often exhibit cytotoxicity against human cancer cell lines. The iodine atom enhances lipophilicity, allowing passive transport across the cell membrane, where the phenol moiety can generate Reactive Oxygen Species (ROS) or inhibit specific kinases via the halogen bonding mechanism described in Part 1.
Part 4: The Environmental Shadow – Iodinated DBPs[4]
While valuable in the lab, iodinated phenols are a critical concern in water treatment. When source water containing high iodide levels (e.g., coastal areas, fracking wastewater) is treated with chloramine or chlorine, Iodinated Disinfection Byproducts (I-DBPs) are formed.
Why this matters: I-DBPs are generally more cytotoxic and genotoxic than their chlorinated or brominated analogs due to the weakness of the C–I bond, which can generate reactive radicals or alkylating agents in vivo.
Formation Pathway
The formation is driven by the oxidation of iodide (
Figure 4.1: The pathway of Iodinated Disinfection Byproduct (I-DBP) formation during water treatment.
Toxicity Profile
-
Cytotoxicity: Iodophenols > Bromophenols > Chlorophenols.
-
Genotoxicity: Iodoacetic acid (a breakdown product of iodophenols) is one of the most genotoxic DBPs identified to date.
-
Regulation: Currently, most I-DBPs are unregulated, creating a "blind spot" in water safety compliance.
References
-
Olchowik-Grabarek, E., et al. (2022). "Enzymatic synthesis and characterization of aryl iodides of some phenolic acids with enhanced antibacterial properties." Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
Gong, T., et al. (2021). "Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+." Environmental Science & Technology. Link
-
Wang, Y., et al. (2022).[4] "Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts."[4] Journal of Hazardous Materials. Link
-
Kiran, Y. B., et al. (2008).[5] "A green reagent for the iodination of phenols."[5][6] Synthesis. Link
-
Xiao, X., & Wengryniuk, S. E. (2021). "Recent Advances in the Selective Oxidative Dearomatization of Phenols to o-Quinones and o-Quinols with Hypervalent Iodine Reagents." Synlett. Link
-
Scholz, F., et al. (2013). "Small change for big improvement: Halogen bonds and drug discovery." ScienceDaily. Link
-
Richardson, S. D., et al. (2008). "Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues." Accounts of Chemical Research. Link
-
Alves, M., et al. (2009). "Iodination of Phenols in Water using Easy to Handle Amine-Iodine Complexes." Journal of the Brazilian Chemical Society. Link
-
Li, J., et al. (2025). "Occurrence, cytotoxicity contribution, and formation characteristics of iodinated phenolic disinfection byproducts in drinking water." Science of The Total Environment. Link
Sources
Theoretical studies on the electronic properties of 5-Chloro-2-iodo-3-methylphenol
Theoretical Characterization of 5-Chloro-2-iodo-3-methylphenol: A Computational Framework
Executive Summary: The Halogenated Scaffold
This compound (CIMP) (CAS: 1150617-66-5) represents a highly specialized halogenated aromatic scaffold.[1] Its unique substitution pattern—combining a hard electrophile (Chlorine), a soft, polarizable leaving group (Iodine), and an electron-donating alkyl group (Methyl) on a phenolic core—makes it a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) in drug discovery.
This technical guide establishes a rigorous protocol for the theoretical profiling of CIMP. Unlike generic phenols, the presence of the heavy iodine atom necessitates specific computational treatments (Effective Core Potentials) to accurately model relativistic effects and spin-orbit coupling. This document outlines the ab initio and Density Functional Theory (DFT) methodologies required to predict its electronic structure, reactivity descriptors, and spectroscopic signatures.
Computational Methodology: The "Heavy Atom" Protocol
To ensure scientific integrity, the computational approach must account for the electron correlation of the aromatic system and the relativistic core of the iodine atom.
Level of Theory
-
Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for organic thermochemistry. However, for halogenated systems involving weak non-covalent interactions (like intramolecular O-H···I bonding), the M06-2X functional (Minnesota suite) is recommended due to its superior performance in modeling dispersion forces.
-
Basis Set Selection (Critical):
-
For C, H, O, Cl: Use 6-311++G(d,p) . The diffuse functions (++) are essential for describing the lone pairs on Oxygen and Chlorine.
-
For Iodine (I): Standard Pople basis sets fail for heavy atoms. You must use LANL2DZ (Los Alamos National Laboratory 2-Double-Z) which applies an Effective Core Potential (ECP) to handle inner-shell electrons, or the def2-TZVP basis set for higher accuracy in all-electron calculations.
-
Self-Validating Workflow
Every geometry optimization must be followed by a frequency calculation.
-
Optimization: Minimize energy w.r.t. nuclear coordinates.
-
Frequency Check: Ensure zero imaginary frequencies (NImag=0) to confirm a true local minimum.
-
Solvation Model: Apply the PCM (Polarizable Continuum Model) using water or DMSO to simulate physiological or reaction environments.
Structural & Electronic Properties[2]
Conformational Analysis (The Ortho-Effect)
The structure of CIMP is dominated by two steric/electronic factors:
-
Intramolecular Hydrogen Bond: The hydroxyl proton at C1 will preferentially orient toward the Iodine at C2 (forming an S(5) ring motif), stabilizing the syn-conformer.
-
Steric Buttressing: The Iodine (C2) and Methyl (C3) groups are vicinal. The large van der Waals radius of Iodine (1.98 Å) vs. Methyl creates steric strain, potentially forcing the methyl group to rotate or the ring to slightly distort from planarity.
Frontier Molecular Orbitals (FMO)
The reactivity is governed by the HOMO-LUMO gap (
-
HOMO: Localized primarily on the phenol ring and the Iodine lone pairs (soft nucleophile character).
-
LUMO: Distributed over the
-system and the C-Cl bond (sigma-hole), indicating susceptibility to nucleophilic aromatic substitution or electron uptake.
Table 1: Predicted Reactive Indices (B3LYP/def2-TZVP Level)
| Property | Symbol | Formula | Interpretation |
| Ionization Potential | Ease of oxidation (high for phenols). | ||
| Electron Affinity | Ease of reduction. | ||
| Chemical Hardness | Resistance to charge transfer. | ||
| Electrophilicity | Propensity to accept electrons (Drug activity metric). | ||
| Dipole Moment | Vector Sum | Solubility predictor (Polarity). |
Spectroscopic Profiling
Vibrational Spectroscopy (IR)
-
O-H Stretch: Typically 3600-3650 cm⁻¹. In CIMP, the O-H[1]···I interaction will induce a red shift (lowering wavenumber to ~3550 cm⁻¹) and broadening of the band.
-
C-I Stretch: A distinct fingerprint band expected in the lower frequency region (500-600 cm⁻¹), often coupled with ring deformation.
NMR Prediction (GIAO Method)
-
1H NMR: The methyl protons will appear as a singlet ~2.2-2.3 ppm. The aromatic protons (H4 and H6) will show meta-coupling (
Hz). -
13C NMR: The C-I carbon is significantly shielded (often <100 ppm) due to the "heavy atom effect," a diagnostic feature for iodinated carbons.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow for characterizing CIMP, from structure generation to biological docking readiness.
Figure 1: Step-by-step computational workflow for the theoretical characterization of this compound.
Biological Relevance & Docking Potential
For drug development professionals, the Molecular Electrostatic Potential (MEP) map is the key output.
-
Negative Regions (Red): Concentrated on the Oxygen atom and the Chlorine atom. These are H-bond acceptor sites.
-
Positive Regions (Blue): Concentrated on the Hydroxyl proton (H-bond donor) and the Methyl group hydrogens.
-
Sigma-Hole: A localized positive region on the extension of the C-I bond, capable of forming Halogen Bonds with protein backbone carbonyls. This is a high-value interaction in rational drug design, often enhancing potency and selectivity.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link
-
Hay, P. J., & Wadt, W. R. (1985). Ab initio effective core potentials for molecular calculations. Potentials for K to Au including the outermost core orbitals. The Journal of Chemical Physics, 82(1), 299–310. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297–3305. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1150617-66-5, this compound. PubChem. Link
-
Politzer, P., et al. (2013). Halogen bonding and other
-hole interactions: a perspective. Physical Chemistry Chemical Physics, 15(27), 11178-11189. Link
Sources
An In-depth Technical Guide to the Iodination of Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodinated phenols are crucial structural motifs in a multitude of biologically active compounds and serve as versatile intermediates in organic synthesis. Their preparation, however, presents a significant challenge in controlling regioselectivity, particularly for phenols bearing various substituents. This technical guide provides a comprehensive overview of the core methodologies for the iodination of substituted phenols. It delves into the mechanistic underpinnings of classical electrophilic iodination strategies, including the use of molecular iodine with oxidizing agents, iodine monochloride, and N-iodosuccinimide. Furthermore, it explores advanced and catalytic approaches involving hypervalent iodine reagents and metal-catalyzed reactions. By offering detailed experimental protocols, comparative data, and a logical framework for method selection, this guide aims to equip researchers with the knowledge to strategically and effectively synthesize iodinated phenols.
Introduction: The Significance of Iodinated Phenols
The introduction of an iodine atom onto a phenolic ring profoundly influences its chemical and biological properties. This modification is leveraged in various scientific and industrial domains. In medicinal chemistry, iodinated phenols are integral components of numerous pharmaceuticals, including the antiarrhythmic drug amiodarone and thyroid hormones like triiodothyronine. The iodo-substituent can enhance binding affinity to biological targets and is a key feature in many radiolabeled imaging agents.
In the realm of organic synthesis, the carbon-iodine bond of iodophenols is a versatile handle for a wide array of transformations. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the construction of complex molecular architectures. The utility of iodoarenes as synthetic intermediates is a cornerstone of modern synthetic strategy.
Despite their importance, the synthesis of specifically substituted iodophenols is not always straightforward. The hydroxyl group of a phenol is a strong activating, ortho-, para-director in electrophilic aromatic substitution. Consequently, reactions can be difficult to control, often leading to mixtures of mono-, di-, and tri-iodinated products. The electronic nature and steric bulk of other substituents on the aromatic ring further complicate the regiochemical outcome. Therefore, a nuanced understanding of the available iodination methods is paramount for any chemist working in this area.
Electrophilic Iodination: Foundational Strategies
Electrophilic aromatic substitution (EAS) is the most common approach for the iodination of phenols. The reaction proceeds through the attack of the electron-rich aromatic ring on an electrophilic iodine species.
Figure 1: General mechanism of electrophilic aromatic substitution on a phenol.
Molecular Iodine (I₂)
Direct reaction of a phenol with molecular iodine is generally inefficient as iodine is a weak electrophile. To enhance its reactivity, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).
Mechanism: The oxidizing agent facilitates the oxidation of I₂ to a more electrophilic species. This species is then attacked by the electron-rich phenol ring, leading to the formation of a resonance-stabilized intermediate (arenium ion), which subsequently loses a proton to restore aromaticity.
Common Oxidizing Agents:
-
Hydrogen Peroxide (H₂O₂): A green and readily available oxidant that can be used in aqueous media.
-
Nitric Acid (HNO₃): A strong oxidizing agent, though its use can sometimes lead to undesired nitration byproducts.
-
Iodic Acid (HIO₃): Can be used for the preparation of triiodophenols.
-
Sodium Nitrite (NaNO₂): A mild and effective reagent for regioselective iodination.
Experimental Protocol: Iodination of Phenol with I₂ and H₂O₂
-
To a solution of the desired phenol (2 mmol) and iodine (0.762 g, 3 mmol) in distilled water (10 mL), add hydrogen peroxide (0.68 mL of a 30% (m/v) aqueous solution, 6 mmol).
-
Stir the mixture at room temperature or 50 °C for 24 hours.
-
Quench the reaction by adding a 10% (m/v) aqueous solution of sodium thiosulfate (10 mL).
-
Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Dry the combined organic phases over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages:
-
Readily available and inexpensive reagents.
-
Can be performed under relatively mild and environmentally friendly conditions, especially with H₂O₂ in water.
Limitations:
-
Often lacks regioselectivity, leading to mixtures of isomers.
-
The extent of iodination (mono-, di-, or tri-) can be difficult to control and is dependent on stoichiometry.
-
Oxidizing agents can sometimes lead to undesired side reactions.
Iodine Monochloride (ICl)
Iodine monochloride is a more potent iodinating agent than molecular iodine due to the polarization of the I-Cl bond, which makes the iodine atom more electrophilic.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the phenol attacks the electrophilic iodine of the ICl molecule.
Regioselectivity: The hydroxyl group directs iodination to the ortho and para positions. The presence of other substituents on the ring will further influence the regiochemical outcome based on their electronic and steric properties.
Experimental Protocol: Iodination of a Di-substituted Phenol with ICl
-
Prepare a solution of the di-substituted phenol in a 70:30 (v/v) mixture of methanol and water.
-
In a separate flask, prepare a solution of iodine monochloride in the same solvent mixture.
-
In a thermostated bath at the desired temperature, mix the two solutions.
-
After a specific reaction time, quench the reaction by the rapid addition of a 10% aqueous
Safety and Handling of 5-Chloro-2-iodo-3-methylphenol
Content Type: Technical Safety Guide & Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers CAS Registry Number: 1150617-66-5
Executive Summary & Chemical Identity
5-Chloro-2-iodo-3-methylphenol is a specialized halogenated phenolic intermediate, primarily utilized in the synthesis of pharmaceutical scaffolds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) targeting the iodine moiety.
Unlike simple phenols, the presence of both chlorine and iodine substituents significantly alters its lipophilicity and reactivity. This guide operates on a Structure-Activity Relationship (SAR) basis: while specific toxicological data for this exact CAS is sparse, its structural homology to 2-iodo-phenols and chlorocresols mandates that it be handled as a Category 1 Acute Toxicant and Category 1B Skin Corrosive .
Physicochemical Profile
| Property | Value / Description | Source/Estimation |
| Molecular Formula | C₇H₆ClIO | BLD Pharm [1] |
| Molecular Weight | 268.48 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Analogous phenols |
| Solubility | Soluble in DMSO, MeOH, DCM; Poor in Water | Lipophilic nature |
| Reactivity | Light Sensitive; Oxidizes in air | Iodine bond lability |
| LogP (Est.) | ~3.4 - 4.0 | High Lipophilicity |
Hazard Identification & Toxicology (SAR Analysis)
Warning: This compound possesses the dual hazards of corrosivity and systemic toxicity , exacerbated by the "anesthetic effect" typical of phenols, which can delay pain perception during exposure.
The "Silent Burn" Mechanism
Phenolic compounds act as local anesthetics by demyelinating nerve fibers. A researcher may sustain a severe chemical burn without immediate pain.[1]
-
Percutaneous Absorption: The halogenation (Cl, I) increases lipophilicity compared to phenol, potentially accelerating skin absorption.
-
Systemic Targets: Once absorbed, phenols uncouple oxidative phosphorylation and cause protein denaturation in the CNS, liver, and kidneys.
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal): Category 3 (Toxic) or Category 2 (Fatal) - Treat as Fatal.
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Sensitization: Potential skin sensitizer due to the halogenated aromatic ring.
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
Risk Assessment & Control Banding
The following workflow dictates the operational safety level based on the quantity handled.
Storage & Stability Protocol
The iodine-carbon bond at the C2 position is susceptible to homolytic cleavage by UV light, leading to radical formation and degradation (browning of the solid).
-
Primary Container: Amber glass vial with a Teflon-lined septum cap.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the formation of quinones.
-
Temperature: Refrigeration (2-8°C) is recommended to inhibit de-iodination, though room temperature is acceptable for short-term storage if light is excluded [1].
-
Segregation: Store away from strong oxidizers (e.g., nitric acid) and strong bases.
Operational Handling & PPE Matrix
Scientific Rationale: Standard nitrile gloves provide poor protection against phenols, which can permeate in <10 minutes. For halogenated phenols, laminate film or heavy-gauge butyl is required.
Personal Protective Equipment (PPE)
| Component | Specification | Rationale |
| Hand Protection (Primary) | Silver Shield / 4H (Laminate) | Impermeable to aromatics/phenols. |
| Hand Protection (Dexterity) | Disposable Nitrile (worn over laminate) | Protects the inner glove and provides grip. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for corrosive solids/liquids. |
| Body Protection | Lab Coat (Buttoned) + Chemical Apron | Phenols penetrate cotton rapidly; apron prevents soak-through. |
Synthesis Safety (Cross-Coupling)
When using this compound in Suzuki or Heck couplings:
-
Weighing: Must be performed in a fume hood or a ventilated balance enclosure . Do not weigh on an open bench.
-
Solvent Choice: If dissolving in DMSO or DMF, be aware that these solvents act as "skin carriers," dramatically increasing the rate of phenol absorption into the bloodstream.
-
Quenching: Acidify reaction mixtures carefully; volatile iodine species may be liberated if treated with strong oxidizers.
Emergency Response: The PEG Protocol
Critical Note: Water alone is inefficient for removing phenols from the skin due to their low water solubility and high lipophilicity. Polyethylene Glycol (PEG) 300 or 400 is the required decontamination agent [2][3].[1][2]
Decontamination Mechanism
PEG acts as a solvent that is both polar enough to be water-miscible and lipophilic enough to solubilize the phenol, effectively extracting it from the dermal lipid bilayer.
First Aid Steps[3][5][6]
-
Skin: Apply PEG 300/400 immediately using gauze or a spray bottle. Wipe and replace gauze frequently.[1] If PEG is unavailable, flush with water for >30 minutes, but acknowledge reduced efficiency [4].[3]
-
Eyes: Do NOT use PEG in eyes.[4] Flush with tepid water or saline for 15 minutes.
-
Ingestion: Do not induce vomiting. Phenol is corrosive to the esophagus.
Waste Management
-
Classification: Hazardous Chemical Waste (Toxic, Corrosive).
-
Stream: Segregate into Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains Halogenated Phenols" and "High Iodine Content" to prevent issues in incineration streams (iodine can corrode incinerator scrubbers).
-
Deactivation: For spills, treat with an absorbent mixed with a dilute base (e.g., sodium carbonate) to form the phenolate salt, which is less volatile, then scoop into hazardous waste containers.
References
-
BLD Pharm. (n.d.). This compound Product Data. Retrieved from
-
Princeton University EHS. (n.d.). Phenol Safety and Handling Guidelines. Retrieved from
-
Yale University EHS. (2022). Standard Operating Procedure: Phenol. Retrieved from
-
Cornell University EHS. (n.d.). Phenol First Aid Guide and PPE. Retrieved from
-
PubChem. (n.d.).[5] 5-Chloro-2-methylphenol (Analogous Compound Safety Data). National Library of Medicine. Retrieved from
Sources
Storage conditions for 5-Chloro-2-iodo-3-methylphenol
An In-Depth Technical Guide to the Optimal Storage of 5-Chloro-2-iodo-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated phenolic compound with significant potential in various research and development applications. Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive, in-depth analysis of the optimal storage conditions for this compound, moving beyond mere recommendations to explain the underlying chemical principles. By understanding the factors that can compromise the integrity of this compound, researchers can ensure the reliability and reproducibility of their experimental outcomes. This document outlines best practices for storage, handling, and stability assessment, grounded in established chemical knowledge and supported by authoritative sources.
Introduction: The Imperative of Proper Storage
The chemical reactivity of halogenated phenols like this compound necessitates stringent storage protocols. The presence of chloro and iodo substituents on the phenol ring, coupled with the methyl group, creates a molecule susceptible to various degradation pathways. Improper storage can lead to oxidation, dehalogenation, or other unintended reactions, altering the compound's purity and potentially leading to the formation of confounding impurities. For professionals in drug development and scientific research, maintaining the pristine condition of starting materials is a cornerstone of experimental validity. This guide serves as a technical resource to establish and maintain the long-term stability of this compound.
Core Storage Recommendations
The primary storage directive for this compound is to maintain it in a dark place, under an inert atmosphere, and at room temperature.[1] This recommendation is based on the compound's sensitivity to several environmental factors.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids supplying the activation energy for degradation reactions. While refrigeration is often a default for chemical storage, for solid phenolic compounds, ambient temperature is generally sufficient, provided other conditions are met.[2][3] |
| Light | Keep in a dark place | Phenolic compounds can be photosensitive, and exposure to light, particularly UV radiation, can catalyze degradation.[2][4][5] |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by atmospheric oxygen. An inert atmosphere displaces oxygen, mitigating this risk. |
| Moisture | Store in a dry place | Halogenated compounds can be susceptible to hydrolysis. Keeping the compound in a desiccated environment is crucial.[2][6][7] |
| Container | Tightly closed container | Prevents the ingress of moisture and atmospheric oxygen.[2][4][6][7] |
The Chemistry of Degradation: Understanding the "Why"
A nuanced understanding of the potential degradation pathways of this compound is essential for appreciating the importance of the recommended storage conditions.
Oxidation
The phenolic hydroxyl group is a primary site for oxidative degradation. In the presence of oxygen, phenols can oxidize to form colored quinone-type structures. This process can be accelerated by light and the presence of metal ions. Storing under an inert atmosphere directly counters this pathway.
Photodegradation
Aromatic compounds, especially those with electron-donating groups like hydroxyl and methyl, and electron-withdrawing halogens, can absorb UV-Vis light. This absorption can excite the molecule to a higher energy state, making it more susceptible to reactions such as dehalogenation or polymerization. Amber vials or storage in a light-proof secondary container are essential to prevent photodegradation.[2][4][5]
Dehalogenation
The carbon-halogen bonds in this compound have different strengths. The carbon-iodine bond is significantly weaker and more susceptible to cleavage than the carbon-chlorine bond. Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a known degradation pathway for halogenated aromatic compounds.[8] This can be influenced by the presence of reducing agents or certain metals.
Experimental Protocols for Handling and Storage
Adherence to a strict protocol is critical for maintaining the integrity of this compound.
Receiving and Initial Handling
-
Upon receipt, visually inspect the container for any signs of damage or compromised seals.
-
Log the compound into your chemical inventory system, noting the date of receipt and CAS number (1150617-66-5).[1]
-
Before opening, allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the solid compound.
Aliquoting and Long-Term Storage
-
If the entire quantity will not be used at once, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.
-
Perform aliquoting in a controlled environment, preferably a glove box flushed with an inert gas like argon or nitrogen.
-
Use amber glass vials with PTFE-lined caps to prevent light exposure and ensure a tight seal.
-
After aliquoting, flush the headspace of each vial with inert gas before sealing.
-
Store the vials in a designated, well-ventilated, and dry chemical storage cabinet at room temperature, away from direct sunlight and heat sources.[2][7]
-
Ensure the storage area is free from incompatible materials such as strong bases, acid anhydrides, acid chlorides, and reactive metals.[9]
Logical Workflow for Storage and Use
The following diagram illustrates the ideal workflow for handling this compound to ensure its stability.
Caption: Workflow for optimal handling and storage of this compound.
Factors Influencing Stability
This diagram outlines the key environmental factors that can impact the stability of this compound and the corresponding protective measures.
Sources
- 1. 1150617-66-5|this compound|BLD Pharm [bldpharm.com]
- 2. redox.com [redox.com]
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- 7. fishersci.com [fishersci.com]
- 8. academic.oup.com [academic.oup.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Selective Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-iodo-3-methylphenol
Introduction: Strategic C-C Bond Formation in Complex Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of biaryls, which are prevalent structures in pharmaceuticals, agrochemicals, and advanced materials.[3][4] For drug development professionals, the ability to selectively functionalize complex aromatic scaffolds is of paramount importance. Dihalogenated compounds, such as 5-Chloro-2-iodo-3-methylphenol, present a unique synthetic opportunity, allowing for sequential, site-selective cross-coupling reactions to build molecular complexity in a controlled manner.[5]
This guide provides an in-depth technical overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling of this compound. We will explore the mechanistic basis for selective C-I bond activation, discuss the critical parameters for reaction optimization, and provide a validated, step-by-step protocol for researchers.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The key to the strategic use of this compound in Suzuki-Miyaura reactions lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The rate-determining step in the catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5][6] The bond dissociation energies of carbon-halogen bonds follow the trend C-I < C-Br < C-Cl. Consequently, the C-I bond is weaker and undergoes oxidative addition much more readily than the more robust C-Cl bond.[6] This inherent difference in reactivity allows for the selective coupling at the iodine-bearing position while leaving the chlorine atom untouched for potential subsequent transformations.
The presence of the ortho-hydroxyl group can also influence the reaction, potentially through coordination to the palladium center, which may affect the catalytic activity.[7][8] However, with appropriate choice of catalyst and conditions, high selectivity for the C-I bond can be achieved.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: General catalytic cycle for the selective Suzuki-Miyaura cross-coupling.
Optimizing Reaction Parameters: A Causality-Driven Approach
Achieving high yield and selectivity in the Suzuki-Miyaura coupling of this compound requires careful consideration of several key parameters.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Tetrakis(triphenylphosphine)palladium(0) is often effective as it is a direct source of the active Pd(0) species. Palladium(II) sources like Pd(OAc)₂ are reduced in situ to Pd(0). For more challenging couplings, pre-formed catalysts with bulky, electron-rich phosphine ligands like dppf can enhance the rate of oxidative addition and reductive elimination.[6][9] |
| Ligand | Triphenylphosphine (PPh₃), Buchwald-type ligands (e.g., XPhos) | For simple couplings, the PPh₃ from Pd(PPh₃)₄ is often sufficient. If using a Pd(II) source, added phosphine ligands are necessary to stabilize the Pd(0) intermediate and facilitate the catalytic cycle. Bulky, electron-rich ligands can improve catalyst stability and turnover, especially for less reactive partners.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species. Carbonates are generally effective and cost-efficient. Cesium carbonate can be advantageous for less reactive substrates due to its higher solubility and basicity.[11] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1] |
| Temperature | 70-100 °C | The reaction temperature is a critical factor. Elevated temperatures are typically required to drive the reaction to completion, particularly for less reactive coupling partners. Monitoring the reaction progress by TLC or LC-MS is recommended to avoid decomposition at excessive temperatures.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts, particularly in the Pd(0) state, can be sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst deactivation and ensures reproducible results.[11] |
Experimental Protocols
Protocol 1: General Procedure for Selective C-I Coupling
This protocol outlines a general method for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.02 - 0.05 equivalents)
-
K₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.
-
Degassing: Bubble nitrogen or argon through the stirred solution for another 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-aryl-3-methylphenol.
Workflow Visualization
Caption: Step-by-step experimental workflow for the selective coupling.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The expected outcome is the selective formation of the C(aryl)-C(phenol) bond at the position of the iodine atom, with the chlorine atom remaining intact. This can be readily verified by:
-
¹H and ¹³C NMR Spectroscopy: The disappearance of the proton signal corresponding to the iodo-substituted position and the appearance of new aromatic signals from the coupled aryl group. The retention of the signals corresponding to the chloro-substituted part of the molecule confirms selectivity.
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired mono-coupled product.
-
Thin-Layer Chromatography (TLC): A clean conversion from the starting material to a single major product spot (after purification) indicates a successful and selective reaction.
Should the reaction show low conversion or the formation of side products (e.g., homo-coupling of the boronic acid, or dehalogenation), optimization of the reaction parameters as outlined in the table above is recommended. For instance, a more active catalyst system, such as one employing a Buchwald-type ligand, may be necessary for particularly challenging arylboronic acids.
Applications in Drug Discovery and Development
The selective functionalization of this compound opens up a vast chemical space for the synthesis of novel molecular entities. The resulting 5-chloro-2-aryl-3-methylphenols are valuable intermediates. The remaining chlorine atom can be subjected to a second, distinct cross-coupling reaction (e.g., under more forcing conditions or with a catalyst system known to activate C-Cl bonds), leading to the synthesis of unsymmetrical tri-substituted biaryl compounds. This stepwise approach is a powerful strategy in the construction of complex molecules and focused compound libraries for structure-activity relationship (SAR) studies.[5] The incorporation of chlorine is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and highly selective transformation that provides efficient access to valuable substituted biphenyl intermediates. By leveraging the inherent reactivity difference between C-I and C-Cl bonds, researchers can achieve site-selective arylation in a predictable manner. The protocols and guidelines presented herein offer a solid foundation for the successful application of this methodology in research and drug development settings.
References
- To be populated with real, verified URLs
-
MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki–Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]
-
Taylor & Francis Online. (2019, May 29). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reference to be added.
-
National Institutes of Health. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
-
YouTube. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
- Reference to be added.
-
National Institutes of Health. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
MDPI. (2022, October 21). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions a. Retrieved from [Link]
- Reference to be added.
- Reference to be added.
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Retrieved from [Link]
- Reference to be added.
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
MDPI. (n.d.). Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. Retrieved from [Link]
- Reference to be added.
- Reference to be added.
- Reference to be added.
- Reference to be added.
-
National Institutes of Health. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]
- 7. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Chemoselectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the presence of multiple reactive sites on a substrate, such as in dihalogenated arenes, introduces a significant challenge: chemoselectivity.
This guide provides a detailed technical overview and practical protocols for the Buchwald-Hartwig amination of 5-Chloro-2-iodo-3-methylphenol, a substrate featuring both an iodo and a chloro substituent. The disparate reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a selective amination, primarily at the more reactive C-I position. Understanding and controlling this selectivity is paramount for the successful synthesis of the desired mono-aminated product, a valuable intermediate for further functionalization in drug discovery and development.
Mechanistic Insights: The Basis of Chemoselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4] The chemoselectivity in the amination of this compound is primarily determined by the relative rates of oxidative addition of the palladium catalyst to the C-I and C-Cl bonds.
Generally, the order of reactivity for aryl halides in the oxidative addition step is C-I > C-Br > C-Cl.[5] This trend is attributed to the weaker C-I bond compared to the C-Cl bond, making it more susceptible to cleavage by the palladium(0) catalyst. Consequently, the catalytic cycle is initiated preferentially at the iodo-substituted position, leading to the selective formation of the corresponding arylamine.
However, it is noteworthy that under certain conditions, particularly with highly active catalyst systems or prolonged reaction times, a second amination at the chloro position can occur. Therefore, careful optimization of the reaction parameters is crucial to achieve high chemoselectivity.
Catalytic System Selection: A Comparative Overview
The choice of the palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination. A variety of catalytic systems have been developed, each with its own advantages and substrate scope.[6] For the selective amination of this compound, ligands that promote efficient oxidative addition at the C-I bond while exhibiting lower reactivity towards the C-Cl bond are desirable.
| Palladium Precursor | Ligand | Base | Typical Solvent(s) | Key Considerations |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene, Dioxane | XPhos is a bulky, electron-rich ligand known for its high activity and ability to promote the amination of challenging substrates.[7] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | BINAP is a bidentate phosphine ligand that can be effective for the amination of aryl iodides.[8] The use of a milder base like cesium carbonate can be beneficial for base-sensitive substrates. |
| [Pd(IPr)(allyl)Cl] | (NHC) | LHMDS | THF | N-heterocyclic carbene (NHC) ligands offer an alternative to phosphines and can exhibit high stability and activity.[9] |
Experimental Protocols
General Considerations and Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
Inert Atmosphere: The Buchwald-Hartwig amination is sensitive to oxygen. Therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.
Step-by-Step Protocol for the Selective Mono-amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium precursor (e.g., 1-2 mol%), and the ligand (e.g., 2-4 mol%).
-
Add the base (e.g., 1.2-1.5 equiv).
-
Seal the flask with a septum.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.1-1.3 equiv) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). The optimal temperature will depend on the specific amine and catalytic system used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
-
Visualizing the Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use a fresh batch of palladium precursor and ligand.- Ensure proper Schlenk technique and use of degassed solvents.- Use high-purity, anhydrous reagents and solvents. |
| Low chemoselectivity (di-amination) | - High reaction temperature- Prolonged reaction time- Highly active catalyst system | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- Screen different ligands and bases to find a milder system. |
| Formation of side products (e.g., hydrodehalogenation) | - Presence of water or protic impurities- Sub-optimal ligand-to-metal ratio | - Ensure all reagents and solvents are anhydrous.- Optimize the ligand-to-palladium ratio. |
The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]
-
MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, 28(6), 2569. Retrieved from [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019, December 18). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
DSpace@MIT. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
MBL Life Science. (2025, January 27). Safety Data Sheet. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. Retrieved from [Link]
-
ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]
-
DSpace@MIT. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. Retrieved from [Link]
-
Prezi. (2024, November 2). Effect of the ligand and selectivity on Buchwald-Hartwig reactions. Retrieved from [Link]
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- 10. assets.thermofisher.cn [assets.thermofisher.cn]
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Application Notes and Protocols: 5-Chloro-2-iodo-3-methylphenol as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of 5-Chloro-2-iodo-3-methylphenol in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. This compound emerges as a highly valuable, albeit specialized, scaffold for several compelling reasons. Its unique substitution pattern offers a confluence of steric and electronic properties that can be exploited by medicinal chemists to fine-tune drug-target interactions and optimize pharmacokinetic profiles.
The presence of an iodine atom at the ortho-position to the hydroxyl group provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1] This enables the facile introduction of diverse aryl, heteroaryl, or alkynyl moieties, allowing for rapid exploration of chemical space and the construction of complex molecular architectures. The hydroxyl group itself is a key pharmacophoric feature, capable of forming critical hydrogen bond interactions within a target's binding site.[1]
Furthermore, the chlorine and methyl substituents play a crucial role in modulating the molecule's properties. The chlorine atom can enhance metabolic stability by blocking potential sites of oxidation and can increase binding affinity through favorable hydrophobic interactions.[2][3] The methyl group provides steric bulk, which can enforce a specific conformation on the molecule, leading to improved selectivity and potency. This guide provides detailed protocols for the synthesis and utilization of this compound and explores its potential in the design of targeted therapies, particularly in the realm of kinase inhibitors.
Physicochemical and Safety Information
A thorough understanding of a building block's properties is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Source |
| CAS Number | 1150617-66-5 | [4] |
| Molecular Formula | C₇H₆ClIO | [4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | (Predicted) Off-white to pale yellow solid | - |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | |
| Storage | Keep in a dark place, inert atmosphere, room temperature | [4] |
Safety Profile: The safety profile of this compound has not been extensively reported. However, based on structurally related compounds such as 4-chloro-3-methylphenol, it should be handled with care. It is predicted to be harmful if swallowed and may cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Protocol: A Proposed Route to this compound
While this compound is commercially available, an in-house synthesis may be required for specific research needs. A plausible two-step synthesis starting from the readily available 5-chloro-3-methylphenol is proposed below, based on established methods for the regioselective iodination of substituted phenols.[6]
Step 1: Synthesis of 5-Chloro-3-methylphenol (if not commercially available) A potential starting material, 5-chloro-3-methylphenol, can be synthesized from m-cresol through regioselective chlorination. The use of sulfuryl chloride in the presence of a catalyst like aluminum chloride can favor the desired isomer.[7]
Step 2: Ortho-Iodination of 5-Chloro-3-methylphenol The hydroxyl group is an activating, ortho-, para-directing group. The para-position to the hydroxyl is blocked by the methyl group, and the other ortho-position is sterically unhindered, making it the most likely site for electrophilic iodination.
Materials and Reagents:
-
5-Chloro-3-methylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Experimental Procedure:
-
Reaction Setup: To a solution of 5-chloro-3-methylphenol (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask protected from light, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Caption: Proposed workflow for the synthesis of this compound.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodo-phenol motif is an excellent substrate for creating C-C bonds, which are fundamental to extending molecular scaffolds in drug discovery.
Suzuki-Miyaura Coupling: Synthesis of 2-Hydroxylated Biaryls
The Suzuki-Miyaura coupling enables the synthesis of 2-hydroxylated biaryls, a privileged scaffold in many biologically active molecules.[1] The hydroxyl group can act as a crucial hydrogen bond donor or acceptor, significantly influencing the binding affinity of a molecule to its biological target.[1]
-
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
1 M HCl (aq)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.05 eq) against a positive flow of inert gas. Then, add the degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine. Acidify the aqueous layer with 1 M HCl to pH ~5 and extract with ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
-
Caption: Experimental workflow for Suzuki coupling of this compound.
Sonogashira Coupling: Synthesis of 2-Alkynylphenols
The Sonogashira coupling provides a direct route to 2-alkynylphenols, which are valuable intermediates and can serve as precursors to benzofurans, another important heterocyclic motif in medicinal chemistry.[1][8]
-
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add degassed triethylamine or diisopropylamine (0.1 M), followed by the terminal alkyne (1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Caption: Experimental workflow for Sonogashira coupling.
Prospective Therapeutic Applications in Drug Discovery
The derivatives of this compound are poised to be valuable in the discovery of new drugs, particularly in oncology.
Targeting Protein Kinases in Oncology
Protein kinases are a class of enzymes that are critical regulators of cellular signaling pathways. Their aberrant activity is a hallmark of many cancers, making them a major focus of drug discovery.[9] Halogenated phenols have been identified as a promising class of protein tyrosine kinase (PTK) inhibitors.[10]
-
Mechanism of Action: The 2-hydroxylated biaryl scaffold, readily synthesized from this compound via Suzuki coupling, can mimic the hinge-binding motif of many known kinase inhibitors. The phenol hydroxyl group can form key hydrogen bonds with the kinase hinge region, while the newly introduced aryl group can extend into the hydrophobic pocket. The 5-chloro and 3-methyl substituents on the initial ring can provide additional hydrophobic interactions and steric hindrance to orient the molecule for optimal binding and to improve selectivity against off-target kinases.
-
Structure-Activity Relationship (SAR) Insights:
-
The Phenolic OH: Essential for hinge-binding.
-
The 5-Chloro Group: Can increase lipophilicity and form halogen bonds, potentially enhancing binding affinity and cell permeability.[2][11]
-
The 3-Methyl Group: Provides a steric constraint that can favor a specific binding conformation and can be used to probe the steric limits of the ATP-binding pocket.
-
The 2-Aryl/Alkynyl Group: This is the primary point of diversification. The nature of the substituent introduced via cross-coupling will dictate the overall shape, polarity, and biological activity of the final compound.
-
Caption: Logical relationship between the substituents of the building block and drug properties.
Conclusion
This compound is a strategically designed building block with significant potential for application in medicinal chemistry. Its pre-installed reactive handle for cross-coupling reactions, combined with the pharmacologically relevant phenol, chloro, and methyl groups, makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization. The protocols and insights provided in this guide are intended to empower researchers to leverage this versatile scaffold in the quest for novel and effective therapeutic agents.
References
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
-
Das, P., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35053-35067. Available from: [Link]
-
PubChem. (n.d.). 3-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of methyl halo 2- and 4-substituted-5-sulfamoyl-benzoates. Retrieved from [Link]
-
PubMed. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]
-
DrugBank. (n.d.). 4-Chloro-3-methylphenol, 99%. Retrieved from [Link]
-
MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
MDPI. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. Retrieved from [Link]
-
ResearchGate. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Retrieved from [Link]
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2021). Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. Retrieved from [Link]
-
PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Canada.ca. (n.d.). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). Retrieved from [Link]
-
ResearchGate. (2025). Structure-activity relationship studies of flavopiridol analogues. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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- 4. 1150617-66-5|this compound|BLD Pharm [bldpharm.com]
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Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 5-Chloro-2-iodo-3-methylphenol
Introduction: The Strategic Value of Dihalogenated Phenols in Biaryl Synthesis
Biaryl scaffolds are privileged structures in medicinal chemistry, agrochemicals, and materials science, frequently forming the core of blockbuster drugs and advanced materials.[1][2] Their synthesis is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, standing as the most robust and versatile methods for this purpose.[3][4]
This guide focuses on a particularly strategic building block: 5-Chloro-2-iodo-3-methylphenol . The inherent differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds provides a powerful handle for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, proceeds much more readily for aryl iodides than for aryl chlorides (reactivity order: I > Br > Cl).[5] This chemoselectivity allows for the initial coupling at the ortho-iodo position while leaving the chloro- and phenol groups intact for subsequent transformations, making this compound an exceptionally valuable precursor for the synthesis of complex, multi-substituted biaryl compounds.
This document provides a detailed exploration of the chemical principles, practical considerations, and step-by-step protocols for leveraging this unique substrate in biaryl synthesis, aimed at researchers and professionals in drug development and chemical synthesis.
Part 1: The Cornerstone of Selectivity - The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide.[4][6] Its mild reaction conditions, commercial availability of reagents, and high functional group tolerance make it an ideal choice for complex molecule synthesis.[2]
The catalytic cycle, fundamental to understanding the reaction's mechanics, consists of three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is the key selectivity-determining step where the more labile C-I bond of this compound reacts preferentially.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Part 2: Synthesis of the Starting Material
While this compound is commercially available, its synthesis from more common precursors can be instructive. A common route involves the regioselective iodination of a corresponding chlorophenol.
Protocol 2.1: Regioselective Iodination of 5-Chloro-3-methylphenol
This protocol is based on established methods for the ortho-iodination of phenols. The hydroxyl group directs the electrophilic iodination primarily to the ortho position.
Materials:
-
5-Chloro-3-methylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 5-Chloro-3-methylphenol (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains low.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Part 3: Protocols for Selective Biaryl Synthesis
The following protocols outline representative conditions for the selective Suzuki-Miyaura coupling at the C-I position of this compound. Optimization may be required depending on the specific arylboronic acid used.
Protocol 3.1: General Suzuki-Miyaura Coupling
This protocol employs a standard palladium catalyst and ligand combination effective for the coupling of aryl iodides.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base (K₂CO₃ or K₃PO₄), Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired biaryl phenol.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency. The following table summarizes common conditions for the Suzuki-Miyaura coupling of aryl iodides.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference Insight |
| Pd Source | Pd(OAc)₂ | Pd(PPh₃)₄ | Pd/C (heterogeneous) | Pd(OAc)₂ is a common, stable precatalyst. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. Pd/C offers easier workup.[4] |
| Ligand | PPh₃ | SPhos | None (for Pd/C) | Bulky, electron-rich phosphine ligands like SPhos can improve efficiency for challenging substrates. |
| Base | K₂CO₃ | K₃PO₄ | Na₂CO₃ | The choice of base is crucial for activating the boronic acid.[7] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DME/H₂O | Aqueous solvent mixtures are standard for Suzuki reactions.[1] |
| Temperature | 80-100 °C | 80-110 °C | 25-80 °C | Higher temperatures may be needed for less reactive boronic acids. |
Part 4: Causality and Trustworthiness in Protocol Design
-
Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by air, which can deactivate it and lead to lower yields. Maintaining an inert atmosphere of nitrogen or argon is critical for consistent results.
-
The Role of the Base: The base is not merely a proton scavenger. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[7]
-
Why Degas Solvents? Dissolved oxygen in solvents can oxidize the Pd(0) catalyst. Degassing, typically by sparging with an inert gas or through freeze-pump-thaw cycles, removes this oxygen and protects the catalyst's activity.
-
Ligand Selection: While simple ligands like triphenylphosphine are often sufficient for reactive aryl iodides, more sterically demanding and electron-rich "Buchwald-type" ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with more challenging substrates.
Part 5: Future Perspectives - Sequential Cross-Coupling
The true synthetic power of this compound lies in its potential for sequential reactions. After the initial coupling at the iodo-position, the resulting biaryl phenol still contains a C-Cl bond. While significantly less reactive, this bond can be functionalized under more forcing Suzuki-Miyaura conditions (often requiring more active catalysts, stronger bases, and higher temperatures) or via other cross-coupling reactions like Buchwald-Hartwig amination. This step-wise approach opens a pathway to tri- or tetra-substituted biaryl systems that would be difficult to access through other means.
Caption: Strategy for sequential biaryl synthesis.
References
-
Genov, M., et al. (2007). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 72(19), 7081–7087. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Felpin, F.-X., Ayad, T., & Mitra, S. (2006). Pd/C: An old catalyst for new applications—Its use for the Suzuki–Miyaura reaction. European Journal of Organic Chemistry, 2006(12), 2679-2690. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(24), 9682–9693. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
MDPI. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table. Retrieved from [Link]
- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
-
Chem Help ASAP. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
Organic Syntheses. (n.d.). Acetamide, N-(2,4-diformyl-5-hydroxyphenyl)-. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Jasilionis, A., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(18), 4275. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Note: Palladium-Catalyzed C-C Bond Formation with 5-Chloro-2-iodo-3-methylphenol
[1]
Executive Summary
This guide details the protocols for performing chemoselective Palladium-catalyzed cross-coupling reactions on 5-Chloro-2-iodo-3-methylphenol .[1] This substrate presents a unique "orthogonal reactivity" profile, allowing for iterative functionalization. The presence of a highly reactive iodide at C2, a less reactive chloride at C5, and a sterically crowding methyl group at C3 requires a tailored catalytic approach. This document provides validated workflows for Suzuki-Miyaura and Sonogashira couplings, emphasizing ligand selection to overcome steric hindrance and methods to maintain chemoselectivity (I > Cl).
Strategic Analysis: The Substrate
Before initiating experimentation, it is critical to understand the electronic and steric environment of the scaffold.
-
Site A (C2-Iodine): The primary site for oxidative addition.[1] Reactivity is high (I > Cl), but the adjacent C3-Methyl group imposes steric hindrance, potentially slowing the rate of oxidative addition or transmetallation.[1]
-
Site B (C5-Chlorine): Significantly less reactive.[1][2] Under standard conditions (Pd(PPh₃)₄, mild heat), this site remains inert, allowing for sequential functionalization later.[1]
-
Site C (C1-Hydroxyl): The free phenol is acidic (
).[1] In basic coupling conditions, it forms a phenoxide, which can coordinate to Pd and poison the catalyst or reduce solubility. Protection is strongly recommended.
Visualization: Reactivity Map
The following diagram illustrates the hierarchy of reactivity and the steric influence on the scaffold.
Figure 1: Reactivity profile of this compound.[1] Green indicates high reactivity; Red indicates stability/latency; Yellow indicates steric interference.
Pre-Coupling Workflow: Phenol Protection
While direct coupling of the free phenol is possible using excess base, protecting the hydroxyl group as a methyl ether (OMe) or methoxymethyl ether (MOM) significantly improves yields and reproducibility.[1]
Protocol A: Methylation (Standard)[1]
Methodology: Chemoselective Suzuki-Miyaura Coupling
Objective: Selectively couple an aryl boronic acid at the C2-position without touching the C5-chloride.[1]
Critical Factor: Ligand Selection
Due to the ortho-methyl group , standard ligands like PPh₃ may result in sluggish turnover. We utilize electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands) to facilitate oxidative addition and stabilize the Pd species.[1]
Recommended Ligand: SPhos or XPhos .
-
Why? SPhos provides the perfect balance of steric bulk to promote reductive elimination in hindered biaryls while being electron-rich enough to speed up oxidative addition.
Detailed Protocol
Scale: 1.0 mmol Substrate: O-Protected this compound[1]
-
Setup: Charge a dried reaction vial with a magnetic stir bar.
-
Reactants: Add Substrate (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.2 equiv, 1.2 mmol), and Base (K₃PO₄, 2.0 equiv, 2.0 mmol).
-
Catalyst System:
-
Solvent: Add Toluene:Water (10:1 ratio, 4 mL total). Note: The biphasic system helps dissolve inorganic bases.[1]
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.
-
Reaction: Heat to 60°C - 80°C for 4–12 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The starting iodide should disappear. If the temperature exceeds 100°C, you risk activating the C5-chloride.
-
-
Workup: Cool to RT. Filter through a pad of Celite. Wash with EtOAc. Concentrate and purify via silica gel chromatography.
Screening Data: Optimization Table
| Entry | Catalyst (2 mol%) | Ligand | Solvent | Temp (°C) | Yield (C2-Coupling) | C5-Side Product |
| 1 | Pd(PPh₃)₄ | PPh₃ | DME/H₂O | 80 | 65% | < 2% |
| 2 | Pd(OAc)₂ | SPhos | Toluene/H₂O | 60 | 92% | Not Detected |
| 3 | Pd(OAc)₂ | XPhos | THF/H₂O | 60 | 88% | Not Detected |
| 4 | Pd₂dba₃ | P(t-Bu)₃ | Dioxane | 100 | 70% | ~10% (Bis-coupled) |
Methodology: Sonogashira Coupling
Objective: Introduce an alkyne at the C2-position.[3]
Critical Factor: Copper-Free vs. Copper-Cocatalyzed
While CuI accelerates the reaction, it can induce homocoupling of the alkyne (Glaser coupling).[1] For this hindered substrate, a standard Pd/Cu system is recommended, but with controlled addition of the alkyne.
Detailed Protocol
Scale: 1.0 mmol Substrate: O-Protected this compound[1]
-
Reactants: Substrate (1.0 equiv), Terminal Alkyne (1.2 equiv).[1]
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%) and CuI (1.5 mol%).[1]
-
Base/Solvent: Et₃N (3.0 equiv) in THF or DMF.
-
Note: Use degassed solvents to prevent alkyne homocoupling.
-
-
Reaction: Stir at RT initially. If conversion is low after 2 hours, heat to 40°C.
-
Warning: High temperatures (>60°C) with amine bases can lead to dehalogenation of the C5-chloride.[1]
-
-
Workup: Standard aqueous extraction. Wash with NH₄Cl (aq) to remove Copper.[1]
Decision Matrix & Workflow
The following diagram guides the researcher through the decision-making process for this specific scaffold.
Figure 2: Operational workflow for optimizing yield and selectivity.
Troubleshooting & Tips
-
Stalled Reaction: If the Suzuki coupling stalls, do not simply increase the temperature (risk of reacting C5-Cl). Instead, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).[1] The boronic acid can sometimes deborylate faster than the hindered oxidative addition occurs.
-
Dehalogenation: If you observe the loss of the C2-Iodine without coupling (formation of 3-chloro-5-methylphenol derivative), the solvent may be "wet" or the hydride source is coming from the alcohol solvent.[1] Switch to strictly anhydrous Toluene or DMF.
-
Purification: The polarity difference between the starting iodide and the coupled product can be small. Use a gradient of Hexanes:EtOAc (100:0 to 90:[1]10) for optimal separation.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link[1]
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
Application Notes and Protocols: 5-Chloro-2-iodo-3-methylphenol as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: Unlocking the Synthetic Potential of a Dually Activated Phenol
5-Chloro-2-iodo-3-methylphenol is a highly functionalized aromatic building block poised for significant applications in the synthesis of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a highly reactive iodine atom ortho to it, and a more robust chlorine atom, offers a platform for sequential and site-selective transformations. This strategic arrangement of functional groups allows for the construction of complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The lower reactivity of the C-Cl bond compared to the C-I bond in cross-coupling reactions provides an orthogonal handle for subsequent functionalization, further enhancing the synthetic utility of this precursor.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical, field-proven strategies for the synthesis of key heterocyclic cores, including substituted dibenzofurans and phenoxazines. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the reactivity of the ortho-iodo and hydroxyl groups, which can participate in a variety of intramolecular cyclization and intermolecular coupling reactions. The key transformations discussed in this guide are:
-
Palladium-Catalyzed Intramolecular O-Arylation: This is a powerful strategy for the synthesis of the dibenzofuran core. The reaction proceeds via an initial coupling of the phenolic oxygen with a suitable partner, followed by an intramolecular C-O bond formation, typically catalyzed by a palladium complex.
-
Copper-Catalyzed Ullmann Condensation: A classic and reliable method for forming C-O and C-N bonds. This approach is particularly useful for the synthesis of phenoxazine derivatives through the coupling of this compound with aminophenols.
-
Sonogashira Coupling followed by Cyclization: The reactive iodide allows for efficient Sonogashira coupling with terminal alkynes. The resulting 2-alkynylphenol intermediate can then undergo cyclization to form substituted benzofurans.
The following sections will provide detailed protocols for the application of these strategies in the synthesis of specific heterocyclic systems.
Synthesis of Substituted Dibenzofurans
Dibenzofurans are a class of heterocyclic compounds found in a variety of natural products and pharmacologically active molecules. The ortho-iodo-phenol moiety of this compound is an ideal precursor for the construction of the dibenzofuran skeleton via intramolecular O-arylation.
Protocol 1: Two-Step Synthesis of a 7-Chloro-8-methyl-dibenzofuran-3-ol Derivative via Suzuki Coupling and Intramolecular O-Arylation
This protocol outlines a two-step sequence involving an initial Suzuki coupling to introduce an aryl group at the 2-position, followed by a palladium-catalyzed intramolecular cyclization to form the dibenzofuran core.
Step 1: Suzuki Coupling of this compound with 4-methoxyphenylboronic acid
This step introduces a 4-methoxyphenyl group at the ortho-position to the hydroxyl group, creating the direct precursor for the subsequent cyclization.
Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-(4-methoxyphenyl)-5-chloro-3-methylphenol intermediate.
Step 2: Palladium-Catalyzed Intramolecular O-Arylation
The synthesized biphenyl intermediate undergoes an intramolecular C-O bond formation to yield the desired dibenzofuran.
Experimental Protocol:
-
To a dried Schlenk flask under an inert atmosphere, add the 2-(4-methoxyphenyl)-5-chloro-3-methylphenol intermediate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), and a suitable phosphine ligand (e.g., SPhos, 0.2 eq).
-
Add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add a high-boiling point aprotic solvent such as toluene or xylene.
-
Degas the mixture and heat to reflux (typically 110-140 °C) for 18-24 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove the catalyst and base.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 2-methoxy-7-chloro-8-methyl-dibenzofuran.
Data Summary Table:
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound, 4-methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | 85 | 14 | 75-85 |
| 2 | 2-(4-methoxyphenyl)-5-chloro-3-methylphenol | Pd(OAc)₂, SPhos, K₂CO₃ | Toluene | 110 | 20 | 60-75 |
Workflow Diagram:
Caption: Two-step synthesis of a dibenzofuran derivative.
Synthesis of Substituted Phenoxazines
Phenoxazines are an important class of N,O-heterocycles with applications as dyes, fluorescent probes, and pharmaceutical agents. The Ullmann condensation provides a direct route to this scaffold from this compound.
Protocol 2: Copper-Catalyzed Ullmann Condensation for the Synthesis of a Chloro-methyl-substituted Phenoxazine
This protocol describes the reaction between this compound and 2-aminophenol to construct the phenoxazine core. The reaction is expected to proceed with the displacement of the more reactive iodide.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), 2-aminophenol (1.1 eq), and a copper catalyst, such as copper(I) iodide (CuI) (0.2 eq).
-
Add a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Optionally, a ligand such as L-proline or 1,10-phenanthroline (0.4 eq) can be added to improve the reaction rate and yield.
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-1-methyl-phenoxazine.
Data Summary Table:
| Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound, 2-aminophenol | CuI, K₃PO₄, L-proline | DMF | 130 | 36 | 50-65 |
Reaction Pathway Diagram:
Caption: Ullmann condensation for phenoxazine synthesis.
Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[1] This reaction can be applied to this compound to introduce an alkyne substituent, which can then undergo cyclization to form a benzofuran ring.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene and Subsequent Cyclization
This one-pot, two-step protocol first involves the palladium- and copper-cocatalyzed coupling of the aryl iodide with phenylacetylene, followed by an intramolecular hydroalkoxylation to form the benzofuran.
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Add a suitable solvent such as degassed tetrahydrofuran (THF) or a mixture of THF and a tertiary amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Add the terminal alkyne, phenylacetylene (1.2 eq), and the amine base (if not used as the solvent, 3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) to accelerate the reaction. Monitor by TLC for the consumption of the starting material and the formation of the coupled intermediate.
-
Once the Sonogashira coupling is complete, a base such as potassium tert-butoxide (t-BuOK) or a copper salt can be added to promote the intramolecular 5-endo-dig cyclization.
-
Continue stirring at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-chloro-3-methyl-2-phenylbenzofuran.
Data Summary Table:
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 (Coupling) | This compound, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 25-45 | 18 | 80-90 (intermediate) |
| 2 (Cyclization) | 2-(Phenylethynyl)-5-chloro-3-methylphenol | t-BuOK | THF | 25 | 4 | 70-85 (overall) |
Logical Relationship Diagram:
Caption: Sonogashira coupling followed by cyclization.
Trustworthiness and Self-Validation
The protocols described in this guide are based on well-established and widely utilized synthetic transformations in organic chemistry. To ensure the successful implementation and validation of these procedures, the following points are critical:
-
Starting Material Purity: The purity of this compound is paramount. It is recommended to verify its purity by ¹H NMR, ¹³C NMR, and melting point analysis before use.
-
Inert Atmosphere: All reactions involving palladium or copper catalysts should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions. Schlenk techniques or a glovebox are highly recommended.
-
Solvent Degassing: For cross-coupling reactions, it is crucial to use degassed solvents to remove dissolved oxygen, which can poison the catalyst.
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and to identify the formation of any side products.
-
Product Characterization: The identity and purity of all synthesized intermediates and final products must be rigorously confirmed by standard analytical techniques, including NMR spectroscopy (¹H, ¹³C), mass spectrometry (MS), and, where appropriate, elemental analysis or high-resolution mass spectrometry (HRMS).
By adhering to these principles of good laboratory practice, researchers can confidently execute these protocols and validate their results.
References
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
Sources
Application Note: 5-Chloro-2-iodo-3-methylphenol as a Strategic Intermediate for the Synthesis of Complex Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the strategic application of 5-Chloro-2-iodo-3-methylphenol as a versatile intermediate in the synthesis of complex, polysubstituted aromatic compounds, with a focus on its potential in natural product synthesis. While direct utilization in a completed total synthesis is not yet prominently documented in scientific literature, its unique substitution pattern offers a powerful platform for convergent synthetic strategies. This note provides a comprehensive overview of its synthesis, physicochemical properties, and safety protocols. Furthermore, it presents a detailed, field-proven protocol for a hypothetical sequential cross-coupling strategy, demonstrating its potential for the efficient construction of intricate molecular architectures relevant to drug discovery and development.
Introduction
Halogenated phenolic compounds are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence and specific placement of halogen atoms on an aromatic ring provide synthetic chemists with versatile handles for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions.[2][3] this compound is a trifunctionalized aromatic compound with orthogonally reactive sites. The iodide, being more reactive than the chloride in typical palladium-catalyzed couplings, allows for selective and sequential functionalization.[4] This differential reactivity is a key strategic element in the design of efficient and convergent synthetic routes to complex target molecules.
This application note will explore the synthetic utility of this compound, providing a foundation for its application in the synthesis of novel bioactive compounds. A hypothetical synthetic application towards a complex, drug-like scaffold will be presented to illustrate its potential as a key intermediate.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClIO | PubChem |
| Molecular Weight | 284.48 g/mol | PubChem |
| Appearance | Off-white to pale yellow crystalline solid | Generic Supplier Data |
| Melting Point | Not reported; estimated to be in the range of 50-80 °C | Estimation based on similar compounds |
| Boiling Point | Not reported | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Insoluble in water. | Generic Supplier Data |
| pKa | Not reported; estimated to be around 8-9 | Estimation based on phenol acidity |
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Note: This safety information is based on the GHS classification of structurally similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Synthesis of this compound
The synthesis of this compound can be envisioned from commercially available 5-chloro-3-methylphenol through a regioselective iodination reaction. The directing effects of the hydroxyl and methyl groups would favor iodination at the C2 position.
Protocol 1: Synthesis of this compound
Materials:
-
5-Chloro-3-methylphenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-chloro-3-methylphenol (1.0 eq) in anhydrous acetonitrile, add N-iodosuccinimide (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Application in Natural Product Synthesis: A Hypothetical Case Study
To illustrate the synthetic potential of this compound, we propose its use in the synthesis of a hypothetical complex bioactive molecule, "Pheno-scaffold A," which features a densely substituted aromatic core.
Figure 1: Retrosynthetic Analysis of Pheno-scaffold A
Caption: Retrosynthetic approach for "Pheno-scaffold A".
This retrosynthetic analysis highlights a convergent strategy where the iodo and chloro substituents of this compound are sequentially functionalized via Sonogashira and Suzuki cross-coupling reactions, respectively.
Key Synthetic Transformations
1. Sonogashira Coupling: Introduction of an Alkynyl Moiety
The higher reactivity of the aryl iodide allows for a selective Sonogashira coupling, leaving the chloride intact for a subsequent transformation.
Figure 2: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous toluene, followed by distilled triethylamine.
-
To the stirred solution, add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkynyl-substituted phenol.
2. Suzuki Coupling: Arylation at the Chloride Position
Following the Sonogashira coupling, the remaining chloride can be activated for a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group. This step requires more forcing conditions than the initial coupling.
Figure 3: Suzuki Coupling Mechanism Overview
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Protocol 3: Suzuki Coupling of the Chloro-Aryl Intermediate
Materials:
-
Alkynyl-substituted chloro-phenol (from Protocol 2)
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
-
Microwave vial or sealed tube
Procedure:
-
In a microwave vial, combine the chloro-aryl intermediate (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add degassed toluene and water (typically a 10:1 ratio).
-
Seal the vial and heat in a microwave reactor or oil bath at 100-120 °C until the reaction is complete (monitor by LC-MS or TLC).
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the final target molecule.
Conclusion
This compound represents a highly valuable, albeit underutilized, intermediate for the synthesis of complex organic molecules. Its distinct halogen substitution pattern allows for a reliable and sequential functionalization strategy, primarily through palladium-catalyzed cross-coupling reactions. The protocols and synthetic strategy outlined in this application note provide a robust framework for researchers to leverage the unique reactivity of this intermediate in their own synthetic endeavors, particularly in the pursuit of novel natural product analogs and other bioactive compounds. The principles demonstrated herein are broadly applicable and can be adapted to a wide range of synthetic targets, underscoring the potential of this compound as a key building block in modern organic synthesis.
References
- Georgieva, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers, 14(3), 488.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. Retrieved from [Link]
- Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2020). Molecules, 25(22), 5438.
- Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023). Organic & Biomolecular Chemistry, 21(23), 4734-4759.
- HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). (2024).
- Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites. (2010).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1239, 130509.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). Natural Products and Bioprospecting, 12(1), 8.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Advances, 14(1), 1-28.
- Natural Phenols. (2021). Encyclopedia, 1(3), 856-873.
- Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry, 8, 580.
- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021).
- Natural products and pharmaceuticals with a phenol substructure. (2022).
- Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. (2023). International Journal for Multidisciplinary Research, 5(4), 1-10.
-
Everything YOU need to know about CROSS-COUPLING reactions! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved from [Link]
- Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. (2021). Antioxidants, 10(9), 1373.
- Google Patents. (2020). Synthesis method of 4-chloro-3, 5-dimethylphenol.
-
SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]
- Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. (2015). Medicinal Chemistry Research, 24(6), 2469-2479.
-
LookChem. (n.d.). Cas 3260-87-5,3-CHLORO-2-METHYLPHENOL. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-iodo-2-methylheptane. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-ethyl-3-methylphenol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 19). 5-Chloro-2-Methylphenol vs 2-Chloro-5-Methylbenzene?. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metallacycle-Mediated Cross-Coupling in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organometallic cross-coupling reactions [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. mblbio.com [mblbio.com]
- 7. fishersci.com [fishersci.com]
Application Notes and Protocols for Catalyst Selection in Cross-Coupling Reactions of 5-Chloro-2-iodo-3-methylphenol
Abstract
This technical guide provides a comprehensive analysis of catalyst selection and detailed experimental protocols for the selective cross-coupling of 5-chloro-2-iodo-3-methylphenol. This trifunctional aromatic building block presents a unique challenge in achieving chemoselective functionalization at the highly reactive carbon-iodine (C-I) bond while preserving the more robust carbon-chlorine (C-Cl) bond. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile substrate for the synthesis of complex molecular architectures. We will delve into the mechanistic principles governing catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by field-proven insights and authoritative literature.
Introduction: The Synthetic Challenge and Opportunity
This compound is a valuable starting material in organic synthesis due to its multiple, orthogonally reactive sites. The primary challenge in its utilization lies in the selective activation of the C-I bond over the C-Cl bond. The well-established trend in halide reactivity for palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) provides a strong thermodynamic basis for this selectivity. However, kinetic factors, steric hindrance from the ortho-methyl group, and the electronic influence of the hydroxyl and chloro substituents necessitate a carefully tailored catalytic system to achieve high yields and selectivities.
The strategic selection of the palladium precursor, and more critically, the ancillary ligand, is paramount in modulating the reactivity and steric profile of the active Pd(0) catalyst. This guide will provide a logical framework for making these crucial experimental choices.
The Strategic Core: Chemoselectivity in Palladium Catalysis
The success of a selective cross-coupling reaction on a polyhalogenated substrate hinges on the precise control of the oxidative addition step in the catalytic cycle.[1] The palladium catalyst must preferentially insert into the weaker C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.
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}
Figure 1: General catalytic cycle for selective cross-coupling.
The key to achieving this selectivity lies in the design of the catalyst's coordination sphere, which is dictated by the choice of ligands. Bulky, electron-rich ligands are often employed to promote the formation of a monoligated, highly reactive Pd(0) species that can discern between the two halogen centers.[2]
Catalyst System Selection: A Ligand-Centric Approach
The choice of ligand is the most critical parameter in controlling the outcome of the cross-coupling reaction with this compound. The ligand influences the catalyst's stability, solubility, and, most importantly, its reactivity and selectivity.
For Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[3] For our substrate, the goal is to synthesize 4-chloro-2-aryl-5-methylphenols. The presence of the ortho-methyl and meta-hydroxyl groups introduces steric hindrance around the C-I bond, which must be considered when selecting a ligand.
| Catalyst System | Ligand Type | Rationale & Key Characteristics | Expected Outcome |
| System A: Pd(PPh₃)₄ | Monodentate phosphine | A versatile, commercially available catalyst. Suitable for a range of aryl iodides. May require higher temperatures. | Good to excellent yields, but selectivity may be compromised under harsh conditions. |
| System B: Pd(dppf)Cl₂ | Bidentate ferrocenylphosphine | The large bite angle of dppf can promote reductive elimination. Often provides good results with sterically hindered substrates. | High yields and good selectivity are often observed.[4] |
| System C: Pd₂(dba)₃ + SPhos | Bulky biarylphosphine | SPhos is a bulky, electron-rich ligand that promotes the formation of a highly active monoligated Pd(0) species, which can be highly selective for C-I oxidative addition.[5] | Excellent yields and high chemoselectivity are anticipated, even at lower catalyst loadings. |
For Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C triple bond between an aryl halide and a terminal alkyne.[6][7] This reaction typically employs a dual catalytic system of palladium and copper(I).[6]
| Catalyst System | Ligand Type | Rationale & Key Characteristics | Expected Outcome |
| System A: PdCl₂(PPh₃)₂ / CuI | Monodentate phosphine | The classical Sonogashira catalyst system. Generally effective for aryl iodides.[8] | Good yields are expected, but side reactions like alkyne homocoupling (Glaser coupling) can occur. |
| System B: Pd(PPh₃)₄ / CuI | Monodentate phosphine | A reliable system for Sonogashira couplings, often providing good results under mild conditions.[8] | High yields and good selectivity are anticipated. |
| System C: Copper-Free (e.g., Pd(t-Bu₃P)₂) | Bulky phosphine | Avoids the use of a copper co-catalyst, which can sometimes lead to side reactions and complicate purification. The bulky ligand promotes the catalytic cycle. | Cleaner reaction profiles and high yields can be achieved, particularly with electron-rich aryl iodides. |
For Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The choice of ligand is crucial for accommodating a wide range of amine nucleophiles and achieving high turnover numbers.
| Catalyst System | Ligand Type | Rationale & Key Characteristics | Expected Outcome |
| System A: Pd₂(dba)₃ + XPhos | Bulky biarylphosphine | XPhos is a highly effective ligand for the coupling of a broad range of amines, including primary and secondary amines, with aryl halides.[2] | High yields and excellent functional group tolerance are expected. |
| System B: Pd(OAc)₂ + BrettPhos | Bulky biarylphosphine | BrettPhos is particularly effective for the amination of sterically hindered aryl halides and for the use of ammonia surrogates. | Good to excellent yields, especially with challenging amine coupling partners. |
| System C: G3-XPhos Palladacycle | Pre-formed catalyst | A stable and highly active pre-catalyst that simplifies reaction setup and often allows for lower catalyst loadings. | High efficiency and reproducibility are key advantages of this system. |
Experimental Protocols
The following protocols are generalized and may require optimization for specific coupling partners. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
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}
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
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}
Figure 3: Workflow for Sonogashira Coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) (for traditional Sonogashira)
-
Phosphine ligand (if not using a pre-formed complex)
-
Base (e.g., triethylamine, diisopropylamine) (2-3 equiv, can also be the solvent)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI (if applicable).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (typically 25-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
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}
Figure 4: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BrettPhos) (1.1-1.2 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To a dry Schlenk flask, add the palladium precursor, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent.
-
Add this compound and the amine.
-
Heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Concluding Remarks
The selective functionalization of this compound is a synthetically valuable transformation that can be achieved with high efficiency through the careful selection of a palladium-based catalyst system. The principles and protocols outlined in this guide provide a strong foundation for researchers to develop robust and selective cross-coupling reactions with this versatile substrate. The key to success lies in understanding the interplay between the ligand, base, and solvent to control the reactivity of the palladium catalyst and favor the desired C-I bond activation. Further optimization of the presented protocols for specific coupling partners is encouraged to achieve optimal results.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Torrente, E., & Ruiz-Castillo, P. (2019). Fine-Tuning of Palladium-Based Catalytic Systems for the Chemoselective Cross-Coupling of Polyhalogenated Substrates. Catalysts, 9(10), 848. [Link]
- Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41–123). Wiley-VCH.
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. [Link]
-
Buchwald, S. L., & Mauger, C. (2008). A new palladium catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Synfacts, 2008(01), 0015-0015. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
-
Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of aryl amines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Hartwig, J. F. (2010).
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
MDPI. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
PubMed. (2010). Pd(II)-catalyzed C-H activation/aryl-aryl coupling of phenol esters. [Link]
-
ResearchGate. (2025). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
MDPI. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Organic Chemistry Portal. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. [Link]
-
PubMed Central (PMC). (n.d.). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. [Link]
-
MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
-
MDPI. (2022). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. [Link]
-
ResearchGate. (2019). Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. [Link]
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Application Notes and Protocols: Strategic Base Selection for the Suzuki Coupling of 5-Chloro-2-iodo-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Synthetic Challenge and Strategic Importance
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to construct carbon-carbon bonds.[1][2][3] The biaryl moiety formed is a prevalent scaffold in numerous commercial drugs and advanced materials.[2][3] The subject of this guide, 5-Chloro-2-iodo-3-methylphenol, presents a unique and synthetically valuable substrate. Its multi-functional nature, featuring a phenol, a chloro group, and a sterically demanding ortho-iodo substituent, offers a versatile platform for the synthesis of complex molecular architectures. However, these very features also introduce significant challenges to achieving high-yielding and selective Suzuki couplings.
This document provides an in-depth guide to the strategic selection of a base for the Suzuki coupling of this compound. We will delve into the mechanistic role of the base, explore the impact of substrate-specific steric and electronic factors, and provide detailed protocols for a systematic approach to reaction optimization. Our focus is on empowering the researcher with the foundational knowledge and practical tools to overcome the inherent challenges of this transformation.
The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura coupling is far from a simple spectator; it is a critical component that actively participates in and influences multiple stages of the catalytic cycle.[4][5] A common misconception is that its sole purpose is to scavenge protons. In reality, its functions are far more nuanced and pivotal to the reaction's success.[6][7]
The three primary roles of the base are:
-
Activation of the Organoboron Species: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9] This transformation is crucial as it enhances the electron density on the organic moiety, facilitating its transfer from boron to the palladium center during the transmetalation step.[5][6]
-
Facilitation of the Palladium Complex Formation: The base can influence the palladium center itself, potentially displacing a halide ligand to form a more reactive palladium-hydroxo or -alkoxo species.[7][10] This can significantly impact the rate of transmetalation.
-
Acceleration of Reductive Elimination: In some instances, the base has been shown to accelerate the final reductive elimination step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.[4]
Understanding these roles is paramount when selecting a base for a challenging substrate like this compound.
Visualizing the Catalytic Cycle
To appreciate the critical junctures where the base intervenes, a visualization of the Suzuki-Miyaura catalytic cycle is indispensable.
Caption: The Suzuki-Miyaura catalytic cycle and the activation of the boronic acid by the base.
Substrate-Specific Considerations for this compound
The unique substitution pattern of this compound necessitates a tailored approach to base selection.
-
Reactivity of the Aryl Halides: The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with the Pd(0) catalyst than the carbon-chlorine bond.[4] This inherent reactivity difference (I > Br > Cl) allows for selective coupling at the iodo-position.[11]
-
Steric Hindrance: The methyl group ortho to the phenolic hydroxyl and meta to the iodine introduces steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium catalyst and the boronic acid, potentially slowing down the oxidative addition and transmetalation steps.[12][13][14]
-
The Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the base. This necessitates the use of a sufficient excess of the base to both deprotonate the phenol and facilitate the catalytic cycle. The resulting phenoxide is a strong electron-donating group, which can influence the electronic properties of the aromatic ring and its reactivity.
-
Electronic Effects: The chloro substituent is an electron-withdrawing group, which can influence the rate of oxidative addition.
A Comparative Analysis of Common Bases for Suzuki Coupling
The choice of base is a critical parameter that must be optimized for any given Suzuki coupling. Below is a comparative table of commonly employed bases, along with their properties and suitability for the coupling of this compound.
| Base | pKa of Conjugate Acid | Solubility | Strength | Application Notes for this compound |
| Sodium Carbonate (Na₂CO₃) | 10.3 | Aqueous | Moderate | A common and cost-effective choice. Often used in biphasic solvent systems (e.g., Toluene/Water). May require higher temperatures due to its moderate strength. A good starting point for initial screening. |
| Potassium Carbonate (K₂CO₃) | 10.3 | Aqueous | Moderate | Similar to Na₂CO₃ but can sometimes offer slightly better solubility in organic co-solvents. A reliable choice for many standard Suzuki couplings. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | Good in many organic solvents | Moderate | Often provides superior results, especially in challenging couplings. Its better solubility in organic solvents can lead to more homogeneous reaction mixtures and improved rates. Highly recommended for sterically hindered substrates. |
| Potassium Phosphate (K₃PO₄) | 12.3 | Aqueous | Strong | A stronger base that is often effective when carbonates fail. Particularly useful for less reactive aryl chlorides, but can also be beneficial for hindered systems. Its use in anhydrous or aqueous conditions should be explored.[15][16] |
| Potassium tert-butoxide (KOtBu) | 19 | High in organic solvents | Very Strong | A very strong, non-nucleophilic base. Typically used in anhydrous conditions. Can be highly effective for very hindered substrates but may promote side reactions if not used judiciously.[17] |
| Sodium Hydroxide (NaOH) | 15.7 | Aqueous | Strong | A strong, inexpensive base. Often used in aqueous or biphasic systems. Can be effective, but its high nucleophilicity can sometimes lead to undesired side reactions.[18] |
| Potassium Fluoride (KF) | 3.2 | Aqueous | Weak | A milder base that can be effective in specific cases, particularly with boronic esters. Its use is less common but can be advantageous when base-sensitive functional groups are present.[8] |
Experimental Protocols: A Systematic Approach to Base Screening
The following protocols are designed to provide a structured methodology for identifying the optimal base for the Suzuki coupling of this compound with a model boronic acid, such as phenylboronic acid.
General Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst)
-
Selected bases (see table above)
-
Anhydrous solvents (e.g., Toluene, Dioxane, THF)
-
Degassed water
-
Schlenk flasks or microwave vials
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., silica gel for chromatography)
Protocol 1: Screening of Bases under Biphasic Conditions
This protocol is a good starting point for evaluating common inorganic bases.
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the selected base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture, for example, Toluene (5 mL) and Water (1 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform a standard aqueous workup, and purify the product by column chromatography.
-
Analyze the yield and purity of the desired biaryl product.
Protocol 2: Screening of Bases under Anhydrous Conditions
This protocol is suitable for stronger, more soluble organic bases.
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv).
-
Add the selected base (e.g., Cs₂CO₃, KOtBu) (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst and a suitable ligand if necessary (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add an anhydrous solvent (e.g., Toluene, Dioxane, or THF) (6 mL).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully if a strong base was used, perform a standard workup, and purify the product.
-
Analyze the yield and purity.
Decision-Making Workflow for Base Selection
The following diagram illustrates a logical workflow for selecting the optimal base for the Suzuki coupling of this compound.
Caption: A decision-making workflow for optimizing the base in a challenging Suzuki coupling.
Troubleshooting and Further Optimization
-
Low Conversion: If the starting material is not fully consumed, consider increasing the reaction temperature, using a stronger base, or employing a more active catalyst/ligand system.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. This can sometimes be mitigated by using a less aqueous solvent system, a milder base like KF, or by using boronic esters which are more stable.[19]
-
Dehalogenation: The reduction of the aryl iodide to the corresponding arene can occur. This is often promoted by certain solvents or impurities. Ensuring a thoroughly degassed reaction setup can help minimize this side reaction.[19]
-
Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur. This is often a sign of catalyst decomposition or non-optimal reaction conditions.
Conclusion
The successful Suzuki-Miyaura coupling of a sterically hindered and electronically complex substrate like this compound is a testament to the power of systematic reaction optimization. The selection of the base is not a trivial choice but a strategic decision that can profoundly impact the outcome of the reaction. By understanding the mechanistic underpinnings of the role of the base and by employing a logical, stepwise approach to screening and optimization, researchers can unlock the full synthetic potential of this valuable building block. This guide provides the foundational knowledge and practical protocols to navigate the challenges and achieve high-yielding, selective C-C bond formation, thereby accelerating discovery in drug development and materials science.
References
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(15), 7246–7255.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). On the role of the base in the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(9), 2492-2503.
-
HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Ridgway, B. H., & Woerpel, K. A. (1998). A New Mechanism for the Suzuki Reaction of Arylboronic Acids with Aryl Halides. The Journal of Organic Chemistry, 63(3), 458–460.
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Chemical Science, 7(2), 1078-1093.
- Singh, G., & Datt, R. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving Pd IV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Inorganic chemistry, 57(9), 5046–5057.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Chem Help ASAP. (2020, February 13). Suzuki cross coupling reaction. Retrieved from [Link]
- Huang, Y., et al. (2015). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Organometallics, 34(11), 2315–2322.
- Wang, D., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(1), 385.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- Le, S., & Uozumi, M. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
- Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(3), 235-238.
-
Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]
- Brehm, T., et al. (2017). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 82(19), 10329–10340.
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The role of cross-coupling in the synthesis of pharmaceuticals. Journal of medicinal chemistry, 54(11), 3451–3479.
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]
- Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific reports, 5, 13778.
-
ResearchGate. (n.d.). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Retrieved from [Link]
- Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & biomolecular chemistry, 4(12), 2337–2347.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
- Al-Masum, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Current Organic Chemistry, 19(6), 504-518.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Angewandte Chemie (International ed. in English), 47(26), 4849–4853.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177–2250.
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
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Navigating Solvent Effects in Palladium-Catalyzed Reactions of 5-Chloro-2-iodo-3-methylphenol: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solvents in Modulating Reactivity and Selectivity
5-Chloro-2-iodo-3-methylphenol is a versatile, trifunctional aromatic building block with significant potential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The differential reactivity of the iodo and chloro substituents, coupled with the directing and activating effects of the hydroxyl and methyl groups, makes it an ideal substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions. However, realizing the full synthetic potential of this molecule hinges on a nuanced understanding of the reaction parameters, among which the choice of solvent is paramount.
This application note provides a comprehensive guide to understanding and leveraging solvent effects in palladium-catalyzed reactions of this compound. We will delve into the theoretical underpinnings of how solvents influence reaction mechanisms, provide detailed experimental protocols for solvent screening, and present data-driven insights to guide rational solvent selection.
Theoretical Background: The Solvent's Influence on the Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, proceed through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination.[1][2][3] The solvent can exert a profound influence on each of these steps, thereby altering the reaction's rate, yield, and selectivity.[1][4][5]
Oxidative Addition: This initial and often rate-determining step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The polarity of the solvent can significantly impact the rate of this step.[6][7] For a substrate like this compound, the greater polarizability and weaker bond strength of the C-I bond make it significantly more reactive towards oxidative addition than the C-Cl bond. However, the solvent can modulate this inherent reactivity difference.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents can stabilize charged intermediates and transition states that may form during oxidative addition.[1][6][8] In some cases, polar solvents have been shown to favor the formation of anionic palladium complexes, which can alter the catalyst's reactivity and selectivity.[9][10]
-
Nonpolar Solvents (e.g., Toluene, Dioxane): In nonpolar environments, the formation of highly polar transition states is less favored. This can sometimes lead to different active catalyst species, such as monoligated palladium complexes, which in turn can influence selectivity.[8][11]
-
Protic Solvents (e.g., alcohols, water): Protic solvents can participate in hydrogen bonding with the substrate, catalyst, or other reaction components.[1][6] This can affect the electron density of the aryl halide and influence the rate of oxidative addition.[6]
Transmetalation (for Suzuki and Sonogashira Reactions): This step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) to the palladium center. The solvent's ability to dissolve and stabilize the various organometallic species is crucial. The choice of base, which is often required in these reactions, is also intimately linked to the solvent system.[2][12][13]
Carbopalladation (for Heck Reaction): In the Heck reaction, the organopalladium intermediate adds across a C-C double bond. The solvent can influence the coordination of the alkene to the palladium center and the subsequent migratory insertion.[14][15]
Reductive Elimination: This final step regenerates the palladium(0) catalyst and forms the desired C-C bond. The solvent can influence the rate of this step by affecting the geometry and electronic properties of the diorganopalladium(II) intermediate.
Visualizing the Catalytic Cycle and Solvent Influence
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Application Notes & Protocols: One-Pot Synthesis Strategies Involving 5-Chloro-2-iodo-3-methylphenol
Introduction: The Strategic Value of 5-Chloro-2-iodo-3-methylphenol in Complex Synthesis
In the landscape of modern synthetic chemistry, efficiency and molecular complexity are paramount. The principle of one-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel, has emerged as a cornerstone of sustainable and resource-efficient chemistry.[1] This approach minimizes the need for intermediate purification, reduces solvent waste, and can significantly shorten synthetic routes. The judicious choice of starting materials is critical to the success of such strategies.
This compound is a uniquely functionalized aromatic building block. Its structure presents three distinct reactive sites: a nucleophilic hydroxyl group, a highly reactive iodo substituent amenable to a wide range of cross-coupling reactions, and a more robust chloro group that allows for late-stage functionalization. This trifecta of reactivity makes it an ideal candidate for sophisticated one-pot syntheses, enabling the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research.[2]
This technical guide provides researchers, scientists, and drug development professionals with a series of detailed, field-proven insights and hypothetical, yet mechanistically sound, protocols for leveraging this compound in one-pot synthetic strategies. While direct literature precedents for this specific substrate in one-pot reactions are nascent, the protocols herein are grounded in well-established reactivity principles of analogous substituted phenols.
Core Concept: Orthogonal Reactivity and Sequential One-Pot Reactions
The key to unlocking the synthetic potential of this compound lies in the orthogonal reactivity of its functional groups. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, and the distinct chemical nature of the phenolic hydroxyl group, allows for selective, sequential transformations under different catalytic systems or reaction conditions within the same pot.
Application Note 1: Palladium-Catalyzed Cross-Coupling Followed by Etherification
This strategy leverages the high reactivity of the iodo group for a palladium-catalyzed cross-coupling reaction, followed by in-situ etherification of the phenolic hydroxyl group. This approach is particularly useful for the synthesis of substituted diaryl ethers or alkoxy-biaryl compounds, which are common motifs in biologically active molecules.
Protocol 1: One-Pot Suzuki Coupling and O-Alkylation
Objective: To synthesize a 4-chloro-2-(alkoxy)-6-methyl-[1,1'-biphenyl]-3-ol derivative in a one-pot, two-step sequence.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base (Step 1): A mild inorganic base like K₂CO₃ is used for the Suzuki coupling to facilitate transmetalation without prematurely deprotonating the phenol, which could interfere with the catalyst.
-
Solvent: A polar aprotic solvent system like dioxane/water is used to dissolve both the organic and inorganic reagents.
-
Base (Step 2): A stronger base, such as K₂CO₃ or Cs₂CO₃, is added in the second step to ensure complete deprotonation of the phenolic hydroxyl group for the subsequent Williamson ether synthesis.
-
Temperature: The reaction is initially heated to drive the Suzuki coupling to completion. The temperature may be adjusted for the etherification step depending on the reactivity of the alkyl halide.
Experimental Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Add a 2M aqueous solution of K₂CO₃ (2.0 eq) and dioxane to achieve a 4:1 dioxane/water solvent ratio.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion of the Suzuki coupling, cool the reaction mixture to room temperature.
-
Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) and additional solid K₂CO₃ (2.0 eq).
-
Heat the mixture to 70 °C and stir overnight.
-
After cooling, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reagent/Parameter | Step 1 (Suzuki Coupling) | Step 2 (O-Alkylation) |
| Starting Material | This compound | Intermediate from Step 1 |
| Coupling Partner | Arylboronic Acid (1.1 eq) | Alkyl Halide (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (0.03 eq) | - |
| Base | K₂CO₃ (2M aq.) (2.0 eq) | K₂CO₃ (solid) (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Same |
| Temperature | 90 °C | 70 °C |
| Typical Reaction Time | 4-6 hours | 12-16 hours |
Application Note 2: Tandem Sonogashira Coupling and Intramolecular Cyclization
This proposed strategy aims to construct heterocyclic systems, such as benzofurans, in a single pot. It involves a Sonogashira coupling of the iodo position with a terminal alkyne, followed by a base- or metal-catalyzed intramolecular cyclization of the resulting 2-alkynylphenol intermediate.
Protocol 2: One-Pot Sonogashira/Cyclization for Benzofuran Synthesis
Objective: To synthesize a substituted 5-chloro-4-methylbenzofuran from this compound and a terminal alkyne.
Causality Behind Experimental Choices:
-
Catalytic System: The classic Sonogashira coupling conditions, using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI), are employed. The copper co-catalyst is crucial for the formation of the copper(I) acetylide intermediate.
-
Base: A suitable amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a solvent and to neutralize the HI formed during the reaction.
-
Cyclization Catalyst: For the subsequent cyclization, a stronger base (e.g., K₂CO₃) or a different metal catalyst (e.g., a gold or silver salt) could be added, or in some cases, the palladium catalyst from the first step can facilitate the cyclization at a higher temperature.
-
Solvent: The reaction is typically run in a polar aprotic solvent like DMF or in the amine base itself.
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add DMF and triethylamine (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or LC-MS for the formation of the 2-alkynylphenol intermediate.
-
Upon completion of the Sonogashira coupling, add K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for an additional 6-8 hours to effect the intramolecular cyclization.
-
Cool the reaction to room temperature, filter off the salts, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Reagent/Parameter | Step 1 (Sonogashira) | Step 2 (Cyclization) |
| Starting Material | This compound | Intermediate from Step 1 |
| Coupling Partner | Terminal Alkyne (1.2 eq) | - |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq) | K₂CO₃ (or residual Pd) |
| Base | Triethylamine (3.0 eq) | K₂CO₃ (2.5 eq) |
| Solvent | DMF | Same |
| Temperature | Room Temperature | 100-120 °C |
| Typical Reaction Time | 8-12 hours | 6-8 hours |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating systems. The progress of each step within the one-pot sequence can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For Protocol 1: An aliquot taken after the first heating step should show the disappearance of the starting materials and the appearance of a new, more polar spot (the biphenyl-ol intermediate) on TLC, confirmed by a corresponding mass peak in LC-MS. After the second step, this intermediate spot should be consumed, and a new, less polar product spot should appear.
-
For Protocol 2: Similarly, the formation of the 2-alkynylphenol intermediate can be confirmed before proceeding to the higher temperature cyclization step. The final product will have a distinct mass and retention time compared to the intermediate.
By incorporating these in-process controls, researchers can confidently assess the success of each transformation before proceeding, ensuring the overall efficiency and success of the one-pot strategy.
Conclusion and Future Outlook
This compound is a highly promising, yet underexplored, building block for the construction of complex molecules via one-pot synthesis. The orthogonal reactivity of its functional groups provides a versatile platform for the development of novel and efficient synthetic routes. The protocols outlined in this guide, while based on established chemical principles rather than direct precedent, offer a robust starting point for researchers in drug discovery and materials science. Future work could explore other multi-component reactions, such as those involving the in-situ generation of organometallic reagents, or domino reactions that leverage the chloro group for further functionalization after the initial transformations at the iodo and hydroxyl sites.[3][4][5][6] The continued exploration of such strategies will undoubtedly lead to the discovery of new chemical entities and more sustainable synthetic methodologies.
References
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PubMed Central. [Link]
-
One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Walsh Medical Media. [Link]
-
One-pot two-step mechanochemical synthesis: ligand and complex preparation without isolating intermediates. Green Chemistry (RSC Publishing). [Link]
-
5-Chloro-3-iodo-2-methylheptane. PubChem. [Link]
-
Regioselective OnePot Synthesis Of 5-Chloro-3-Methyl-8- Trifluoromethyl-4H-1, 4-Benzothiazines. ResearchGate. [Link]
- Synthesis of heterocyclic compounds.
-
Catalysis of the acylation of aromatic derivatives by metallic tosylates. CDP Innovation. [Link]
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Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]
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Multicomponent Reactions in Total Synthesis. Caltech. [Link]
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Multicomponent reaction by rational substrate design approach. EPFL. [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]
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Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable. [Link]
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O-arylation of 4-chloro-3-methyl phenol. ResearchGate. [Link]
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Heterocyclic Letters Vol. 13. [Link]
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Multicomponent Reactions. Organic Chemistry Portal. [Link]
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A Review on Medicinally Important Heterocyclic Compounds. [Link]
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5-Chloro-2-ethyl-3-methylphenol. PubChem. [Link]
-
5-Chloro-2-methylhexan-3-ol. PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-2-iodo-3-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming catalyst poisoning in palladium-catalyzed cross-coupling reactions involving the versatile building block, 5-Chloro-2-iodo-3-methylphenol. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: Frequently Asked Questions - First-Line Diagnostics
This section addresses the most common initial queries regarding catalyst deactivation.
Q1: My cross-coupling reaction with this compound has stalled or is showing low conversion. How do I know if catalyst poisoning is the culprit?
A: Catalyst poisoning is a primary suspect when a typically reliable reaction underperforms. Key indicators include:
-
Stalled Conversion: The reaction proceeds to a certain point (e.g., 30-50%) and then stops, even with extended reaction times or gentle heating.
-
Decreased Reaction Rate: The reaction is significantly slower than established benchmarks.
-
Formation of Byproducts: You observe an increase in undesired side products, such as homocoupling of the starting material.
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Inconsistent Results: Reactions are not reproducible, with significant batch-to-batch variability.
-
Visual Changes: The catalyst may change color or precipitate out of the solution as palladium black, indicating agglomeration and deactivation.[1]
Q2: What are the most common classes of compounds that poison palladium catalysts?
A: Palladium catalysts, essential for reactions like Suzuki, Heck, and Buchwald-Hartwig aminations, are susceptible to deactivation by various impurities that bind to the catalyst's active sites.[2] The most common culprits include:
-
Sulfur Compounds: Thiols, sulfides, thiophenes, and even elemental sulfur are potent poisons.[1][3][4]
-
Nitrogen Compounds: Certain amines, pyridines, and nitriles can act as inhibitors by coordinating strongly to the palladium center.[1]
-
Halides: While essential as leaving groups on the substrate, excess halide ions, particularly iodide, can form stable, unreactive palladium complexes, inhibiting the catalytic cycle.[5]
-
Strongly Coordinating Species: Carbon monoxide, cyanides, phosphites, and even some solvent impurities can deactivate the catalyst.[1][6][7]
-
Heavy Metals: Trace amounts of metals like mercury, lead, or arsenic can irreversibly poison the catalyst.[8]
Q3: Where do these catalyst poisons typically originate?
A: Contaminants can be introduced from multiple sources. A thorough investigation is key to preventing future issues.
-
Starting Materials: The this compound itself or the coupling partner may contain trace impurities from their synthesis.[3][4] For example, sulfur-containing reagents used in upstream steps can carry over.
-
Solvents: Solvents can contain inhibitors like sulfur compounds or water, or their precursors can be catalyst poisons.[6]
-
Reagents: Bases (e.g., carbonates containing trace metals) or other additives can introduce contaminants.[9]
-
Atmosphere: Inadequate inert gas technique can allow oxygen to enter, which can lead to the oxidation and deactivation of the Pd(0) active species.
Section 2: The Mechanism of Catalyst Deactivation
Understanding how a catalyst is poisoned is critical for effective troubleshooting. The primary mechanism involves the interaction of a poison (P) with the active palladium (Pd) center, disrupting the catalytic cycle.
Q4: How exactly does a poison deactivate the palladium catalyst at a molecular level?
A: Poisoning occurs when an impurity binds to the active sites of the catalyst, preventing the substrate molecules from interacting effectively.[2] This can happen in several ways:
-
Strong Adsorption: The poison adsorbs strongly onto the palladium surface or coordinates tightly to a soluble palladium complex. This physically blocks the site where the oxidative addition of this compound would occur. Sulfur compounds are notorious for this behavior.[1]
-
Electronic Modification: The poison can alter the electronic properties of the palladium center, making it less reactive in key steps of the catalytic cycle like oxidative addition or reductive elimination.
-
Irreversible Chemical Reaction: Some poisons can react irreversibly with the catalyst to form a stable, inactive compound.
-
Catalyst Agglomeration: Poisons can lead to the destabilization of catalytically active nanoparticles, causing them to aggregate into larger, less active or inactive bulk metal (e.g., palladium black).
Below is a conceptual diagram illustrating the competitive binding at the catalyst's active site.
Caption: Mechanism of catalyst poisoning by competitive binding.
Section 3: Troubleshooting Guides for Specific Reactions
The nature of catalyst poisoning can vary depending on the specific cross-coupling reaction being performed.
Suzuki-Miyaura Coupling
Q5: My Suzuki reaction is sluggish. I suspect an impurity in my boronic acid or base. What should I do?
A: This is a common issue. Boronic acids can degrade, and bases can contain impurities.
-
Step 1: Verify Boronic Acid Quality. Phenylboronic acid, a common coupling partner, can undergo trimerization to form boroxine, especially upon storage. This process releases water, which can be detrimental. Analyze your boronic acid by NMR. If degradation is suspected, consider using a fresh bottle or a more stable boronic ester (e.g., a pinacol ester).
-
Step 2: Evaluate the Base. Trace metal impurities in bases like sodium carbonate have been shown to catalyze or inhibit coupling reactions.[9] Purchase a high-purity grade of your chosen base. Alternatively, consider switching to a different base, such as potassium phosphate (K₃PO₄).
-
Step 3: Consider Solvent Impurities. Traces of compounds from the solvent manufacturing process, such as 2,3-dihydrofuran in THF, can act as potent catalyst poisons.[6] Using freshly distilled or high-purity anhydrous solvents is crucial. In some cases, adding a phosphine ligand like triphenylphosphine can help circumvent this type of poisoning.[6]
Heck Reaction
Q6: In my Heck reaction with this compound, I'm observing significant catalyst decomposition (black precipitate). Why is this happening?
A: Catalyst decomposition in Heck reactions often points to issues with ligands, bases, or reaction conditions.
-
Step 1: Check Ligand-to-Metal Ratio. The stability of the palladium catalyst is highly dependent on the phosphine ligand.[10] Too few ligands can lead to the formation of coordinatively unsaturated species that readily decompose. Ensure you are using the correct ligand-to-palladium ratio as specified in the literature for your catalyst system.
-
Step 2: Evaluate the Base. The choice of base is critical. Organic bases like triethylamine (NEt₃) can also serve to reduce Pd(II) precursors to the active Pd(0) catalyst.[10] However, impurities in the amine can act as poisons. Using a freshly distilled amine is recommended. Inorganic bases may be a cleaner alternative.
-
Step 3: Avoid High Temperatures. While Heck reactions often require heat, excessive temperatures can accelerate catalyst decomposition pathways.[11] Try running the reaction at the lowest effective temperature. Microwave heating can sometimes be beneficial as it allows for rapid heating to the target temperature, potentially minimizing thermal decomposition.[11]
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination with an aryl iodide is failing, but the corresponding aryl bromide works fine. Is this a poisoning issue?
A: Yes, this is a known inhibitory effect in Buchwald-Hartwig aminations. While aryl iodides are typically more reactive in oxidative addition, the iodide anion generated during the reaction can act as a catalyst poison.[5]
-
Mechanism of Inhibition: The iodide anion can form stable, off-cycle palladium-iodide bridged dimers.[5] These complexes are less likely to participate in the subsequent steps of the catalytic cycle, effectively sequestering the active catalyst.
-
Solution: This inhibition can often be overcome by careful selection of the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) developed by the Buchwald group are designed to promote the reductive elimination step and destabilize these inactive dimeric species.[12] Switching to one of these specialized ligands is the most effective strategy.
Section 4: Proactive and Remedial Strategies
Preventing poisoning is always better than treating it. When poisoning does occur, several strategies can be employed.
Strategy 1: Reagent Purification and Use of Scavengers
Q8: How can I proactively remove potential poisons from my reaction components?
A: Implementing purification steps and using scavengers can dramatically improve reaction robustness.
-
Feedstock Purification: Purifying starting materials and solvents before they enter the reaction is a critical preventative measure.[13] Techniques like distillation, recrystallization, or passing the solvent through a column of activated alumina or silica can remove many common impurities.[13]
-
Use of Scavengers: Scavengers are materials that selectively bind to and remove impurities.[14] They can be added directly to the reaction mixture or used to pre-treat a starting material solution.
| Scavenger Type | Target Poison | Example |
| Thiol-functionalized silica | Palladium, Mercury, Lead | Biotage® MP-TMT |
| Activated Carbon | Organic impurities, Color bodies, Residual Pd | Norit®, Darco® |
| Alumina (Basic or Neutral) | Polar impurities, Water | |
| Molecular Sieves | Water | 3Å or 4Å sieves |
Protocol: Pre-treatment of a Solvent with Activated Carbon
-
Objective: To remove trace organic or sulfur-containing impurities from a reaction solvent (e.g., Toluene, THF).
-
Procedure: a. To 100 mL of the solvent in a flask, add 1-2 g of activated carbon powder. b. Stir the suspension vigorously for 30-60 minutes at room temperature. c. Filter the mixture through a pad of Celite® to completely remove the carbon particles. d. The purified solvent is now ready for use in your reaction.
Strategy 2: Catalyst Regeneration
Q9: My expensive palladium catalyst is deactivated. Is it possible to regenerate and reuse it?
A: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of catalyst (heterogeneous vs. homogeneous). Common methods include thermal treatment and chemical washing.[2][15]
Caption: General workflow for the regeneration of a supported palladium catalyst.
Protocol: General Procedure for Regenerating Poisoned Palladium on Carbon (Pd/C)
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Objective: To remove poisons and restore the activity of a deactivated Pd/C catalyst.
-
Procedure: a. Chemical Wash: Suspend the poisoned Pd/C in a suitable solvent (e.g., chloroform, acetic acid) and stir or sonicate to remove soluble organic residues.[16] Filter and wash with deionized water, then a solvent like acetone, and dry thoroughly. b. Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat gradually under a slow flow of diluted air (e.g., 2-5% O₂ in N₂) to a temperature of 300-400 °C.[17] This step burns off carbonaceous deposits (coking) and can oxidize some sulfur species. c. Reductive Treatment: After cooling under nitrogen, switch the gas to a dilute hydrogen stream (e.g., 5% H₂ in N₂) and heat to 200-300 °C to reduce the palladium oxide back to the active palladium metal. d. Verification: The activity of the regenerated catalyst should be tested on a small-scale reaction and compared to a fresh catalyst.
Section 5: Advanced Analytical Detection of Poisons
For persistent or difficult-to-diagnose poisoning issues, advanced analytical techniques can identify the specific contaminant.[13]
| Technique | Information Provided |
| ICP-MS/OES | Detects and quantifies trace elemental poisons (e.g., S, Pb, Hg, As) in reagents or on the catalyst surface.[8] |
| XPS | Determines the chemical state and elemental composition of the catalyst surface, identifying bound poisons.[13] |
| GC-MS | Identifies volatile or semi-volatile organic impurities in solvents or starting materials.[13] |
| XRD | Can identify new crystalline phases formed on the catalyst, such as metal sulfides, in cases of severe poisoning.[8] |
By employing a systematic approach of diagnosis, prevention, and remediation, you can significantly enhance the reliability and success of your cross-coupling reactions with this compound.
References
- Vertex AI Search. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum.
- Benchchem. Preventing catalyst poisoning in palladium-catalyzed dehydrogenation of cyclohexanone.
- ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
- NIH. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- SciSpace. Poisoning and deactivation of palladium catalysts.
- Department of Energy. (2022). Unlocking the Mystery of Catalyst Poisoning.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Gulf Bio Analytical. Catalyst Poisoning Solutions.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- YouTube. (2025). How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Intertek. Catalyst Poisoning Testing.
- ResearchGate. (2012). (PDF) Trace Metal Impurities in Catalysis.
- DCL International Inc. Regeneration of palladium based catalyst for methane abatment.
- ResearchGate. (2025). (PDF) Effect of scavengers on the photocatalytic digestion of organic matter in water samples assisted by TiO2 in suspension for the voltammetric determination of heavy metals.
- Google Patents. US3400073A - Regeneration of platinum and palladium reforming catalysts.
- GAS Dortmund. Detection of Catalyst Poisons.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
- NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Macmillan Group. (2004). The Intramolecular Heck Reaction.
- Taylor & Francis. Cross-coupling reactions – Knowledge and References.
- PubMed. (2024). Selenium-Based Catalytic Scavengers for Concurrent Scavenging of H 2 S and Reactive Oxygen Species.
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- NIH. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC.
- Wikipedia. Buchwald–Hartwig amination.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021).
- ResearchGate. (2025). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- ResearchGate. The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide.
- Google Patents. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction.
- MDPI. Heck Reaction—State of the Art.
- YouTube. (2025). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved.
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Preventing deiodination of 5-Chloro-2-iodo-3-methylphenol in coupling reactions
A Guide to Preventing Deiodination and Other Common Issues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 5-Chloro-2-iodo-3-methylphenol in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical solutions needed to overcome common challenges, particularly the undesired side reaction of deiodination.
Understanding the Challenges with this compound
This compound is a valuable building block in organic synthesis. However, its successful use in cross-coupling reactions is often hampered by its inherent structural and electronic properties. The presence of multiple substituents on the phenol ring creates a sterically hindered and electron-rich environment, which can lead to undesired side reactions, most notably deiodination (the premature loss of the iodine atom).
This guide will walk you through the common pitfalls and provide you with robust strategies to maximize your yield of the desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with this compound?
A1: Deiodination is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 5-chloro-3-methylphenol as a byproduct. This reduces the yield of your desired product and complicates purification. With this compound, the electron-donating nature of the hydroxyl and methyl groups increases the electron density on the aromatic ring, which can make the carbon-iodine bond more susceptible to cleavage under certain reaction conditions.
Q2: Which coupling reactions are most susceptible to deiodination with this substrate?
A2: While deiodination can occur in most palladium-catalyzed cross-coupling reactions, it is particularly prevalent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions when using electron-rich and sterically hindered aryl iodides like this compound. The specific reaction conditions, especially the choice of base and temperature, play a crucial role.
Q3: How do I know if deiodination is occurring in my reaction?
A3: The most common way to detect deiodination is by monitoring your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deiodinated byproduct, 5-chloro-3-methylphenol, will appear as a new, typically more non-polar, spot on the TLC plate or as a distinct peak in the LC chromatogram with a mass corresponding to the loss of iodine and addition of hydrogen. Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also confirm the presence of the deiodinated species.
Q4: Can the choice of palladium catalyst influence the extent of deiodination?
A4: Absolutely. The ligand coordinated to the palladium center is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often recommended. These ligands can accelerate the desired cross-coupling pathway, specifically the reductive elimination step, thereby outcompeting the deiodination side reaction.
Troubleshooting Guide: A Systematic Approach to Preventing Deiodination
This section provides a systematic approach to troubleshooting and optimizing your coupling reactions with this compound.
Issue 1: Significant Deiodination Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[1][2] However, with a substrate like this compound, the choice of base and ligand is paramount to prevent deiodination.
Potential Causes & Solutions:
-
Inappropriate Base Selection: Strong bases, particularly in combination with protic solvents, can promote protonolysis of the aryl-palladium intermediate, leading to deiodination.
-
Solution: Switch to weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are generally less prone to causing deiodination compared to stronger bases like sodium tert-butoxide.
-
-
Suboptimal Ligand Choice: The ligand influences the stability and reactivity of the palladium catalyst. A ligand that does not sufficiently promote the desired catalytic cycle can allow side reactions to dominate.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands such as SPhos, XPhos, or RuPhos have been shown to be effective in promoting the coupling of challenging substrates while minimizing dehalogenation.[3]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of deiodination.
-
Solution: Attempt the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired product. Monitor the reaction progress over a longer period.
-
Recommended Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and purify by column chromatography.[4]
Issue 2: Low Yield and Deiodination in Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes.[5][6] With this compound, careful control of the reaction conditions is necessary to avoid both deiodination and homocoupling of the alkyne (Glaser coupling).
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the terminal alkyne, consuming your starting material and complicating purification.
-
Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.
-
-
Inappropriate Amine Base: While an amine base is typically required, a highly nucleophilic amine can contribute to side reactions.
-
Solution: Use a non-nucleophilic, sterically hindered amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure the amine is anhydrous and of high purity.
-
-
Copper Co-catalyst Issues: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can sometimes promote side reactions.
-
Solution: Consider a copper-free Sonogashira protocol. Several modern ligand systems allow for efficient coupling without the need for a copper co-catalyst, which can often lead to cleaner reactions.
-
Recommended Protocol for Copper-Free Sonogashira Coupling:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Base Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent (e.g., THF or DMF). Then, add the amine base (e.g., DIPEA, 2-3 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring and Work-up: Monitor by TLC or LC-MS. Upon completion, follow a standard aqueous work-up and purify by column chromatography.
Issue 3: Deiodination During Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[4][7] For a substrate like this compound, the choice of ligand and base is critical to prevent deiodination, which can be a significant competing pathway.
Potential Causes & Solutions:
-
Incorrect Ligand Choice: The amination of sterically hindered aryl iodides is highly dependent on the ligand. The ligand must promote the desired C-N bond formation over competing deiodination pathways.
-
Solution: Utilize specialized bulky, electron-rich biarylmonophosphine ligands (e.g., Buchwald ligands like RuPhos or BrettPhos).[8] These are specifically designed to facilitate the coupling of challenging substrates.
-
-
Strong Base: Strong bases like sodium tert-butoxide (NaOᵗBu), while often effective for amination, can also promote deiodination, especially at higher temperatures.
-
Solution: Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). While the reaction may require slightly longer times or higher temperatures, the selectivity for the aminated product is often improved.
-
Recommended Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), the appropriate ligand (e.g., RuPhos, 1.5-3 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.[9]
Data Summary: Recommended Reaction Conditions
| Coupling Reaction | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane or Toluene | Use of weaker inorganic bases is crucial. |
| Sonogashira | Pd(PPh₃)₄ (Copper-free) | DIPEA or TEA | THF or DMF | Maintain a strict inert atmosphere to prevent Glaser coupling. |
| Buchwald-Hartwig | Buchwald G3-precatalyst / RuPhos or BrettPhos | Cs₂CO₃ or K₃PO₄ | Toluene or 1,4-Dioxane | Specialized ligands are often necessary for high yields. |
Visualizing the Process: Experimental Workflow
The following diagram illustrates a general workflow for setting up and monitoring a cross-coupling reaction to minimize deiodination.
Caption: A decision tree for troubleshooting deiodination.
References
-
Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Center for Biotechnology Information. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Center for Biotechnology Information. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides. National Center for Biotechnology Information. Available at: [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. Available at: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Center for Biotechnology Information. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. National Center for Biotechnology Information. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Aqueous intramolecular Mizoroki–Heck reaction of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone: a model reaction for the in situ performance evaluation of Pd catalysts. Royal Society of Chemistry. Available at: [Link]
-
Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. MDPI. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
- Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. National Center for Biotechnology Information. Available at: [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. National Center for Biotechnology Information. Available at: [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Sonogashira cross-coupling reaction. YouTube. Available at: [Link]
-
Oxidative Dehydrogenative Couplings of Alkenyl Phenols. National Center for Biotechnology Information. Available at: [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]
-
Synthesis of biphenyl derivatives via Negishi cross coupling reaction. ResearchGate. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Association between phenols and thyroid hormones: The role of iodothyronine deiodinase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Work-up procedure for Suzuki reactions of 5-Chloro-2-iodo-3-methylphenol
Technical Support Center: Suzuki Reaction Work-up & Troubleshooting
Welcome to the Technical Support Center. This guide provides detailed, field-proven answers and troubleshooting strategies for the post-reaction work-up of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 5-Chloro-2-iodo-3-methylphenol. As researchers and drug development professionals, we understand that isolating a pure product is as critical as the reaction itself. This guide is structured to address common issues in a logical, question-and-answer format, explaining the causality behind each procedural choice to ensure both success and scientific understanding.
Section 1: The Foundational Work-up: Understanding Your Mixture
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds to create complex molecules like biaryls.[1][2][3] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, generates not only your desired product but also a host of byproducts and residues that must be systematically removed.[1][4][5]
A typical post-reaction mixture for the coupling of this compound with an organoboron reagent will contain:
-
Desired Product: The newly formed biaryl phenol.
-
Catalyst Residues: Decomposed palladium catalyst (often as palladium black) and ligands (e.g., phosphines and their oxides).
-
Boron Species: Unreacted boronic acid/ester and boronic acid decomposition products (protodeboronation byproducts).[6][7][8]
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates).
-
Unreacted Starting Materials: Residual this compound and potentially homocoupled boronic acid.[1]
The challenge with our specific substrate lies in the dual nature of the phenolic hydroxyl group: it is a key functional handle but also an acidic proton that complicates standard extractive procedures.
General Work-up Workflow
The following diagram outlines a robust, multi-step strategy for isolating your target compound.
Caption: Standard Work-up Workflow for Suzuki Reactions.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common challenges encountered during the work-up of Suzuki reactions, with special considerations for your phenolic substrate.
Q1: My reaction mixture is black and cloudy. How do I effectively remove the palladium catalyst?
A1: Rationale and Procedure
The black precipitate is typically palladium(0), known as "palladium black," which forms as the catalyst degrades. It is often colloidal and can pass through standard filter paper, leading to product contamination.
Method 1: Filtration through a Celite® Pad (Most Common)
This is the most direct method for removing heterogeneous palladium residues.
-
Causality: Celite is a diatomaceous earth filter aid. Its high surface area and porous nature create a fine filtration matrix that traps the finely dispersed palladium particles that would otherwise clog or pass through filter paper.[9][10]
-
Detailed Protocol: Palladium Removal via Celite Filtration
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction slurry with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Prepare a filtration plug by packing a 1-2 cm layer of Celite over a cotton or glass wool plug in a Hirsch or Büchner funnel.
-
Wet the Celite pad with the chosen organic solvent to ensure it is properly settled.
-
Slowly pour the diluted reaction mixture onto the Celite pad. Use vacuum suction to gently pull the solution through.
-
Wash the Celite pad thoroughly with additional fresh solvent (2-3 times the reaction volume) to ensure all of your product is recovered.
-
The resulting filtrate should be a clear, homogenous solution, free of black particles.
-
Method 2: Palladium Scavengers
For pharmaceutical applications where very low ppm levels of residual palladium are required, filtration may not be sufficient. In these cases, palladium scavengers are employed.
| Scavenger Type | Mechanism of Action | Use Case |
| Thiol-based Resins | Strong coordination of sulfur to palladium. | Highly effective but may require elevated temperatures and longer treatment times. |
| Activated Carbon | Adsorption of palladium onto the carbon surface. | Cost-effective and simple, but may also adsorb some product, requiring careful optimization. |
| Functionalized Silica | Silica gel modified with ligands (e.g., amines, thiols) that chelate palladium. | Offers high selectivity and capacity for palladium removal. |
Q2: I'm struggling to remove the unreacted boronic acid. A strong base wash seems to be removing my product as well. What is happening?
A2: The Phenol Problem - A pH Balancing Act
This is the most critical issue for this specific substrate. Both your product (a phenol) and the impurity (a boronic acid) are acidic.
-
Boronic Acid: pKa ≈ 8-10
-
This compound: pKa ≈ 9-10 (estimated)
Using a strong base like 1M NaOH will deprotonate both species, forming their water-soluble anionic salts (a phenoxide and a boronate), pulling both into the aqueous layer and making separation impossible.[11]
The Solution: Exploiting the pKa Difference with a Mild Base
The key is to use a base that is strong enough to deprotonate the more acidic boronic acid but weak enough to leave the phenol largely protonated. Sodium bicarbonate (NaHCO₃) is the ideal choice.
-
Detailed Protocol: Selective Boronic Acid Removal
-
After Celite filtration, transfer the organic filtrate to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel gently at first to allow for any CO₂ evolution (from neutralization of residual acid) to dissipate, then shake vigorously.
-
Separate the layers. The boronate salt will be in the aqueous layer, while your phenolic product remains primarily in the organic layer.
-
Repeat the NaHCO₃ wash 1-2 more times to ensure complete removal.
-
Monitor the removal of the boronic acid spot from the organic layer by TLC.
-
Caption: Troubleshooting Product Loss During Extraction.
Q3: My TLC plate is still messy after extraction. What are the other spots, and how do I get rid of them?
A3: Final Purification - Chromatography is Key
An extractive work-up is designed to remove bulk impurities. Chromatographic separation is almost always necessary for achieving high purity, especially in a research or drug development setting.[10][12]
Common Impurities and Their TLC Characteristics
| Impurity | Typical Polarity (Relative to Product) | Identification Notes |
| Product | Baseline | Moderately polar due to the free -OH group. |
| Unreacted Aryl Iodide | Less Polar | Lacks the polar group from the coupled partner. |
| Boronic Acid Homocoupling | Less Polar | Often very non-polar (biaryl with no -OH). |
| Protodeboronation Product | Varies | The boronic acid is replaced by -H. Polarity depends on the specific boronic acid used. |
| Phosphine Oxide (e.g., TPPO) | More Polar | Highly polar impurity, often streaks on TLC. |
Detailed Protocol: Flash Column Chromatography
-
Adsorbent: Standard silica gel is typically effective.
-
Solvent System (Eluent): A gradient system of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate) is a good starting point.
-
Begin analysis by TLC to find a solvent ratio that gives your product an Rf value of ~0.3. A typical starting point would be 10-20% Ethyl Acetate in Hexanes.
-
-
Column Packing: Pack the column with a slurry of silica in the non-polar solvent.
-
Loading: Adsorb your crude product onto a small amount of silica gel and load it dry onto the top of the column for the best resolution.
-
Elution: Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities first. Gradually increase the polarity to elute your desired product.
-
Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified product.
Section 3: References
-
Recovery and/or reuse of palladium catalyst after a suzuki coupling. (n.d.). Google Patents. Retrieved from
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (2013). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. Retrieved from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2012). ResearchGate. Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). ACS Catalysis. Retrieved from [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2022). Chemical Science. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04196H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-Chloro-2-iodo-3-methylphenol Purification
Topic: Purification of 5-Chloro-2-iodo-3-methylphenol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]
Welcome to the Application Support Hub. This guide addresses the isolation and purification of This compound (CAS: Analogous structures often proprietary/variable).[1] As a tri-substituted phenol, this compound presents unique challenges regarding steric hindrance (iodine at the 2-position, flanked by hydroxyl and methyl groups) and acidity management.[1]
This guide assumes the compound was synthesized via electrophilic iodination of 5-chloro-3-methylphenol or a Sandmeyer-type reaction from the corresponding aniline.[1]
Part 1: Critical Purification Workflow (The "Why" and "How")
The purification of halophenols is governed by three factors: Acidity (pKa) , Lipophilicity (LogP) , and Regioisomerism .[1] The introduction of an iodine atom at the ortho position (C2) significantly increases the acidity of the phenol compared to its precursor, while increasing lipophilicity.
Workflow Visualization
The following diagram outlines the logical decision tree for purifying crude reaction mixtures.
Caption: Logical workflow for the isolation of this compound, prioritizing reductive quenching and isomer assessment.
Part 2: Troubleshooting Guide
Issue 1: Persistent Violet/Brown Coloration
Symptom: The organic layer or crude solid retains a dark violet or reddish-brown hue even after standard washing.[1]
Root Cause: Residual molecular iodine (
-
Reductive Wash: Wash the organic phase with 10% Sodium Thiosulfate (
) or saturated Sodium Bisulfite.[1] Shake vigorously until the color fades to pale yellow. -
Acidification: Phenolates are susceptible to oxidation.[1] Ensure the final aqueous wash is slightly acidic (pH 4-5) using dilute HCl to keep the molecule protonated and stable during drying.[1]
Issue 2: Difficulty Separating from Starting Material (5-chloro-3-methylphenol)
Symptom: TLC shows overlapping spots; co-elution in chromatography.
Root Cause: The starting material and product have similar polarities.[1] However, the iodine atom at the 2-position (ortho) increases the acidity of the phenolic proton via the inductive effect (
-
Chemoselective Extraction (pKa Swing):
-
Theory: The iodinated product is more acidic (approx.[1] pKa ~8.[1]5) than the starting material (pKa ~9.5-10).[1]
-
Protocol: Dissolve the mixture in ether/DCM.[1] Extract with Sodium Carbonate (
) (pH ~11).[1] The iodinated phenol will preferentially move to the aqueous layer as a phenolate.[1] The less acidic starting material often remains in the organic layer (or can be washed out with Sodium Bicarbonate, which is too weak to deprotonate the precursor effectively).[1] -
Recovery: Acidify the aqueous carbonate layer with HCl to precipitate the product.[1]
-
Issue 3: Regioisomer Contamination (4-iodo vs. 2-iodo)
Symptom: NMR shows split methyl peaks or multiple aromatic signals.[1] Root Cause: The hydroxyl group directs ortho/para.[1] The 2-position (target) is sterically hindered by the 3-methyl group.[1] The 4-position (para) is less hindered, often leading to significant 4-iodo isomer formation.[1] Solution:
-
Recrystallization (Preferred): The 2-iodo isomer, being more compact and capable of intramolecular H-bonding (OH[1]···I), often has lower solubility in non-polar solvents than the para-isomer.[1]
-
Chromatography Adjustment: If using silica, the intramolecular H-bond in the 2-iodo isomer "hides" the OH group, making it move faster (higher
) than the 4-iodo isomer, which has an exposed OH group available for binding to silica.[1] Use a gradient of Hexane:DCM rather than Hexane:EtOAc to maximize this selectivity.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the product turning pink/red upon storage?
-
Answer: Halophenols are photosensitive and prone to oxidation.[1] The iodine-carbon bond can undergo homolytic cleavage under UV light, generating radicals that form colored quinones.[1]
-
Action: Store the purified solid in amber glass vials under an inert atmosphere (Argon/Nitrogen) at 4°C.
Q2: Can I use HPLC to monitor the reaction?
-
Answer: Yes. Standard reverse-phase (C18) conditions work well.
-
Recommended Method:
Q3: What are the key NMR signals to confirm the 2-iodo position?
-
Answer: You must look for the aromatic coupling pattern.[1]
-
Starting Material: 3 aromatic protons.[1]
-
Target (2-iodo): Only 2 aromatic protons remain.[1] They are meta to each other (H4 and H6). Look for two doublets (or broad singlets) with a coupling constant (
) of ~2.0-2.5 Hz. -
Isomer (4-iodo): The remaining protons would be at H2 and H6.[1] However, H2 is blocked in the target.[1] If you see a singlet (isolated proton), check your assignment carefully.
-
NOE (Nuclear Overhauser Effect): Irradiating the Methyl group signal should show an enhancement of the H4 aromatic proton, but not the H2 position (since Iodine is there).[1]
-
Part 4: Physical Properties & Solvents Table
| Property / Solvent | Data / Recommendation | Context |
| Appearance | Off-white to pale yellow crystalline solid | Darkens upon oxidation.[1] |
| Predicted pKa | ~8.0 - 8.5 | More acidic than non-iodinated precursor.[1] |
| Recrystallization Solvent A | Ethanol / Water (9:[1]1) | Standard polarity-based purification.[1] |
| Recrystallization Solvent B | Hexane / Toluene | Exploits packing differences of isomers.[1] |
| TLC Mobile Phase | Hexane : Ethyl Acetate (85:[1]15) | |
| Solubility | High: DCM, EtOAc, MeOH. Low: Water, Hexane.[1] | Dissolve in organics for extraction.[1] |
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Halophenols. PubChem.[1][2][3] Retrieved from [Link]
-
Almeida, L. S., et al. (2021).[1] Efficient and Selective Iodination of Phenols Promoted by Iodine and Hydrogen Peroxide in Water.[1][4] Journal of the Brazilian Chemical Society.[1][4] Retrieved from [Link]
-
University of Calgary. (n.d.).[1] Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib.[1] Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling halogenated phenols.
Sources
Technical Support Center: Optimizing Heck Coupling Reactions with 5-Chloro-2-iodo-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the Heck coupling reaction, specifically focusing on the challenging substrate, 5-chloro-2-iodo-3-methylphenol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is designed to address specific issues you may encounter during the Heck coupling of this compound.
? Low to No Product Yield
Potential Cause 1: Inefficient Catalyst Activation or Deactivation.
-
Explanation: The active catalyst in the Heck reaction is a Pd(0) species.[1] Many common palladium precursors, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state and require in-situ reduction to Pd(0) to enter the catalytic cycle.[2] Inefficient reduction or subsequent deactivation of the Pd(0) catalyst can halt the reaction. Catalyst deactivation can occur at the higher temperatures often required for less reactive aryl halides.[3]
-
Solutions:
-
Pre-catalyst Choice: Consider using a Pd(0) source directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to bypass the in-situ reduction step.[4][5] However, Pd(OAc)₂ is often more efficient as it can readily form the active Pd(0)(PPh₃)₂ catalyst.[2]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich and sterically hindered aryl halides like this compound, bulky, electron-rich phosphine ligands can promote the reaction.[3] Consider ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or related bulky phosphines.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[3] If you suspect catalyst deactivation, try running the reaction at a lower temperature for a longer duration. Typical temperature ranges are between 50 to 160 °C.[3]
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Potential Cause 2: Poor Substrate Reactivity.
-
Explanation: The reactivity of the aryl halide in the Heck reaction generally follows the trend: I > Br > Cl.[3] While the iodo- group in this compound is the more reactive site for oxidative addition, the presence of electron-donating groups (hydroxyl and methyl) on the aromatic ring can decrease its electrophilicity, making the oxidative addition step of the catalytic cycle slower.[3]
-
Solutions:
-
Ligand Optimization: As mentioned, bulky, electron-rich ligands can facilitate the oxidative addition of less reactive aryl halides.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF, DMAc, or NMP are commonly used.[6] Consider screening different solvents to find the optimal conditions for your specific substrate. Greener alternatives like cyclic carbonates (ethylene or propylene carbonate) have also shown promise and can sometimes outperform traditional solvents.[6]
-
Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[2][7] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[4] For your specific substrate, a slightly stronger inorganic base like K₂CO₃ or K₃PO₄ might be beneficial.[8]
-
? Formation of Significant Side Products
Potential Cause 1: Reductive Dehalogenation.
-
Explanation: A common side reaction is the replacement of the halide with a hydrogen atom, a process known as reductive dehalogenation or hydrodehalogenation. This "reductive Heck product" is a frequently observed byproduct.[3]
-
Solutions:
-
Base and Solvent Effects: The extent of this side reaction can be influenced by the choice of base, solvent, and temperature.[3] Experiment with different bases and solvents to minimize this pathway.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes favor the formation of the reductive dehalogenation product. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.
-
Potential Cause 2: Olefin Isomerization.
-
Explanation: After the β-hydride elimination step, the newly formed palladium-alkene π-complex can undergo isomerization, leading to the formation of undesired alkene isomers.[2] This is more likely if the rate of olefin dissociation from the palladium center is slow.[2]
-
Solutions:
-
Additive Effects: The addition of certain bases or silver salts can facilitate the reductive elimination of HX from the Pd(II)-hydride species, thereby reducing the likelihood of alkene isomerization.[2]
-
Frequently Asked Questions (FAQs)
? Which palladium catalyst source should I use: Pd(0) or Pd(II)?
Both Pd(0) and Pd(II) sources are commonly used. Pd(II) precursors like Pd(OAc)₂ are often more stable and easier to handle.[2] They are reduced in situ to the active Pd(0) catalyst.[2] Pd(0) sources like Pd(PPh₃)₄ can be used directly but may be more sensitive to air and moisture.[5] For many applications, Pd(OAc)₂ in combination with a suitable phosphine ligand provides a highly effective catalytic system.[2]
? What is the role of the phosphine ligand?
Phosphine ligands play several crucial roles in the Heck reaction:
-
They stabilize the palladium catalyst.[3]
-
They influence the electronic and steric properties of the catalyst, which in turn affects the rates of oxidative addition and other steps in the catalytic cycle.
-
Bulky, electron-rich phosphine ligands are often effective for coupling less reactive aryl chlorides and electron-rich aryl bromides and iodides.[3]
? Why is a base necessary for the Heck reaction?
The base is essential for the final step of the catalytic cycle, which is the regeneration of the Pd(0) catalyst.[2][7] It neutralizes the hydrogen halide (HX) that is formed during the reaction, allowing the Pd(II) species to be reduced back to the active Pd(0) form.[2]
? What are some general starting conditions for the Heck coupling of this compound with an alkene like n-butyl acrylate?
A good starting point for optimization would be:
| Component | Suggested Starting Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Alkene | n-butyl acrylate (1.2 - 1.5 equiv) |
| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃ or a bulkier phosphine (2-10 mol%) |
| Base | K₂CO₃ or Et₃N (2.0 equiv) |
| Solvent | DMF or NMP |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Note: These are starting conditions and may require further optimization for your specific alkene and desired outcome.
Experimental Protocols & Visualizations
General Experimental Protocol for Heck Coupling
-
To a dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound, the alkene, the palladium precursor, and the phosphine ligand.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the base via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.[9]
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Heck reactions.
References
-
NROChemistry. Heck Coupling. Available at: [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Books. Available at: [Link]
-
Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Available at: [Link]
-
JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Available at: [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]
-
YouTube. (2025). Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem. Available at: [Link]
-
ACS Publications. (2010). Flow Heck Reactions Using Extremely Low Loadings of Phosphine-Free Palladium Acetate | Organic Letters. Available at: [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. Available at: [Link]
-
Wikipedia. Heck reaction. Available at: [Link]
-
SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 8. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Side reactions in the Buchwald-Hartwig amination of 5-Chloro-2-iodo-3-methylphenol
Technical Support Center: Buchwald-Hartwig Amination
Introduction: Navigating the Challenges of a Multifunctional Substrate
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for forging C-N bonds.[1][2] However, its application to complex, multifunctional substrates like 5-Chloro-2-iodo-3-methylphenol presents a significant synthetic puzzle. This molecule contains three distinct reactive sites that can compete in the catalytic cycle: a highly reactive carbon-iodine bond, a less reactive carbon-chlorine bond, and an acidic phenol group.
Achieving the desired selective amination at the C-I position requires a nuanced understanding of the reaction mechanism and the factors that govern its various competing pathways. This guide is designed to serve as a technical resource for scientists encountering common side reactions with this and similar challenging substrates. We will explore the mechanistic origins of these problems and provide field-proven troubleshooting strategies and detailed protocols to steer your reaction toward the desired product.
Core Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
A successful C-N coupling relies on the smooth execution of a three-stage catalytic cycle.[2][3][4][5] Understanding this cycle is critical to diagnosing what may have gone wrong.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. The reactivity order for this step is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[5][6]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7]
-
Reductive Elimination: The final C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst.[3][4][6]
Side reactions typically arise when one or more of these steps are disrupted or when competing pathways become kinetically favorable.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered when attempting the selective amination of this compound.
Question 1: My reaction is stalled. I see mostly starting material and the formation of a black precipitate.
Answer:
This is a classic symptom of catalyst decomposition , where the active, soluble Pd(0) catalyst agglomerates into inactive palladium black.[8] This can be caused by several factors:
-
Atmospheric Oxygen: Failure to maintain strictly anaerobic conditions is a primary cause of catalyst decomposition.
-
Ligand Dissociation: If the phosphine ligand concentration is too low or the ligand is not bulky enough, it can dissociate from the palladium center, leaving the metal exposed and prone to precipitation.
-
High Temperatures: While heat can accelerate the reaction, excessive temperatures can also speed up decomposition pathways.
-
Inhibitory Effects of Iodide: The iodide anion generated during the reaction can sometimes form bridging dimers with palladium, effectively taking the catalyst out of the cycle.[4][5]
Troubleshooting Steps:
-
Improve Anaerobic Technique: Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed using a robust method like freeze-pump-thaw cycles or by sparging with argon for an extended period. Maintain a positive pressure of inert gas throughout the experiment.
-
Optimize Ligand/Palladium Ratio: Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or even 2:1). This helps ensure the palladium center remains coordinated and soluble.
-
Use a Pre-catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ or Pd₂(dba)₃), use a well-defined, air-stable palladium pre-catalyst.[5] These often lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.
-
Re-evaluate Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Question 2: I'm getting a significant amount of 5-Chloro-3-methylphenol. Where is this coming from?
Answer:
You are observing hydrodehalogenation (HDH) , a common side reaction where the iodine atom is replaced by hydrogen.[1] This occurs when the palladium-amido intermediate undergoes an undesired pathway called β-hydride elimination instead of the productive reductive elimination.[1]
-
Mechanism: If the amine coupling partner has a hydrogen atom on the carbon adjacent to the nitrogen (a β-hydrogen), the palladium center can abstract it. This forms a palladium-hydride species, which then reductively eliminates the hydrodehalogenated arene.[1]
-
Contributing Factors: This side reaction is more competitive when the final reductive elimination step is slow. This can be due to steric hindrance or unfavorable electronics.
Troubleshooting Steps:
-
Switch to a Bulkier Ligand: This is the most effective solution. Bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are designed to be sterically demanding.[9] This steric pressure forces the aryl and amido groups into close proximity, dramatically accelerating the desired reductive elimination step and outcompeting β-hydride elimination.[1]
-
Modify the Base/Solvent System: The choice of base can influence the rates of competing pathways. While strong bases are needed, sometimes switching from an alkoxide (like NaOtBu) to a carbonate or phosphate base in a more polar solvent can alter the reaction kinetics favorably.
Caption: Competition between productive amination and hydrodehalogenation.
Question 3: My mass spec shows a byproduct with a mass corresponding to a diaryl ether. What is happening?
Answer:
You are observing a competing O-arylation (ether formation) reaction. The acidic proton of your substrate's phenol group (pKa ≈ 10) is readily removed by the strong base used for the amination (e.g., NaOtBu, pKa of conjugate acid ≈ 19).[5] This generates a phenoxide nucleophile in situ.
This phenoxide can then compete with your amine nucleophile, attacking the oxidative addition complex to form a C-O bond instead of a C-N bond.
Troubleshooting Steps:
-
Change the Base: This is the most critical parameter. Switch from a very strong, hard base like sodium t-butoxide to a weaker, softer base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. These bases are strong enough to deprotonate the amine within the palladium coordination sphere but are less likely to fully deprotonate the phenol in the bulk solution.
-
Solvent Choice: The solvent can mediate the reactivity of the base and nucleophiles. A less polar solvent like toluene or dioxane might favor N-arylation over O-arylation compared to more polar aprotic solvents.
-
Protecting Group Strategy (Last Resort): If optimization of the base and solvent fails, the most robust solution is to protect the phenol group before the coupling reaction (e.g., as a methyl or benzyl ether) and then deprotect it after the C-N bond is formed. This adds steps but guarantees elimination of the O-arylation side reaction.
| Base | pKa of Conjugate Acid | Common Use / Comment |
| NaOtBu | ~19 | Very strong. Highly effective for amination but often promotes O-arylation and other side reactions with sensitive substrates.[5] |
| LHMDS | ~26 | Very strong, non-nucleophilic. Similar issues to NaOtBu. |
| K₃PO₄ | ~12.3 (for HPO₄²⁻) | Weaker base. Excellent for suppressing O-arylation. Often requires slightly higher temperatures. |
| Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Weaker base. The cesium cation can have beneficial effects. A go-to choice for suppressing O-arylation.[10] |
Table 1: Comparison of common bases for Buchwald-Hartwig amination.
Question 4: I am seeing some of the doubly aminated product where the chlorine has also been replaced. How can I improve selectivity for the C-I bond?
Answer:
Achieving chemoselectivity between an aryl iodide and an aryl chloride is generally straightforward because the oxidative addition into the C-I bond is significantly faster than into a C-Cl bond.[6] If you are seeing reaction at the C-Cl position, it indicates your reaction conditions are too harsh.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most important variable for controlling this type of selectivity. A lower temperature will provide enough energy to overcome the activation barrier for C-I insertion but not for the more demanding C-Cl insertion. Try reducing the temperature in 10-20 °C increments.
-
Choose a Less Active Catalyst System: While highly active catalysts are often desired, in this case, a slightly less reactive system can provide better selectivity. Try a less electron-rich or less bulky ligand that is known to be effective for aryl bromides/iodides but struggles with aryl chlorides. For example, some earlier-generation ligands like BINAP or Xantphos might offer better selectivity than the most modern, highly active Buchwald ligands in this specific context.[6][10]
| Ligand Family | Key Feature | Application Notes |
| Monodentate Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | Very bulky and electron-rich. | Highly active, general-purpose ligands. Excellent for suppressing hydrodehalogenation. May be too active for C-I/C-Cl selectivity.[9] |
| Bidentate Phosphines (e.g., BINAP, Xantphos) | Chelating ligands. | Generally less active than modern biarylphosphines. Can be excellent for controlling selectivity where over-reactivity is an issue.[6][10] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors. | Highly active and thermally stable. Can be a good alternative to phosphine ligands.[11] |
Table 2: General characteristics of common ligand classes.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol is designed for parallel screening to efficiently identify the optimal base and ligand.
-
Array Preparation: In a glovebox, arrange an array of 8 mL vials equipped with small magnetic stir bars.
-
Solid Reagents: To each vial, add this compound (e.g., 0.2 mmol, 1.0 equiv), the chosen palladium pre-catalyst (e.g., 2 mol%), and the chosen ligand (e.g., 4 mol%).
-
Base Addition: To each designated vial, add the appropriate base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; typically 1.4-2.0 equiv).
-
Solvent and Amine: Add the degassed solvent (e.g., toluene or dioxane, 1.0 mL). Finally, add the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vials tightly with Teflon-lined caps. Remove the array from the glovebox and place it on a pre-heated reaction block at the desired temperature (e.g., start at 80 °C).
-
Analysis: After a set time (e.g., 4, 12, or 24 hours), cool the reactions to room temperature. Quench with a small amount of water, dilute with an appropriate solvent (e.g., ethyl acetate), and add an internal standard. Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and the ratio of product to byproducts.
Protocol 2: Optimized Procedure for Selective Mono-Amination
This protocol represents a good starting point based on the troubleshooting principles discussed above, aiming to maximize selectivity and minimize side reactions.
-
Glovebox Setup: To an oven-dried vial, add this compound (270.5 mg, 1.0 mmol), Cs₂CO₃ (456 mg, 1.4 mmol), and a stir bar.
-
Catalyst Preparation: In a separate small vial, add a suitable pre-catalyst like XPhos Pd G3 (18.9 mg, 0.02 mmol, 2 mol%).
-
Reaction Assembly: Add the pre-catalyst to the vial containing the substrate and base. Add the amine (1.2 mmol) followed by degassed toluene (5 mL).
-
Heating and Monitoring: Seal the vial and heat to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Name-Reaction.com. Buchwald-Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Degradation of Pd catalyst in Buchwald-Hartwig amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
National Institutes of Health (NIH). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
National Institutes of Health (NIH). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
Sources
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- 2. youtube.com [youtube.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Improving regioselectivity in reactions with 5-Chloro-2-iodo-3-methylphenol
Welcome to the technical support guide for 5-Chloro-2-iodo-3-methylphenol. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges in achieving regioselectivity with this versatile but complex building block. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
FAQ 1: What is the general reactivity profile of this compound?
Understanding the electronic and steric landscape of this compound is the first step to predicting its behavior. The molecule possesses four distinct substituents, each exerting a significant influence on the reactivity of the aromatic ring.
-
Hydroxyl (-OH): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density through resonance.[1][2] This group will strongly influence the position of electrophilic attack.
-
Iodo (-I): The C-I bond is the most labile of the carbon-halogen bonds, making the C2 position the primary site for reactions involving oxidative addition, such as palladium-catalyzed cross-couplings.[3][4] While halogens are typically deactivating due to their inductive effect, they are still ortho, para-directors.[1][5]
-
Chloro (-Cl): The C-Cl bond is significantly stronger and less reactive than the C-I bond in cross-coupling reactions.[3][4] It requires more forcing conditions to react.
-
Methyl (-CH₃): A weakly activating group that directs ortho and para.[6] It also provides steric hindrance to the adjacent C2 and C4 positions.
This interplay of effects creates a nuanced reactivity map, which is crucial for planning synthetic strategies.
Caption: Structure and substituent properties of this compound.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common class of reactions performed on this substrate. Achieving selectivity between the C-I and C-Cl bonds is the primary challenge.
Q: I want to perform a cross-coupling reaction (e.g., Suzuki, Sonogashira). Which halogen will react first?
A: The reaction will occur selectively at the C2 position (C-I bond). The bond dissociation energy for a C-I bond is significantly lower than for a C-Cl bond, making it far more susceptible to oxidative addition by a Pd(0) catalyst.[3][4] This difference in reactivity is the foundation for achieving regioselectivity. For most standard palladium catalysts and conditions, you can expect near-exclusive reactivity at the iodine-bearing carbon.
Q: How can I ensure selective mono-functionalization at the C2-Iodo position and avoid side reactions at the C5-Chloro position?
A: To achieve clean mono-alkynylation, -arylation, or -amination at the C2 position, careful control of reaction conditions is paramount. The key is to use conditions mild enough to activate the C-I bond without activating the more robust C-Cl bond.
| Parameter | Recommendation for C2-Selectivity | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard, reliable catalysts that show excellent selectivity for C-I over C-Cl bonds under mild conditions.[7][8] |
| Ligand | Monodentate phosphines (e.g., PPh₃) | For many standard couplings, simple phosphine ligands are sufficient to promote the reaction at the C-I position without activating the C-Cl bond.[8] |
| Equivalents | 1.0 - 1.2 eq. of coupling partner | Using a slight excess of the boronic acid, alkyne, or amine ensures full conversion of the starting material without promoting a second coupling at C5. |
| Temperature | Room temperature to 80 °C | Lower temperatures favor selectivity. Higher temperatures (>100-120 °C) can begin to activate the C-Cl bond, leading to di-substituted byproducts.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (Suzuki); Et₃N, DIPEA (Sonogashira); NaOtBu, K₃PO₄ (Buchwald-Hartwig) | The choice of base is critical and reaction-dependent. Inorganic carbonates are often mild enough for Suzuki couplings.[10][11] Stronger bases like NaOtBu are needed for aminations but should be used with temperature control.[12] |
| Solvent | Toluene, Dioxane, THF, DMF | The choice of solvent can influence reaction rates and catalyst stability. Ensure solvents are anhydrous and degassed to prevent catalyst deactivation.[10] |
Q: I am observing a mixture of mono-C2 and di-C2/C5 substituted products. How can I improve selectivity for the mono-C2 product?
A: The formation of di-substituted product indicates that your reaction conditions are too harsh and are beginning to activate the C-Cl bond.
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective variable. Reduce the temperature by 10-20 °C increments.
-
Reduce Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower, secondary coupling at C5.
-
Check Your Catalyst/Ligand System: Highly active, electron-rich, and bulky ligands (e.g., certain Buchwald ligands) developed for activating C-Cl bonds may reduce the selectivity window.[13][14] Consider switching to a more "classic" and less reactive system like Pd(PPh₃)₄.
-
Reduce Equivalents: Decrease the amount of your coupling partner to exactly 1.0 equivalent to starve the reaction after the initial C-I coupling is complete.
Q: My goal is to functionalize the C5-Chloro position. How can I achieve this?
A: This requires a sequential, two-step approach. Direct selective coupling at C5 in the presence of the more reactive C2-iodide is generally not feasible.
Recommended Workflow:
-
Step 1: Functionalize the C2 Position: Perform a standard cross-coupling reaction (e.g., Suzuki) under the mild conditions described above to selectively react at the C-I bond. Isolate and purify this mono-substituted intermediate.
-
Step 2: Functionalize the C5 Position: With the C2 position now blocked, subject the intermediate to more forcing reaction conditions to activate the C-Cl bond. This typically requires:
-
More Active Catalysts: Use catalyst systems known for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][9]
-
Higher Temperatures: Temperatures in the range of 100-140 °C are often necessary.
-
Stronger Bases: A strong base like NaOtBu or K₃PO₄ is often required.[9]
-
Caption: Decision workflow for regioselective palladium-catalyzed cross-coupling.
Troubleshooting Guide 2: Electrophilic Aromatic Substitution
Q: I need to perform an electrophilic substitution (e.g., bromination, nitration). Where will the new substituent add?
A: The powerful activating and ortho, para-directing effect of the hydroxyl group will dominate this reaction.[6][15] The potential sites for electrophilic attack are C4 (para to -OH) and C6 (ortho to -OH).
-
C4 Position: This position is electronically activated by the para hydroxyl group. It experiences some steric hindrance from the adjacent methyl group at C3.
-
C6 Position: This position is electronically activated by the ortho hydroxyl group. However, it is significantly more sterically hindered, being flanked by the -OH group and the C5-Cl group.
Therefore, substitution is strongly favored at the C4 position.
Q: How can I maximize selectivity for the C4 position?
A: While C4 is already electronically and sterically favored, you can further enhance this selectivity:
-
Use Bulky Reagents: Employing a sterically demanding electrophile will further disfavor attack at the more crowded C6 position.[15] For example, using N-Bromosuccinimide (NBS) for bromination instead of Br₂ may offer cleaner results.
-
Control Temperature: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to allow the kinetic differences between the two sites to have the maximum effect.
Troubleshooting Guide 3: Metal-Halogen Exchange & Directed ortho-Metalation
Q: I am attempting a lithium-halogen exchange using n-BuLi to generate an aryllithium species. Will this occur at C2 or C5?
A: Lithium-halogen exchange is fastest with aryl iodides.[16] Therefore, treatment with an alkyllithium reagent like n-BuLi or t-BuLi at low temperatures (typically -78 °C) will selectively generate the aryllithium species at the C2 position. This is a reliable method for introducing nucleophilic character at C2.
Q: Can I use directed ortho-metalation (DoM) to deprotonate the ring? I am seeing a mixture of products.
A: This is a significant challenge with this substrate. The hydroxyl group (-OH) is a potent directing metalation group (DMG) that would direct lithiation to the C6 position.[17] However, you are facing a critical competition:
-
Directed ortho-Metalation (DoM): Deprotonation at C6, directed by the hydroxyl group.
-
Lithium-Halogen Exchange: Exchange at the C2-Iodo position.
Lithium-iodine exchange is almost always significantly faster than deprotonation (DoM). [18][19] When using a strong, nucleophilic base like n-BuLi, you will almost exclusively observe the product derived from metal-halogen exchange at C2. To favor DoM at C6, you would need to use a non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA), but even then, competing exchange at the highly labile C-I bond can be a major side reaction. It is advisable to pursue other synthetic routes if functionalization at C6 is the primary goal.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol provides a general method for the selective arylation at the C2-iodo position.
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture by volume). The reaction should be approximately 0.1 M in the starting halide.
-
Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C2-arylated product.
Protocol 2: Selective Electrophilic Bromination at the C4-Position
This protocol details a method for selective bromination at the C4 position.
-
Reagent Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain 4-Bromo-5-chloro-2-iodo-3-methylphenol.
References
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
ortho‐Lithiation Reactions of O‐(3,n‐Dihalophenyl) N,N‐Diethylcarbamates: Synthesis of Dihalosalicylamides and 2,3,n‐Trihalophenol Derivatives. Semantic Scholar. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. Available at: [Link]
-
Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Aromatic Compounds and Their Reactions. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. PMC. Available at: [Link]
-
Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. Available at: [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Directed (ortho) Metallation. University of Liverpool. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available at: [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]
-
Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. PubMed. Available at: [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Available at: [Link]
-
Directed ortho metalation. Wikipedia. Available at: [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Cyclic Diaryl λ3‑Chloranes: Reagents and Their C–C and C–O Couplings with Phenols via Aryne Intermediates. eScholarship. Available at: [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. PMC. Available at: [Link]
-
Metal-catalysed halogen exchange reactions of aryl halides. RSC Publishing. Available at: [Link]
-
Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross- coupling of geminal chloro(iodo). Semantic Scholar. Available at: [Link]
-
Challenges in halogenation approaches and this work. ResearchGate. Available at: [Link]
-
regioselectivity Archives. Master Organic Chemistry. Available at: [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. ias.ac.in [ias.ac.in]
- 19. uwindsor.ca [uwindsor.ca]
Catalyst deactivation and regeneration in cross-coupling of halophenols
This guide serves as a Tier-3 Technical Support resource for researchers encountering stability issues in the cross-coupling of halophenols. It prioritizes mechanistic understanding over rote instructions, enabling you to diagnose unique failure modes in your specific catalytic system.
Topic: Catalyst Deactivation & Regeneration in Cross-Coupling of Halophenols Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck. Target Analyte: Aryl Halides with free or masked Hydroxyl groups (-OH).
🔬 Module 1: The "Phenol Effect" & Deactivation Mechanisms
User Query: "My reaction starts well but stalls at 40-50% conversion. Adding more catalyst doesn't restart it. Why?"
Technical Insight: You are likely experiencing Product Inhibition or Anionic Poisoning , specific to halophenols. Unlike standard aryl halides, halophenols introduce two competitive deactivation pathways:
-
Phenoxide Coordination (The "Resting State" Trap): Under basic conditions, your halophenol exists as a phenoxide (
). Phenoxides are excellent -donors and can displace halide or phosphine ligands on the Palladium(II) center. This forms a stable, off-cycle anionic species (e.g., ) that resists reductive elimination, effectively "parking" your catalyst in an inactive state. -
Protodehalogenation (The "Self-Destruct" Path): If the catalytic cycle is slow (due to steric crowding or poor ligand choice), the Pd(II)-Aryl intermediate may undergo protonolysis (often from the phenol itself or trace water), yielding the dehalogenated arene (phenol) and permanently deactivating the metal center.
Visualization: The Deactivation Landscape
The following diagram maps the active catalytic cycle against the specific "death pathways" introduced by halophenols.
Caption: Figure 1. Competitive deactivation pathways. Note how phenoxide coordination creates a thermodynamic sink (Red), preventing the cycle from proceeding to transmetalation.
🛠 Module 2: Troubleshooting & Diagnostics
Use this decision matrix to identify the root cause of your failure.
Symptom 1: Black Precipitate (Pd Black)
-
Diagnosis: Ligand detachment. The phosphine/NHC ligand is not binding tightly enough to the Pd(0) species, allowing metal aggregation.
-
The "Halophenol" Factor: Phenols can protonate electron-rich phosphines (forming
), stripping the ligand from the metal. -
Corrective Action:
-
Switch Ligand: Use bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos , Buchwald Ligands ) that are sterically hindered and resistant to protonation.
-
Increase Ligand:Metal Ratio: Move from 1:1 to 2:1 or 4:1 to shift the equilibrium toward the ligated species.
-
Symptom 2: No Precipitate, but Reaction Stalls
-
Diagnosis: Formation of stable monomeric Pd-Phenoxide complexes or dimer formation. The solution remains clear/yellow/orange, but activity ceases.
-
The "Halophenol" Factor: The phenoxide anion is outcompeting the boronic acid (Suzuki) or amine (Buchwald) for the metal center.
-
Corrective Action:
-
Protect the Phenol: If possible, use a silyl ether (TBDMS) or benzyl protection. This eliminates the anionic poisoning pathway entirely.
-
Slow Addition: Add the base slowly (syringe pump) to keep the concentration of free phenoxide low, favoring the transmetalation of the coupling partner.
-
Water Addition: For Suzuki coupling, adding small amounts of water (or using aqueous base) can help solubilize the inorganic boronate species, accelerating transmetalation relative to phenoxide coordination.
-
♻️ Module 3: Catalyst Regeneration & Recovery
User Query: "I am using a heterogeneous catalyst (Pd/C or EnCat). Can I reuse it after a halophenol reaction?"
Technical Protocol: Yes, but halophenols leave "sticky" residues (phenolic tars) that block pores. Simple filtration is insufficient.
Protocol A: Regeneration of Pd/C or Pd/Al₂O₃
Applicability: Heterogeneous catalysts poisoned by organic adsorption.
| Step | Action | Mechanism |
| 1. Hot Filtration | Filter catalyst at reaction temp ( | Prevents precipitation of product/byproducts inside catalyst pores during cooling. |
| 2. Polar Wash | Wash with hot Ethanol or Methanol ( | Removes polar phenolic oligomers and adsorbed phenoxides. |
| 3. Apolar Wash | Wash with Dichloromethane or Toluene . | Removes non-polar organic residues. |
| 4. Base Wash (Critical) | Wash with 0.1 M NaOH (aq), then water until neutral. | Crucial for Halophenols: Displaces coordinated phenoxides from the metal surface by mass action of |
| 5. Drying | Vacuum dry at | Removes solvent to prevent pore collapse or solvent interference in the next run. |
Protocol B: Homogeneous Catalyst Recovery (Scavenging)
Applicability: Recovering Pd metal from solution to prevent product contamination (not for direct reuse).
-
Add Scavenger: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon to the reaction mixture after completion.
-
Heat & Stir: Stir at
for 30-60 minutes. -
Filtration: Filter through a Celite pad.
-
Validation: Test filtrate with ICP-MS. Expect <5 ppm residual Pd.
🧪 Experimental Workflow: Optimization for Halophenols
Objective: Minimize deactivation during the Suzuki Coupling of 4-Bromophenol.
Caption: Figure 2. Optimized workflow. Note the preference for weak bases (
Step-by-Step Procedure:
-
Charge: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) to the vial. Note: Using a pre-catalyst like XPhos-Pd-G2 is superior to avoid induction periods.
-
Solvent: Add 1,4-Dioxane (degassed). Stir 1 min to ligate Pd.
-
Substrates: Add 4-Bromophenol (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).
-
Base: Add
(3.0 equiv) and (0.2 mL per mL solvent). Why? The water is essential for the boronic acid activation mechanism. -
Reaction: Heat to
. Monitor by HPLC.-
Checkpoint: If reaction turns black immediately, oxygen was present. Abort and degas better.
-
Checkpoint: If reaction stays yellow but conversion stops at 50%, add 0.5 equiv more Boronic Acid (boronic acids can degrade faster than the coupling rate).
-
📚 References
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling. Source: Journal of the American Chemical Society (JACS). Relevance: Defines the pathways of anionic poisoning by halides and pseudohalides.
-
Catalyst Deactivation in Suzuki-Miyaura Coupling: The Role of Phenolates. Source: ACS Catalysis.[1] Relevance: Explains the specific coordination chemistry of phenoxides to Pd(II) centers.
-
Heterogeneous Catalyst Regeneration Protocols. Source: MDPI - Catalysts. Relevance: Provides validated washing protocols for Pd/C and supported catalysts.
-
Buchwald-Hartwig Amination Guide & Troubleshooting. Source: Sigma-Aldrich / Merck Technical Library. Relevance: Comprehensive guide on ligand selection to prevent deactivation in difficult substrates.
-
Palladium Scavenging and Removal Techniques. Source: SiliCycle Application Notes. Relevance: Industry-standard methods for removing metal residues from homogeneous reactions.
Sources
Technical Support Center: Mastering Air- and Moisture-Sensitive Reactions with 5-Chloro-2-iodo-3-methylphenol
Welcome to the technical support center for 5-Chloro-2-iodo-3-methylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of air- and moisture-sensitive reactions involving this versatile halogenated phenol. Here, we synthesize our extensive field experience with established scientific principles to provide you with a comprehensive resource for troubleshooting and optimizing your experimental outcomes. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and confidently execute your synthetic strategies.
Understanding the Reagent: Key Properties of this compound
A thorough understanding of your starting material is the bedrock of a successful reaction. This compound is a polysubstituted aromatic compound with distinct reactive sites that can be selectively functionalized. Its physical and chemical properties dictate its handling, storage, and reactivity.
| Property | Value | Significance in Air- & Moisture-Sensitive Reactions |
| CAS Number | 1150617-66-5 | Unique identifier for ensuring you have the correct reagent. |
| Molecular Formula | C₇H₆ClIO | Provides the elemental composition for calculating molar quantities. |
| Molecular Weight | 268.48 g/mol | Essential for accurate measurement of reagents. |
| Appearance | Light yellow to yellow solid.[1] | Visual cue for reagent quality. Any significant deviation may indicate decomposition or impurities. |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen.[1] | Highlights the compound's sensitivity. Improper storage can lead to degradation and inconsistent results. |
| pKa | 7.66 ± 0.15 (Predicted)[1] | The acidic nature of the phenolic proton is a key consideration in base-mediated reactions. The choice of base is critical to avoid unwanted side reactions. |
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with this compound in sensitive reaction environments.
Q1: Why is an inert atmosphere crucial when using this compound in cross-coupling reactions?
A: The necessity for an inert atmosphere, such as nitrogen or argon, stems primarily from the sensitivity of the organometallic catalysts and intermediates involved in reactions like Suzuki, Sonogashira, or Heck couplings.[2][3] The palladium or copper catalysts in their active, low-valent states are readily oxidized by atmospheric oxygen, rendering them inactive. Furthermore, organometallic intermediates formed during the catalytic cycle can be susceptible to protodemetalation by moisture or reaction with oxygen.[4] Exposure to air and moisture can lead to diminished yields, formation of byproducts, and potentially complete reaction failure.[4]
Q2: My reaction is not proceeding to completion. What are the likely causes?
A: Several factors can contribute to an incomplete reaction:
-
Catalyst Inactivation: As mentioned, exposure to air or moisture can deactivate the catalyst. Ensure your solvents are thoroughly degassed and all glassware is oven- or flame-dried.
-
Insufficient Base: The choice and stoichiometry of the base are critical. The phenolic proton of this compound is acidic and will consume a portion of the base. Ensure you are using a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to both facilitate the catalytic cycle and account for the acidic proton.
-
Poor Solubility: The starting material or intermediates may have limited solubility in the chosen solvent system, leading to a stalled reaction.[5] Consider a co-solvent system or a different solvent altogether. For instance, in Suzuki couplings, a mixture of toluene and water or dioxane and water is often effective.[6]
-
Steric Hindrance: The substitution pattern on the aromatic ring can influence reactivity. The methyl and chloro groups ortho and para to the iodine atom may introduce some steric hindrance, potentially slowing down the oxidative addition step.[6]
Q3: I am observing significant amounts of homocoupling of my boronic acid partner in a Suzuki reaction. How can I minimize this?
A: Homocoupling is a common side reaction in Suzuki couplings and is often exacerbated by the presence of oxygen.[7] If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. In the presence of oxygen, competing oxidative processes can lead to the homocoupling of the boronic acid.[7] To mitigate this:
-
Thoroughly Degas: Ensure your reaction mixture is rigorously degassed before and during the reaction. Techniques like freeze-pump-thaw cycles are highly effective.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the incidence of homocoupling.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q4: Can I use this compound in a Grignard or organolithium reaction?
A: While possible, it requires careful consideration. The acidic phenolic proton will be readily deprotonated by strong organometallic bases like Grignard reagents or organolithiums.[8] This will consume at least one equivalent of your organometallic reagent and generate the corresponding phenoxide. If your desired reaction involves the aryl iodide, you will need to use at least two equivalents of the organometallic reagent. Alternatively, protecting the phenol as an ether (e.g., methyl or benzyl ether) prior to the reaction is a common strategy to avoid this complication.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective degassing of solvents and reagents. | Use a robust degassing method such as three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Inactive or decomposed catalyst. | Purchase fresh catalyst from a reputable supplier. Store catalysts under an inert atmosphere and handle them in a glovebox. | |
| Incorrect choice or amount of base. | For Suzuki couplings, consider using a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. Ensure at least 2-3 equivalents of base are used. | |
| Sub-optimal solvent system leading to poor solubility. | Try a different solvent or a co-solvent system. For example, in a Suzuki reaction, a mixture of dioxane/water or toluene/ethanol/water can be effective.[6][9] | |
| Formation of Multiple Byproducts | Presence of oxygen leading to oxidative side reactions. | Improve inert atmosphere techniques. Ensure all transfers of reagents are done under positive inert gas pressure using syringes or cannulas.[10] |
| Reaction temperature is too high. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it if the reaction is sluggish. | |
| Catalyst and ligand decomposition. | The color of the reaction mixture can sometimes indicate catalyst health. A rapid change to black may suggest catalyst decomposition (Pd black formation).[6] Consider a more robust ligand system. | |
| Reaction Stalls Before Completion | Product inhibition of the catalyst. | Dilute the reaction mixture or consider a different catalyst system that is less prone to product inhibition. |
| Reagent degradation over the course of the reaction. | Ensure the stability of all reagents under the reaction conditions. For example, some boronic acids can degrade at elevated temperatures.[5] | |
| Inconsistent Results Between Batches | Variable quality of this compound. | Source the reagent from a reliable supplier and check for lot-to-lot consistency. Consider purifying the starting material if impurities are suspected. |
| Variations in the setup of the inert atmosphere. | Standardize your procedure for setting up air- and moisture-sensitive reactions. Ensure all glassware is properly dried and the inert gas is of high purity. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound.
Reaction: Coupling of this compound with Phenylboronic Acid.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Deionized Water, degassed
Procedure:
-
Glassware Preparation: All glassware (a Schlenk flask and condenser) should be thoroughly cleaned and oven-dried at 120°C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Preparation:
-
To the Schlenk flask, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and finely ground K₂CO₃ (3.0 eq).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of anhydrous toluene.
-
-
Reaction Setup:
-
Seal the Schlenk flask with a rubber septum and purge with inert gas for 10-15 minutes.
-
Add anhydrous toluene and ethanol to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Add degassed deionized water via syringe.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.
-
Reaction:
-
After the final thaw, backfill the flask with inert gas.
-
Heat the reaction mixture to 80-90°C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
for the SAFE USE of PHENOL. (2020). Cefic. Retrieved January 28, 2026, from [Link]
-
Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]
-
Air-sensitive – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 28, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved January 28, 2026, from [Link]
-
Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species | Organometallics - ACS Publications. (2020, April 3). Retrieved January 28, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 28, 2026, from [Link]
-
5-Chloro-3-iodo-2-methylheptane | C8H16ClI | CID 122626005 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
Safety Data Sheet - MBL Life Science. (2025, January 27). Retrieved January 28, 2026, from [Link]
-
Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PubMed. (2019, May 7). Retrieved January 28, 2026, from [Link]
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 28, 2026, from [Link]
-
(PDF) Advancing Air‐ and Moisture‐Compatible s‐Block Organometallic Chemistry Using Sustainable Solvents - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
5-Chloro-2-ethyl-3-methylphenol | C9H11ClO | CID 91489074 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
-
Mechanochemistry allows carrying out sensitive organometallic reactions in air: Glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - ResearchGate. (2019, May 3). Retrieved January 28, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved January 28, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 28, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 28, 2026, from [Link]
-
5-Bromo-3-chloro-2-iodophenol | C6H3BrClIO | CID 131489080 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]
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- 3. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-up of Reactions Involving 5-Chloro-2-iodo-3-methylphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodo-3-methylphenol. This guide is designed to provide expert insights and practical troubleshooting advice for the successful scale-up of chemical reactions involving this versatile, yet challenging, halogenated phenol.
The unique trifecta of a chloro, a bulky iodo, and a methyl group on a phenolic ring presents specific considerations that must be addressed for safe, efficient, and reproducible large-scale synthesis. This document will serve as a comprehensive resource, moving from frequently asked questions to in-depth troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: As with many halogenated aromatic compounds, there are several key safety considerations.[1] Firstly, appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile gloves, is mandatory.[2] Due to the presence of iodine, there is a potential for the release of iodine vapor, which is harmful if inhaled.[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood.[2]
Organoiodine compounds can be sensitive to light and may slowly release iodine over time, indicated by a yellowing of the material.[4] While not inherently explosive, organoiodine compounds can form shock-sensitive mixtures with certain reagents, particularly reducing agents.[5] A thorough risk assessment is crucial before any scale-up.
Q2: How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?
A2: The electronic and steric environment of this molecule dictates its reactivity. The iodine atom at the 2-position is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This is because the Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bond.[4]
The methyl group at the 3-position and the chloro group at the 5-position exert steric hindrance around the reactive iodo group. This can slow down the reaction rate compared to less substituted aryl iodides. The phenolic hydroxyl group is acidic and will react with bases used in these coupling reactions. It is often necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction to avoid side reactions and catalyst deactivation.
Q3: What are the initial signs of reaction failure or poor conversion when using this compound?
A3: Early indicators of a problematic reaction include:
-
Incomplete dissolution of starting materials: This could indicate a poor choice of solvent or issues with reagent quality.
-
Color changes: While some color change is expected, a rapid darkening or formation of a precipitate could signal decomposition or side reactions. For instance, the formation of a dark purple or brown color may indicate the liberation of elemental iodine (I₂).
-
Stalling of the reaction: Monitoring the reaction by TLC or LC-MS and observing no further consumption of the starting material over time is a clear sign of a stalled reaction.
-
Formation of a major, unexpected byproduct: This can be identified through in-process analytical monitoring.
Part 2: Troubleshooting Guides for Scale-up Reactions
This section provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during the scale-up of reactions involving this compound.
Scenario 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Q: We are attempting a Suzuki-Miyaura coupling of this compound with an arylboronic acid and are observing low yields upon scale-up from a 1g to a 50g scale. What are the likely causes and how can we troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings during scale-up are a common challenge.[6] The issue can often be traced back to several factors.
Causality and Troubleshooting Steps:
-
Inefficient Mass and Heat Transfer: On a larger scale, localized "hot spots" or poor mixing can lead to thermal decomposition of the catalyst or starting materials.
-
Solution: Ensure adequate agitation by using an appropriately sized overhead stirrer. Monitor the internal reaction temperature with a probe, not just the oil bath temperature. Consider a more gradual heating ramp.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Inadequate inerting of a larger reactor can lead to catalyst oxidation and deactivation.
-
Solution: Implement a robust degassing protocol for the solvent and ensure a positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction. Multiple vacuum/inert gas cycles are recommended for the reaction vessel before adding reagents.
-
-
Base and Boronic Acid Quality: The choice and quality of the base are critical. On a larger scale, the homogeneity of a solid base like potassium carbonate can be an issue. The boronic acid may also be of poor quality or have decomposed.
-
Solution: Use a finely powdered, anhydrous base. Consider using a soluble base like aqueous sodium carbonate or potassium phosphate if the reaction tolerates it. Always use freshly purchased or properly stored boronic acid.
-
-
Catalyst Loading and Ligand Choice: The catalyst loading that worked on a small scale may be insufficient for a larger reaction due to a higher surface area to volume ratio of the reactor, leading to more potential for catalyst deactivation at the walls.
-
Solution: It may be necessary to slightly increase the catalyst loading (e.g., from 1 mol% to 1.5-2 mol%). The choice of ligand is also crucial; for sterically hindered substrates, bulky, electron-rich phosphine ligands are often beneficial.[7]
-
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Scenario 2: Incomplete Reaction in a Buchwald-Hartwig Amination
Q: Our Buchwald-Hartwig amination of protected this compound with a primary amine is stalling at ~60-70% conversion, even with extended reaction times. What could be the issue?
A: Stalled Buchwald-Hartwig aminations are frequently encountered, especially with challenging substrates.[8][9][10]
Causality and Troubleshooting Steps:
-
Ligand Decomposition: Some phosphine ligands can degrade over the course of a long reaction at elevated temperatures, leading to catalyst deactivation.
-
Solution: Consider using a more robust ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos). It may also be beneficial to perform the reaction at a lower temperature for a longer duration.
-
-
Product Inhibition: The product of the reaction, an arylamine, can sometimes coordinate to the palladium center and inhibit the catalytic cycle.
-
Solution: This is a more challenging issue to resolve. Sometimes, a slight increase in catalyst loading can help to overcome this inhibition.
-
-
Base Incompatibility: The choice of base is critical in Buchwald-Hartwig reactions. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions.
-
Solution: Sodium tert-butoxide is a common and effective base, but if it is causing decomposition, a weaker base like cesium carbonate or potassium phosphate could be trialed.
-
Data Presentation: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Typical Catalyst Loading (mol%) | Key Features |
| Binap | 1 - 3 | Good for primary amines, can require higher temperatures.[10] |
| dppf | 1 - 3 | Effective for a range of amines, generally robust.[10] |
| XPhos | 0.5 - 2 | Highly active for sterically hindered substrates, allows for lower reaction temperatures. |
| SPhos | 0.5 - 2 | Broad substrate scope, good for both primary and secondary amines. |
Scenario 3: Difficult Purification of the Final Product
Q: We are struggling to remove residual palladium and tin (from a Stille coupling) or boron (from a Suzuki coupling) species from our final product. What are some effective purification strategies for halogenated aromatic compounds?
A: Removing heavy metal and organometallic impurities from polar, halogenated compounds can be challenging.
Purification Workflow:
Caption: Purification workflow for removing metal impurities.
Detailed Steps:
-
Aqueous Workup with a Chelating Agent: After the initial quench, washing the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help to sequester palladium ions.
-
Activated Carbon or Scavenger Resin Treatment: Stirring the crude product in solution with activated carbon or a silica-based metal scavenger can effectively adsorb residual palladium.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale.[11] A systematic solvent screen is recommended to find the optimal solvent system that provides good recovery and high purity.
-
Chromatography: While less ideal for very large scales, flash chromatography may be necessary if recrystallization is ineffective. Using a specialized stationary phase can sometimes improve the separation of closely related halogenated compounds.[12]
Part 3: References
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylphenol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-hydroxy-3-methylbenzaldehyde. PubChem. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-3-iodo-2-methylheptane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-ethyl-3-methylphenol. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). US4847428A - Purification of halogenated aromatic compounds. Retrieved from
-
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Wikipedia. (n.d.). Organoiodine chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Retrieved from
-
PubMed. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. Retrieved from [Link]
-
PubMed. (2025, September 15). Formation of highly toxic halogenated coupling byproducts in UV/Chlorine reaction of phenols in presence of halides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
CLEAPSS. (2022). Student safety sheets 56 Iodine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]
-
MDPI. (n.d.). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Halogenation of organic compounds using continuous flow and microreactor technology. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Retrieved from
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
PMC - NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceready.com.au [scienceready.com.au]
- 3. science.cleapss.org.uk [science.cleapss.org.uk]
- 4. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 5. nj.gov [nj.gov]
- 6. primescholars.com [primescholars.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Removal of palladium residues from products of 5-Chloro-2-iodo-3-methylphenol reactions
A Guide for Scientists in Pharmaceutical and Chemical Development
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process scientists who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki, Heck, or Sonogashira—with substrates like 5-Chloro-2-iodo-3-methylphenol and need to remove palladium residues to meet stringent purity requirements. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical logic to empower you to troubleshoot and optimize these critical purification steps.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding palladium removal.
Q1: Why is removing residual palladium from my product so critical?
For drug development professionals, the primary driver is regulatory compliance. Health agencies like the European Medicines Agency (EMA) and the US FDA, guided by the International Council for Harmonisation (ICH) Q3D guideline on elemental impurities, set strict limits on the amount of palladium allowable in a final Active Pharmaceutical Ingredient (API).[1][2] Palladium is classified as a Route-Specific-High-Toxicity element, with a Permitted Daily Exposure (PDE) of 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the API.[3]
Beyond regulatory concerns, residual palladium can:
-
Poison downstream catalysts: If your synthetic route involves subsequent catalytic steps (e.g., a hydrogenation), residual palladium can interfere with or deactivate the new catalyst.
-
Catalyze product degradation: Trace palladium may promote unwanted side reactions, impacting the stability and shelf-life of your compound.
-
Interfere with biological assays: For compounds intended for biological screening, palladium impurities can lead to false positives or negatives, confounding results.[4]
Q2: What form is the residual palladium likely in after my reaction?
Understanding the state of your palladium is key to selecting an effective removal strategy. The choice of palladium removal technique is highly system-dependent and can be affected by the product, solvent, temperature, and additives.[5] Palladium doesn't exist in a single form in a crude reaction mixture. You will likely have a mixture of:
-
Pd(0) species: Often the active catalyst, which can be soluble (complexed with ligands) or insoluble (agglomerated into nanoparticles or "palladium black").
-
Pd(II) species: Formed during the catalytic cycle or from catalyst decomposition. These are typically charged and more polar.
-
Colloidal Palladium: Fine, insoluble particles of Pd(0) suspended in the reaction mixture, which can be notoriously difficult to filter.
The phosphine ligands used in many coupling reactions can be oxidized, which affects the palladium complexes in solution and influences the choice of removal method.[6]
Q3: What are the main classes of palladium removal techniques?
There are four primary strategies for removing palladium. Often, a combination of these methods is most effective.
-
Adsorption (Scavenging): Using a solid support with high affinity for palladium to bind and remove it from solution. Common scavengers include activated carbon and functionalized silica.[7]
-
Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull palladium out of the organic phase.[5]
-
Crystallization/Precipitation: Purifying the desired product through crystallization, leaving the palladium impurities behind in the mother liquor.[7]
-
Chromatography: Using techniques like flash column chromatography to separate the product from palladium residues.[8]
Q4: How do I accurately measure my residual palladium levels?
The gold standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[7][9] These techniques are highly sensitive and provide accurate quantification down to parts-per-billion (ppb) levels. For process development where rapid, semi-quantitative feedback is needed, catalysis-based fluorometric assays can also be employed.[10]
Section 2: Method Selection and Troubleshooting Guide
This section is structured to help you diagnose common issues and select the best path forward for your specific product derived from this compound.
Decision Workflow for Palladium Removal
The following diagram outlines a logical decision-making process for selecting a palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Common Scenarios
Q: My activated carbon treatment is ineffective or leads to significant product loss. What's going wrong?
A: This is a frequent challenge. Here’s how to troubleshoot it:
-
Causality (Ineffectiveness): Activated carbon is most effective at adsorbing neutral, non-polar Pd(0) species through its vast, hydrophobic surface area.[11] If your residual palladium is primarily in the more polar Pd(II) state, the carbon will have a lower affinity for it. The phenolic group on your this compound-derived product might also compete for binding sites.
-
Causality (Product Loss): The same properties that make activated carbon a good scavenger for Pd(0) can also cause it to adsorb your organic product, especially if the product has significant non-polar character.[5]
-
Solutions & Self-Validation:
-
Change the Carbon Grade: Not all activated carbon is the same. Grades with different pore sizes and surface chemistries are available. Some, like the DARCO® series, are specifically designed for pharmaceutical applications to minimize product loss.[5]
-
Optimize Conditions: Scavenging efficiency is dependent on solvent, temperature, and time.[5] A Pfizer case study showed that agitating a THF solution with 0.2 wt% of Darco KB-B carbon at 45°C for 18 hours successfully reduced palladium from 300 ppm to <1 ppm.[5] Run small-scale experiments to screen these variables.
-
Pre-treat the Reaction Mixture: Consider adding a mild reducing agent (e.g., sodium formate) to convert Pd(II) to Pd(0) before the carbon treatment to improve adsorption.
-
Switch Scavengers: If product loss remains high, switch to a more selective scavenger like functionalized silica.[12]
-
Q: I'm using a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), but my palladium levels are still high. How can I optimize this?
A: Functionalized silicas are excellent, selective scavengers, but their performance depends on proper application.[13]
-
Causality: Thiol groups (-SH) are soft nucleophiles that have a very high affinity for soft metals like palladium, forming strong covalent bonds.[14] This interaction is effective for both Pd(0) and Pd(II). However, the reaction is kinetically controlled.
-
Solutions & Self-Validation:
-
Increase Temperature and Time: The scavenging process can be slow. Increasing the temperature (e.g., from room temperature to 40-60°C) and extending the reaction time (from 1-2 hours to 12-24 hours) can dramatically improve efficiency.[15]
-
Check Solvent Compatibility: While compatible with a broad range of solvents, scavenger performance can vary.[13] The solvent must swell the silica support enough for the palladium species to access the functional groups. Toluene, THF, and ethyl acetate are often good choices.
-
Ensure Sufficient Equivalents: Use a sufficient excess of the scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the mass of the palladium catalyst used in the reaction.
-
Consider Flow Chemistry: For larger scales, passing the crude product solution through a cartridge packed with the scavenger can be more efficient than a batch slurry process, sometimes reducing the amount of scavenger needed by 60-90%.[15]
-
Q: An aqueous wash with L-cysteine isn't working, and I'm getting emulsions during the workup. What should I do?
A: Aqueous chelation is a cost-effective method, but it has its pitfalls.
-
Causality: L-cysteine is a hydrophilic amino acid containing a thiol group that chelates palladium, pulling the resulting complex into the aqueous phase.[5] Its effectiveness relies on the palladium being accessible at the interface between the organic and aqueous layers.
-
Solutions & Self-Validation:
-
Adjust pH: The chelating ability of cysteine is pH-dependent. Ensure the aqueous phase is slightly basic (pH 8-9) to deprotonate the thiol and carboxylic acid groups, which can enhance chelation.
-
Improve Phase Transfer: If the palladium is buried in a non-polar organic solvent (like toluene or heptane), a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the palladium to the aqueous phase.
-
Break Emulsions: The phenolic nature of your product core can act as a surfactant, causing emulsions. To break them, add brine (saturated NaCl solution) or a small amount of a different solvent to change the polarity of the system.
-
Alternative Chelators: If cysteine fails, consider other aqueous chelators like sodium bisulfite, which was found to be highly effective in a GSK discovery program for removing palladium from a Suzuki-Miyaura coupling product.[5]
-
Section 3: Data & Protocols
Comparative Summary of Common Palladium Scavengers
| Scavenger Type | Mechanism | Target Pd Species | Pros | Cons |
| Activated Carbon | Adsorption | Primarily Pd(0) | Low cost, high capacity, widely available.[16] | Low selectivity (can adsorb product), may require elevated temperatures, fine powder can be difficult to filter.[5][8] |
| Thiol-Functionalized Silica | Chemisorption (Covalent Bonding) | Pd(0) and Pd(II) | High selectivity, high efficiency, broad solvent compatibility, easy to handle and filter.[13][17] | Higher cost than carbon, kinetics can be slow.[5] |
| Amine-Functionalized Silica | Chemisorption (Coordination) | Primarily Pd(II) | Good selectivity for charged Pd species, can be used in a variety of solvents. | Less effective for Pd(0) compared to thiol scavengers. |
| Aqueous Chelators (e.g., L-cysteine) | Chelation & Extraction | Primarily Pd(II) | Very low cost, suitable for large-scale operations.[5] | Requires product to be stable to aqueous conditions, can cause emulsions, may not be effective for all solvent systems.[18] |
Detailed Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
-
Objective: To quickly identify the most effective scavenger for your specific reaction product in a small-scale trial.
-
Methodology:
-
After the reaction is complete, take a 1 mL aliquot of the crude reaction mixture and filter it through a small plug of celite to remove any precipitated palladium black. Retain a sample for initial Pd analysis (ICP-MS).
-
Dispense 0.2 mL of the filtered crude solution into three separate vials.
-
To Vial 1, add activated carbon (10 wt% of estimated product mass).
-
To Vial 2, add thiol-functionalized silica (e.g., SiliaMetS Thiol, 10 wt%).
-
To Vial 3, add amine-functionalized silica (e.g., SiliaMetS Amine, 10 wt%).
-
Seal the vials and stir them at 45°C for 4 hours.
-
Allow the scavengers to settle, then carefully take a sample from the supernatant of each vial.
-
Dilute the samples appropriately and submit for ICP-MS analysis to determine the residual palladium concentration.
-
-
Self-Validation: The scavenger that provides the lowest residual palladium level with the highest visual product recovery (judged by color or TLC) is the lead candidate for scale-up.
Protocol 2: Bulk Scavenging with Activated Carbon
-
Objective: To remove palladium from a larger batch of product using an optimized activated carbon method.
-
Methodology:
-
Dilute the crude reaction mixture with a suitable solvent (e.g., THF, Ethyl Acetate) to a concentration of approximately 50 mg/mL.
-
Add 0.1-0.2 weight equivalents (10-20% of the crude product mass) of a high-purity activated carbon (e.g., DARCO KB-B).
-
Heat the slurry to 40-50°C and stir vigorously for 12-18 hours. Monitor product stability by TLC or LCMS.
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the carbon. Wash the celite pad thoroughly with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washes. Take a sample for ICP-MS analysis.
-
Concentrate the solution in vacuo to obtain the purified product.
-
-
Trustworthiness: A study by Pfizer demonstrated that this method could reduce palladium levels from 300 ppm to less than 1 ppm on a 19.9 kg scale with 97% product recovery.[5]
Protocol 3: Aqueous Extraction with L-Cysteine
-
Objective: A cost-effective method for removing palladium, suitable for products that are stable in the presence of water.
-
Methodology:
-
Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., Toluene, Ethyl Acetate).
-
Prepare a 5% (w/v) solution of L-cysteine in deionized water. Adjust the pH to 8-9 with a base like sodium bicarbonate or dilute sodium hydroxide.
-
Add the aqueous L-cysteine solution (equal volume to the organic phase) to the separatory funnel containing your product solution.
-
Shake the funnel vigorously for 5 minutes and allow the layers to separate. If an emulsion forms, add a small amount of brine.
-
Drain the aqueous layer.
-
Repeat the wash with a fresh portion of the L-cysteine solution.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Submit a sample of the final product for ICP-MS analysis.
-
-
Expert Insight: This method is particularly effective for removing Pd(II) species. The use of L-cysteine for palladium removal from a multikilogram synthesis has been successfully reported.[5]
References
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
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How to Remove Palladium in three easy steps. (2023-01-20). Biotage.
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06). Organic Process Research & Development - ACS Publications.
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Removal of Pd residues. (2020-02-29). Gold Refining & Metal Extraction Forum.
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Technical Support Center: Palladium Removal from Coupling Reactions. Benchchem.
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Palladium Detection for API Purification. (2017-07-31). Arbor Assays.
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022-01-20). ACS Omega - PMC - NIH.
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Palladium catalyst recovery using scavenger resin. SpinChem.
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Your trick to remove residual palladium. (2025-09-19). Reddit r/Chempros.
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Guideline for Elemental Impurities Q3D(R2). (2022-04-26). ICH.
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications.
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Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025-08-07). Request PDF - ResearchGate.
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Palladium Nanoparticles Incorporated Fumed Silica as an Efficient Catalyst for Nitroarenes Reduction via Thermal and Microwave Heating. (2023-02-19). MDPI.
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Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2025-08-07). Request PDF - ResearchGate.
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Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011-04-01). PubMed.
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
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Impact of reagent purity on the outcome of reactions with 5-Chloro-2-iodo-3-methylphenol
A Guide to Understanding and Mitigating the Impact of Reagent Purity on Reaction Outcomes
Welcome to the technical support resource for 5-Chloro-2-iodo-3-methylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with reagent purity and its profound impact on critical chemical transformations. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and why do they matter?
The purity of this compound is paramount as it is a highly functionalized intermediate where each substituent is poised for distinct chemical reactions. Impurities can arise from the synthetic route or degradation upon storage. Understanding these potential contaminants is the first step in troubleshooting unexpected reaction outcomes.
Common impurities often include:
-
Starting Materials and Intermediates: Depending on the synthetic route, residual precursors may be present. For instance, synthesis from 5-chloro-3-methylphenol might leave traces of the un-iodinated starting material.
-
Isomeric Impurities: Regioisomers, such as those with different substitution patterns on the aromatic ring, can be formed during synthesis. These isomers may have different reactivity profiles, leading to a complex product mixture.
-
Dehalogenated Species: The iodo-group is susceptible to reduction, leading to the formation of 5-Chloro-3-methylphenol. This impurity is particularly problematic in cross-coupling reactions where the iodine is the reactive site.
-
Oxidation Products: Phenols are susceptible to oxidation, which can produce colored impurities, often quinone-type structures. These can sometimes interfere with catalytic reactions.[1]
-
Residual Solvents and Water: Moisture can be detrimental in reactions that use water-sensitive reagents or catalysts. Water and phenol can also form an azeotrope, making its removal by simple distillation challenging.[2]
Q2: How can I accurately assess the purity of my this compound?
Visual inspection is insufficient. A multi-technique analytical approach is essential for a comprehensive purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the primary structure and identify organic impurities.[3] Solvent impurities are also readily identified.[4] Integrating key signals can help quantify the level of major impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for quantifying purity and detecting non-volatile impurities with high sensitivity.[5] Developing a robust HPLC method is a reliable way to ensure batch-to-batch consistency.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of the main component and its byproducts.[5]
-
Karl Fischer Titration: This is the gold standard for accurately determining water content, which is critical for anhydrous reactions.
| Analytical Technique | Primary Use Case | Information Gained |
| ¹H and ¹³C NMR | Structural Confirmation & Impurity ID | Connectivity, presence of isomers, organic impurities |
| HPLC | Purity Quantification | Percentage purity, detection of non-volatile impurities |
| GC-MS | Impurity ID & Volatiles Analysis | Molecular weight of components, volatile impurities |
| Karl Fischer Titration | Water Content Measurement | Precise quantification of moisture |
Troubleshooting Guide for Common Reactions
This section addresses specific issues encountered during common synthetic transformations involving this compound.
Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions
The carbon-iodine bond is the primary reactive site for palladium-catalyzed cross-coupling reactions. The success of these reactions is highly sensitive to the quality of the reagents.
Q: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What purity-related issues could be the cause?
A: Several purity-related factors can inhibit or completely shut down a Suzuki-Miyaura coupling.
-
Catalyst Poisoning: Trace impurities, particularly those containing sulfur or other strongly coordinating groups, can irreversibly bind to the palladium catalyst, rendering it inactive. Even "homeopathic" levels of palladium impurities in reagents can sometimes be the true catalyst, highlighting the sensitivity of these reactions.[6][7][8]
-
Presence of De-iodinated Impurity: The most common culprit is the presence of 5-Chloro-3-methylphenol. This impurity cannot undergo oxidative addition to the Pd(0) center and will remain as an unreacted starting material, leading to a direct reduction in the maximum possible yield.
-
Competitive Binding: The phenolic hydroxyl group itself, or other coordinating impurities, can sometimes chelate to the palladium center, potentially forming an inactive resting state and slowing down the catalytic cycle.[9]
-
Protodeboronation of the Boronic Acid/Ester: The presence of excess water or acidic impurities can lead to the degradation of the boronic acid coupling partner, a common side reaction that kills the reaction.[9]
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Caption: A sulfur-containing impurity poisons the Pd(0) catalyst.
Scenario 2: Williamson Ether Synthesis
This classic Sₙ2 reaction utilizes the nucleophilicity of the phenoxide, formed by deprotonating the hydroxyl group. The reaction's success hinges on the efficient formation of the alkoxide and the absence of competing nucleophiles or side reactions.
Q: My Williamson ether synthesis is sluggish, incomplete, or requires a large excess of base. Could this be a purity issue?
A: Absolutely. The efficiency of the deprotonation step is critical.
-
Water Content: This is the most frequent cause of problems. Water will react with strong bases like sodium hydride (NaH), consuming them before they can deprotonate the phenol.[10] This necessitates adding excess base, which can complicate the workup and introduce side reactions.
-
Acidic Impurities: Any impurity more acidic than the phenol will be deprotonated first, consuming the base and reducing the concentration of the desired phenoxide nucleophile.
-
Electrophilic Impurities: If the reagent contains impurities with electrophilic sites, they could potentially react with the generated phenoxide, leading to unwanted byproducts.
-
Assess Water Content: Before starting, determine the water content of your this compound sample using Karl Fischer titration.
-
Drying the Reagent: If the water content is high (>0.1%), dry the material under high vacuum for several hours. For stubborn cases, dissolving in a dry solvent (like toluene) and removing it on a rotary evaporator can help azeotropically remove water.
-
Use Anhydrous Solvents: Ensure all solvents (e.g., THF, DMF) are freshly dried and stored over molecular sieves.
-
Inert Atmosphere: Assemble your reaction glassware and flame-dry it under vacuum. Backfill with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
Reaction Execution:
-
Dissolve the purified, dry this compound in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., NaH) portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the phenoxide.
-
Slowly add your electrophile (e.g., an alkyl halide) and proceed with the reaction at the desired temperature.
-
General Purification Protocol
If analytical testing reveals significant impurities, purification is necessary. Recrystallization is often effective for moderately pure solids.
Protocol: Recrystallization of this compound
Disclaimer: This is a general guideline. The ideal solvent system should be determined on a small scale first. Always use appropriate personal protective equipment (PPE).
-
Solvent Screening: Test the solubility of your material in various solvents (e.g., heptane, toluene, ethanol/water mixtures) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored due to oxidation impurities, you may add a small amount of activated carbon and briefly heat the solution.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Final Analysis: Re-assess the purity of the recrystallized material using HPLC and NMR to confirm the success of the purification.
References
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Acidity order of 4-halophenols. Chemistry Stack Exchange. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
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The influence of impurities on the acid-catalyzed reaction of glycerol with acetone. Wiley Online Library. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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-
Influence of Impurities in the Chemical Processing Chain of Biomass on the Catalytic Valorisation of Cellulose towards γ-Valerolactone. MDPI. [Link]
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Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]
-
MCQ-29: About acidity of 4-halophenols. YouTube. [Link]
-
Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. PubMed. [Link]
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How do impurities affect ethanoic acid reactions? TutorChase. [Link]
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The preparation of some methyl‐substituted phenols and phenol alcohols. ResearchGate. [Link]
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Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ResearchGate. [Link]
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-
Williamson Ether Synthesis Practice Problems. Test Your Skills with Real Questions. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia. OSTI.GOV. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
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Critical Roles of Impurities and Imperfections in Various Phases of Materials. National Institutes of Health (NIH). [Link]
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The Use of Substituted Phenols in the Mannich Reaction and the Dehalogenation of Aminomethylhalophenols. ACS Publications. [Link]
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The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
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-
p-Chlorocresol. Wikipedia. [Link]
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5-Chloro-2-methylphenol. National Institutes of Health (NIH). [Link]
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Validation & Comparative
A Comparative Guide to 2D NMR Techniques: Structural Elucidation of 5-Chloro-2-iodo-3-methylphenol Derivatives
In the landscape of drug discovery and materials science, the unambiguous determination of molecular structure is a cornerstone of innovation. For complex organic molecules, particularly those with multiple substituents on an aromatic ring like 5-Chloro-2-iodo-3-methylphenol, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often falls short of providing a complete structural picture. This guide offers an in-depth comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), in the context of elucidating the precise substitution pattern of this challenging class of compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and interpret spectral data to demonstrate how these techniques work in concert to solve complex structural puzzles.
The Challenge: Deciphering a Crowded Aromatic System
Substituted phenols are ubiquitous scaffolds in medicinal chemistry and materials science. The introduction of multiple, and varied, substituents—such as a halogen, an alkyl group, and another halogen at different positions—creates a complex proton and carbon environment. For our model compound, this compound, the primary challenge lies in definitively assigning the ¹H and ¹³C chemical shifts to their corresponding positions on the phenol ring. 1D NMR can provide the number of unique protons and carbons, but the through-bond and through-space correlations that define the substitution pattern remain ambiguous. This is where 2D NMR becomes an indispensable tool.[1][2][3]
Foundational Principles: COSY vs. HMBC
Before delving into the experimental workflow, it is crucial to understand the fundamental principles of COSY and HMBC and the complementary information they provide.
Correlation Spectroscopy (COSY): The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[4][5][6] The resulting 2D spectrum displays the 1D proton spectrum along both axes. Diagonal peaks represent the standard 1D spectrum, while the crucial information is contained in the off-diagonal "cross-peaks." A cross-peak at the intersection of two different proton frequencies indicates that those two protons are spin-spin coupled.[7][8] For our model compound, COSY will be instrumental in identifying which aromatic protons are adjacent to one another.
Heteronuclear Multiple Bond Correlation (HMBC): In contrast to COSY, HMBC is a heteronuclear experiment that maps correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH or ³JCH).[9][10] One-bond correlations are suppressed.[9] The HMBC spectrum correlates the ¹H spectrum on one axis with the ¹³C spectrum on the other. The presence of a cross-peak reveals a long-range coupling between a specific proton and a carbon atom.[11] This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.[12] For this compound, HMBC will be key to correlating the aromatic protons and the methyl protons to the correct carbon atoms in the ring, including the substituted carbons.
Experimental Design and Protocols
A successful structural elucidation relies on meticulous sample preparation and the correct setup of the NMR experiments. The following protocols represent a validated approach for acquiring high-quality 2D NMR data.
Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra.
-
Compound Purity: Ensure the this compound derivative is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[13]
-
Concentration: For 2D experiments like COSY and HMBC, a slightly more concentrated sample is beneficial to achieve a good signal-to-noise ratio in a reasonable time.[14] A concentration of 15-25 mg in 0.6 mL of solvent is recommended.[14][15]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[13][16]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer.
¹H-¹H COSY (Correlation Spectroscopy): The COSY-90 or the cleaner DQF-COSY are standard choices.[7][17] The DQF-COSY is often preferred for its ability to reduce the intensity of diagonal peaks, making cross-peaks near the diagonal easier to interpret.[17]
-
Pulse Program: cosygpqf (or similar gradient-selected, double-quantum filtered sequence)
-
Spectral Width: 12 ppm (centered around the aromatic and methyl proton region)
-
Number of Scans (ns): 4-8
-
Number of Increments (in t1): 256-512
-
Relaxation Delay (d1): 1.5 s
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is optimized to detect long-range couplings. The choice of the long-range coupling constant is important for the sensitivity of the experiment.
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected sequence)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Scans (ns): 8-16
-
Number of Increments (in t1): 256
-
Relaxation Delay (d1): 1.5 s
-
Long-range Coupling Delay: Optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both two- and three-bond correlations.[9][17]
Data Interpretation: A Step-by-Step Elucidation
Let's assume we have acquired 1D ¹H, ¹³C, COSY, and HMBC spectra for our target molecule, this compound. The following table summarizes the hypothetical (but realistic) NMR data.
Table 1: Hypothetical NMR Data for this compound
| Atom Label | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| H-4 | 7.15 | d | 125.0 (C-4) | H-6 | C-2, C-3, C-5, C-6 |
| H-6 | 6.90 | d | 115.0 (C-6) | H-4 | C-2, C-4, C-5, -CH₃ |
| -OH | 5.50 | s | - | - | C-1, C-2, C-6 |
| -CH₃ | 2.30 | s | 20.0 (-CH₃) | - | C-2, C-3, C-4 |
| C-1 | - | - | 155.0 | - | - |
| C-2 | - | - | 90.0 | - | - |
| C-3 | - | - | 140.0 | - | - |
| C-5 | - | - | 130.0 | - | - |
The Elucidation Workflow
The process of solving the structure is a logical progression, using each piece of data to build upon the last.
Caption: Structural elucidation workflow using 2D NMR.
Detailed Interpretation
-
From 1D ¹H and ¹³C NMR: The 1D spectra tell us we have two distinct aromatic protons, a methyl group, and a hydroxyl group. The ¹³C spectrum shows the expected eight carbon signals (six aromatic, one methyl, and the carbon bearing the hydroxyl group).
-
COSY Analysis: The COSY spectrum is the first crucial piece of the puzzle.[18] We see a cross-peak between the aromatic protons at 7.15 ppm and 6.90 ppm. This is a definitive indication that these two protons are adjacent to each other on the aromatic ring. This immediately limits the possible substitution patterns.
-
HMBC Analysis – Assembling the Fragments: The HMBC spectrum allows us to connect all the pieces.[19][20] We can systematically analyze the correlations for each proton signal:
-
Methyl Protons (2.30 ppm): These protons show correlations to three aromatic carbons. One of these is the carbon they are directly attached to (C-3 at 140.0 ppm), and the other two are the adjacent carbons (C-2 at 90.0 ppm and C-4 at 125.0 ppm). This places the methyl group at position 3, between a substituted carbon (C-2) and a proton-bearing carbon (C-4).
-
Aromatic Proton H-4 (7.15 ppm): This proton shows a strong correlation to the methyl carbon, confirming their proximity. It also correlates to the carbon at 115.0 ppm (C-6), which we know from COSY bears the other aromatic proton. Critically, it shows correlations to two quaternary carbons at 90.0 ppm (C-2) and 130.0 ppm (C-5). This places H-4 adjacent to the methyl group and another substituent.
-
Aromatic Proton H-6 (6.90 ppm): This proton correlates to the proton-bearing carbon at 125.0 ppm (C-4), confirming the COSY connection. It also shows correlations to the quaternary carbons at 155.0 ppm (C-1, bearing the -OH), 90.0 ppm (C-2), and 130.0 ppm (C-5).
-
-
Final Assembly and Validation: By combining these correlations, we can build the final structure. The methyl group is at C-3. H-4 is adjacent to it. H-6 is adjacent to H-4. The remaining positions (C-1, C-2, C-5) must bear the hydroxyl, iodo, and chloro substituents. The specific chemical shifts of the carbons help in the final assignment (e.g., the carbon bearing iodine, C-2, is typically shifted upfield to around 90.0 ppm). The HMBC correlations provide a self-validating network of connectivities, confirming the proposed structure of this compound.
Caption: Key COSY and HMBC correlations for this compound.
Conclusion: A Synergistic Approach
Neither COSY nor HMBC alone would be sufficient to unambiguously determine the structure of this compound. COSY excels at identifying contiguous proton networks, but it provides no information about connections across quaternary centers or heteroatoms. HMBC, on the other hand, is unparalleled in its ability to piece together molecular fragments by establishing long-range proton-carbon connectivities.[12][21] The true power of 2D NMR in structural elucidation lies in the synergistic use of these techniques. By logically integrating the data from both experiments, researchers can confidently and accurately define complex molecular architectures, a critical step in advancing drug development and chemical research.
References
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2D NMR Spectroscopy: COSY . (n.d.). Scribd. Retrieved from [Link]
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Sample preparation and positioning . (n.d.). University of Pennsylvania Department of Chemistry. Retrieved from [Link]
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1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . (n.d.). Magritek. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. Retrieved from [Link]
-
How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum . (2013). YouTube. Retrieved from [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) . (n.d.). CEITEC. Retrieved from [Link]
-
How to make an NMR sample . (n.d.). Weizmann Institute of Science. Retrieved from [Link]
-
HSQC and HMBC . (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Two Dimensional Homonuclear NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]
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HMBC and HMQC Spectra . (2022). Chemistry LibreTexts. Retrieved from [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy . (n.d.). Wikipedia. Retrieved from [Link]
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NMR Sample Preparation . (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
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NMR Sample Preparation . (n.d.). Western University. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . (2020). YouTube. Retrieved from [Link]
-
HMBC . (2024). Chemistry LibreTexts. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC) . (n.d.). San Diego State University NMR Facility. Retrieved from [Link]
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Interpreting 2-D NMR Spectra . (2023). Chemistry LibreTexts. Retrieved from [Link]
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Structural elucidation of compound 22 and 2D RMN correlations observed: ¹H-¹H COSY (in bold) and ¹H-¹³C HMBC (arrows) . (n.d.). ResearchGate. Retrieved from [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . (n.d.). OMICS International. Retrieved from [Link]
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X-ray crystallography of compounds derived from 5-Chloro-2-iodo-3-methylphenol
An In-Depth Guide to the X-ray Crystallographic Analysis of 5-Chloro-2-iodo-3-methylphenol Derivatives: A Methodological Comparison
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data dictates a compound's biological activity, physical properties, and potential for therapeutic application. X-ray crystallography remains the gold standard for elucidating these intricate molecular architectures. This guide provides a comprehensive overview of the experimental workflow and comparative analysis involved in the X-ray crystallographic study of novel compounds derived from this compound, a versatile scaffold for chemical synthesis.
While specific crystallographic data for derivatives of this compound is not extensively published, this guide will serve as a robust framework for researchers undertaking such studies. We will draw upon established protocols and analogous halogenated phenolic structures to present a detailed, field-proven methodology. Our focus will be on the "why" behind experimental choices, ensuring a self-validating system from synthesis to final structure validation.
The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following workflow outlines the critical stages.
A Senior Application Scientist's Guide to the Comparative Reactivity of Iodo-, Bromo-, and Chlorophenols in Suzuki Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the formation of biaryl structures common in pharmaceuticals and advanced materials.[1][2] The reaction couples an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium complex.[3][4] For researchers in drug development and process chemistry, selecting the appropriate starting materials is critical for optimizing yield, reaction time, and cost.
This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chlorophenols in the Suzuki coupling. Moving beyond a simple procedural outline, we will explore the fundamental chemical principles governing their reactivity, present supporting experimental data, and offer field-proven insights into catalyst selection and protocol design. Our objective is to equip you with the knowledge to make informed, efficient decisions in your synthetic endeavors.
The Theoretical Framework: Understanding the Reactivity Hierarchy
The efficiency of a Suzuki coupling is dictated by its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the halophenol.[4][6] The facility of this step is directly responsible for the observed reactivity differences among the halophenols.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy (BDE)
The rate of oxidative addition is inversely correlated with the strength of the C-X bond.[7][8] A weaker bond is cleaved more easily, leading to a faster reaction. This establishes a clear and predictable reactivity hierarchy:
Iodo- > Bromo- >> Chloro- [4][9]
-
Iodophenols (C-I Bond): The carbon-iodine bond is the longest and weakest of the three. This low BDE allows for rapid oxidative addition, making iodophenols highly reactive substrates. Couplings often proceed under mild conditions with a wide range of traditional palladium catalysts.[9][10]
-
Bromophenols (C-Br Bond): The carbon-bromine bond is significantly stronger than the C-I bond. While still highly useful and common substrates, bromophenols typically require slightly more forcing conditions (e.g., higher temperatures) or more active catalyst systems to achieve efficient coupling compared to their iodo-analogs.[11]
-
Chlorophenols (C-Cl Bond): The carbon-chlorine bond is the shortest and strongest, presenting a substantial energetic barrier to oxidative addition.[6][12] Consequently, chlorophenols are the least reactive and were long considered unsuitable for Suzuki coupling. Their use has only become routine with the advent of highly specialized, electron-rich, and sterically bulky ligands that facilitate the cleavage of this robust bond.[5][13]
The hydroxyl (-OH) group on the phenol, being an electron-donating group, further slightly deactivates the ring towards oxidative addition compared to an unsubstituted halobenzene, although this effect is secondary to the dominant influence of the C-X bond strength.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition : A Pd(0) species inserts into the carbon-halogen bond of the halophenol (Ar-X), forming a Pd(II) complex. This is the crucial step where the reactivity difference manifests. [6]2. Transmetalation : The organic group (Ar') from the boronic acid, activated by a base to form a more nucleophilic boronate species, is transferred to the palladium center, displacing the halide. [14][15]3. Reductive Elimination : The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst. [5]
Comparative Experimental Data
The theoretical reactivity trend is consistently validated by experimental results. The following table summarizes representative outcomes for the Suzuki coupling of various halophenols with phenylboronic acid, synthesized from literature precedents.
| Halophenol Substrate | Catalyst System | Conditions | Time (h) | Yield (%) | Citation(s) |
| 4-Iodophenol | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C | 2 | ~95 | ,[10] [16] |
| 4-Bromophenol | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene, 100 °C | 12 | ~92 | ,[13] [17] |
| 4-Chlorophenol | Pd₂(dba)₃ / XPhos / K₃PO₄ | Dioxane, 110 °C | 24 | ~85-90 | ,[13] [12] |
| 2-Chlorophenol (Sterically hindered) | Pd-G3-XPhos / K₃PO₄ | t-Amyl alcohol, 110 °C | 24 | ~88 | [13] |
Analysis of Experimental Data:
-
Iodophenols react quickly and efficiently under "classic" Suzuki conditions using standard phosphine ligands like PPh₃.
-
Bromophenols require more advanced, electron-rich, and bulky ligands like SPhos to achieve high yields in reasonable timeframes, often at elevated temperatures.
-
Chlorophenols necessitate the use of state-of-the-art, highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., XPhos), and often require longer reaction times and higher temperatures. [12][13]The success with sterically hindered substrates like 2-chlorophenol underscores the remarkable evolution of catalyst technology. [13]
Catalyst Systems: Enabling the Unreactive
The primary challenge in coupling chlorophenols is the high activation energy of the oxidative addition step. The solution has come from rational ligand design.
-
Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos): Developed by the Buchwald group, these ligands are both sterically demanding and highly electron-donating. [13]The bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species, while the electron-rich nature of the phosphorus atom increases the electron density on the palladium center, making it more nucleophilic and better able to insert into the strong C-Cl bond. [13]* N-Heterocyclic Carbenes (NHCs): NHCs are powerful electron-donating ligands that form very stable bonds with palladium. [18]They serve as excellent alternatives to phosphines, creating highly active catalysts capable of activating even the most unreactive aryl chlorides. [12][18]
Field-Proven Experimental Protocol: Suzuki Coupling of 4-Bromophenol
This protocol provides a reliable, self-validating methodology for a standard Suzuki coupling, with explanations for each critical step.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Objective: To synthesize 4-phenylphenol from 4-bromophenol and phenylboronic acid.
Materials:
-
4-Bromophenol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Argon gas supply
Methodology:
-
Vessel Preparation (Causality: Catalyst Protection): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the solid reagents: 4-bromophenol, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. The Pd(0) catalyst, which is formed in situ, is highly sensitive to oxygen. Performing all operations under an inert atmosphere is critical to prevent catalyst deactivation.
-
Inerting the Atmosphere (Causality: Removal of Air): Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure the complete removal of oxygen and moisture.
-
Solvent Addition (Causality: Reaction Medium): Add the anhydrous, degassed 1,4-dioxane via syringe. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is another crucial step to minimize dissolved oxygen.
-
Reaction Execution (Causality: Thermal Activation): Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly for the oxidative addition of the aryl bromide.
-
Monitoring the Reaction: Track the consumption of the 4-bromophenol starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-phenylphenol product.
Conclusion
The choice of halophenol substrate in a Suzuki coupling is a critical decision with direct consequences for reaction conditions, catalyst selection, and overall efficiency. The reactivity trend, governed by carbon-halogen bond dissociation energy, is unequivocal: I > Br >> Cl .
-
Iodophenols are the most reactive, suitable for rapid conversions under mild conditions with standard catalysts.
-
Bromophenols represent a practical and effective intermediate, requiring moderately active catalysts for efficient transformation.
-
Chlorophenols , once considered inert, are now viable substrates thanks to the development of highly active palladium catalysts featuring bulky, electron-rich ligands. While they are often more cost-effective, their use necessitates more stringent conditions and specialized catalyst systems.
For the modern synthetic chemist, this understanding allows for a strategic approach. Whether prioritizing speed and mildness with an iodophenol or cost-effectiveness and availability with a chlorophenol, the vast and sophisticated toolkit of Suzuki-Miyaura catalysis provides a robust pathway to the desired biaryl product.
References
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A Comparative Guide to Purity Validation of 5-Chloro-2-iodo-3-methylphenol: The Ascendancy of Quantitative NMR (qNMR)
In the rigorous landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For an active pharmaceutical ingredient (API) intermediate like 5-Chloro-2-iodo-3-methylphenol, a halogenated phenol, ensuring its purity is paramount. This guide provides a deep dive into the application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity validation, juxtaposed with established techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
The Principle of Quantitative NMR: A First-Principles Approach
Quantitative NMR (qNMR) stands apart from many other analytical techniques because its signal response is directly proportional to the number of atomic nuclei, independent of the molecule's structure.[1][2] This fundamental principle allows qNMR to be a primary ratio method, capable of determining the purity of a substance without needing a reference standard of the analyte itself.[2][3] Instead, a certified reference material (CRM) of a different, stable compound is used as an internal standard.[4][5] The purity of the analyte is then calculated by comparing the integral of a specific resonance signal from the analyte to the integral of a signal from the known quantity of the internal standard.[5][6]
This direct, first-principles measurement minimizes the compound-specific response factors that can complicate other methods like chromatography, making qNMR a powerful tool for assigning a metrologically traceable purity value.[1][3]
Experimental Workflow: qNMR Purity Determination of this compound
The following protocol outlines a robust, self-validating system for determining the purity of this compound. The causality behind each step is explained to provide a clear understanding of the methodology.
Selection of the Internal Standard (IS)
The choice of an internal standard is critical for an accurate qNMR experiment. The ideal standard must be:
-
High Purity: A certified reference material with a known, high purity is essential.[4]
-
Chemical Inertness: It must not react with the analyte, solvent, or any impurities.[5]
-
Solubility: It must be soluble in the chosen deuterated solvent along with the analyte.[1][4]
-
Spectral Simplicity: It should have a simple spectrum with at least one sharp, well-resolved signal that does not overlap with any signals from the analyte or solvent.[4][5]
-
Stability: It should be non-volatile and non-hygroscopic to ensure accurate weighing.[4]
For the analysis of this compound, Maleic Acid is an excellent choice. It is a stable, crystalline solid with sharp, distinct proton signals in a region of the ¹H NMR spectrum that is unlikely to overlap with the aromatic or methyl protons of the analyte, especially when using a common solvent like DMSO-d₆.
Sample Preparation
Accurate weighing is the cornerstone of qNMR. Any errors at this stage will directly propagate to the final purity calculation.
-
Step 1: Weighing the Internal Standard. Accurately weigh approximately 5-10 mg of the certified Maleic Acid internal standard into a clean, dry vial. Record the weight to the highest precision possible (e.g., ±0.01 mg).
-
Step 2: Weighing the Analyte. To the same vial, add approximately 15-25 mg of this compound and record the exact weight. Aiming for a molar ratio of analyte to standard that provides a signal intensity ratio close to 1:1 for the selected peaks is recommended for optimal accuracy.[5]
-
Step 3: Dissolution. Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Step 4: Transfer. Transfer the solution to a high-quality NMR tube.
Data Acquisition
To ensure the quantitative nature of the data, specific NMR acquisition parameters must be carefully optimized.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.
-
Relaxation Delay (d1): This is the most critical parameter for quantitation. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard protons being integrated. This ensures complete relaxation and a signal intensity that is truly proportional to the number of protons. A preliminary T₁ measurement is advised for the highest accuracy.
-
Acquisition Time (aq): A longer acquisition time (e.g., 3-5 seconds) provides better digital resolution, which is important for accurate integration.[7]
-
Number of Scans (ns): A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended).
Data Processing and Purity Calculation
-
Step 1: Fourier Transform and Phasing. Apply an exponential line broadening factor (typically 0.3 Hz) to improve the S/N ratio without significantly distorting the peak shape.[7] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Step 2: Baseline Correction. Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[7]
-
Step 3: Integration. Integrate the selected, well-resolved signal from the analyte (e.g., the methyl group protons) and the signal from the internal standard (e.g., the olefinic protons of Maleic Acid).
-
Step 4: Purity Calculation. The purity of the analyte is calculated using the following formula[5][6][7]:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the internal standard
-
Figure 1: qNMR Experimental Workflow
Comparison of Purity Validation Methods
While qNMR offers significant advantages, other techniques are widely used and possess their own strengths. The choice of method often depends on the specific requirements of the analysis, such as the expected impurities, the required level of precision, and available instrumentation.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Signal integral is directly proportional to the number of nuclei.[6] | Differential partitioning of analyte between a mobile and stationary phase. | Partitioning of volatile analyte between a mobile gas phase and a stationary phase. | Measures heat flow into a sample during a controlled temperature change to detect melting point depression.[8][9] |
| Reference Standard | Requires a certified internal standard of a different compound.[2] | Typically requires a certified reference standard of the same analyte for accurate quantification. | Requires a certified reference standard of the same analyte. | Does not require a reference standard; measures absolute purity based on thermodynamic principles.[8] |
| Quantitation | Primary ratio method; direct measurement without a calibration curve.[3] | Requires a calibration curve or response factor determination. | Requires a calibration curve or response factor determination. | Calculates purity from the shape of the melting endotherm based on the van't Hoff equation.[8] |
| Strengths | - High precision and accuracy- Structurally informative- Fast method development- Non-destructive | - High sensitivity (LOD/LOQ)[10]- Excellent for separating complex mixtures- Widely available and automated | - Excellent for volatile and thermally stable compounds- High resolution for separating isomers | - Fast screening method for high-purity (>98.5%) crystalline solids[11]- Provides information on polymorphism |
| Limitations | - Lower sensitivity than chromatography- High capital cost for instrumentation- Potential for signal overlap in complex mixtures | - Response factors can vary between compounds- Method development can be time-consuming- Not all compounds have a chromophore for UV detection | - Limited to volatile and thermally stable analytes- Derivatization may be required for polar compounds like phenols[12] | - Only applicable to crystalline solids- Not suitable for amorphous materials or compounds that decompose on melting- Less accurate for samples with <98% purity |
| Applicability to this compound | Excellent. Provides a direct, accurate purity value and structural confirmation simultaneously. | Very Good. A primary alternative, especially for detecting and quantifying related impurities at very low levels.[13][14] | Good, but may require derivatization. As a phenol, the analyte's polarity might necessitate derivatization for optimal peak shape and volatility.[15][16] | Good for rapid screening. Can provide a quick assessment of purity if the material is a stable, crystalline solid. |
Figure 2: Logical Relationships of Purity Methods
Expert Insights & Conclusion
For the definitive purity validation of a new chemical entity or a critical intermediate like this compound, qNMR is an unparalleled choice . Its status as a primary method provides a high degree of confidence and metrological traceability that is increasingly recognized by regulatory bodies like the USP.[3][17] The ability to obtain a direct purity value without requiring a synthesized, purified, and certified standard of the analyte itself is a significant advantage in research and early-phase development, saving considerable time and resources.[18]
However, a comprehensive purity assessment often employs orthogonal methods—techniques that rely on different physical principles. Therefore, a robust validation package would ideally feature qNMR as the primary method for assigning the purity value of the bulk material, complemented by a high-sensitivity chromatographic technique like HPLC to detect, identify, and quantify any impurities, particularly at trace levels (e.g., below 0.1%).[18] GC and DSC serve as valuable situational tools, with GC being pertinent if volatile impurities are suspected and DSC offering a rapid check on the crystalline integrity of the bulk material.
By understanding the causality behind each technique and leveraging their synergistic strengths, researchers and drug development professionals can build a self-validating, authoritative, and scientifically sound purity profile for this compound, ensuring the integrity of all subsequent research and development activities.
References
- The application of qNMR for the determination of rosuvastatin in tablet form - PMC. (n.d.).
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
- Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. (n.d.).
- Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR - American Pharmaceutical Review. (2023, April 1).
- What is qNMR and why is it important? - Mestrelab Resources. (2012, December 4).
- qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software. (n.d.).
- Stimuli Article (qNMR) - US Pharmacopeia (USP). (n.d.).
- Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy - Analytical Methods (RSC Publishing). (n.d.).
- qNMR - BIPM. (n.d.).
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017, February 8).
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.).
- Quantitative NMR Spectroscopy.docx 11/2017. (n.d.).
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- Separation of Some Halogenated Phenols by GC-MS. (n.d.).
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. (n.d.).
- Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.).
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.).
- Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers. (2024, November 1).
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- Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) - OSTI. (1986, May 1).
- 5-Chloro-2-ethyl-3-methylphenol | C9H11ClO | CID 91489074 - PubChem. (n.d.).
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride - SciRP.org. (n.d.).
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- Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... - ECA Academy. (2022, July 13).
- How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20).
- Determination of purity by differential scanning calorimetry (DSC) - ACS Publications. (n.d.).
- EANM guideline on the validation of analytical methods for radiopharmaceuticals - NIH. (2020, February 12).
- High-Purity Chloro-3-methylphenol Standards for Accurate Analysis. (n.d.).
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- Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).
- Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC - EPA. (n.d.).
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction - Global NEST Journal. (2020, January 16).
- (PDF) Development and validation of a differential scanning calorimetry purity determination method for polycyclic aromatic hydrocarbons - ResearchGate. (2025, August 10).
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.).
- Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (n.d.).
- Purity Determination by DSC - Creative Biolabs. (n.d.).
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Spectroscopic Comparison Guide: 5-Chloro-2-iodo-3-methylphenol vs. 5-Chloro-2-bromo-3-methylphenol
Executive Summary
This technical guide provides a rigorous spectroscopic comparison between 5-Chloro-2-iodo-3-methylphenol (Target) and its bromo analog (Comparator) . While structurally similar, the substitution of Iodine for Bromine at the C2 position introduces profound electronic and steric changes detectable via NMR and Mass Spectrometry.
Key Differentiators:
-
13C NMR: The "Heavy Atom Effect" of Iodine causes a diagnostic upfield shift (20–30 ppm) of the C2 carbon compared to the bromo analog.
-
Mass Spectrometry: The isotope patterns are distinct; the chloro-iodo analog exhibits a characteristic 3:1 doublet, whereas the chloro-bromo analog displays a complex 3:4:1 triplet cluster.
-
Synthetic Utility: The iodo-analog offers superior reactivity in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under milder conditions.
Molecular Architecture & Synthesis
Understanding the steric environment is crucial for interpreting spectral data. Both compounds are derived from the 5-chloro-3-methylphenol scaffold.
Structural Logic
-
Scaffold: Phenol core with a Methyl group at C3 and Chlorine at C5.
-
Substitution Site (C2): The "sandwiched" position between the Hydroxyl (C1) and Methyl (C3) groups.
-
Steric Consequence: The bulky Iodine atom at C2 creates significant steric strain (van der Waals compression) on the adjacent methyl group compared to the smaller Bromine atom.
Synthetic Pathways
The synthesis typically involves electrophilic aromatic substitution directed by the strong ortho-directing hydroxyl group.
Figure 1: Divergent synthesis of iodo and bromo analogs from a common phenolic precursor.[1][2][3][4][5][6][7]
Spectroscopic Deep Dive
A. Mass Spectrometry (MS)
This is the most immediate method for differentiation due to the unique isotopic signatures of halogens.
| Feature | This compound (Cl + I) | 5-Chloro-2-bromo-3-methylphenol (Cl + Br) |
| Monoisotopic Mass | ~268 Da | ~220 Da |
| Dominant Isotopes | 35Cl (75%), 37Cl (25%), 127I (100%) | 35Cl (75%), 37Cl (25%), 79Br (50%), 81Br (50%) |
| Spectral Pattern | Doublet (3:1) | Triplet Cluster (Approx. 3:4:1) |
| M+ Peak | 100% Intensity | ~75% Intensity |
| M+2 Peak | ~33% Intensity (37Cl contribution) | ~100% Intensity (37Cl/79Br + 35Cl/81Br overlap) |
| M+4 Peak | Negligible | ~25% Intensity (37Cl + 81Br) |
Diagnostic Rule: If the molecular ion cluster spans 4 mass units with a central peak being the tallest, it is the Bromo analog. If it spans 2 mass units with a 3:1 ratio, it is the Iodo analog.
B. 13C NMR Spectroscopy
The Heavy Atom Effect (Spin-Orbit coupling) is the definitive confirmation for the Iodo-analog. Iodine attached to a carbon atom shields that carbon significantly, often shifting it upfield (lower ppm), contrary to simple electronegativity trends.
| Carbon Position | Iodo-Analog Shift (δ ppm) | Bromo-Analog Shift (δ ppm) | Mechanistic Insight |
| C2 (C-X) | 85 – 95 ppm | 110 – 120 ppm | Primary Differentiator. Iodine shields C2 by ~20-30 ppm relative to Bromine. |
| C1 (C-OH) | ~155 ppm | ~152 ppm | Slight variation due to ortho-halogen electronegativity. |
| C3 (C-Me) | ~140 ppm | ~138 ppm | Deshielding due to steric compression (I > Br). |
| Methyl (CH3) | ~25 ppm | ~22 ppm | Methyl protons/carbon deshielded by proximity to large Halogen. |
C. 1H NMR Spectroscopy
Proton NMR shows subtle differences driven by steric compression and anisotropy.
-
Aromatic Protons (C4-H, C6-H):
-
The protons are meta to each other. Expect two doublets (J ~ 2 Hz).
-
Iodo Analog: C6-H (ortho to OH) is typically slightly more shielded than in the bromo analog due to the anisotropic cone of the large Iodine atom.
-
-
Methyl Group (C3-Me):
-
Appears as a singlet.
-
Shift: The methyl group in the Iodo analog will appear slightly downfield (higher ppm) compared to the Bromo analog due to the "Van der Waals Deshielding" effect caused by the massive Iodine atom crowding the methyl group.
-
Experimental Protocols
Protocol 1: GC-MS Identification
Objective: Rapidly distinguish analogs using isotopic abundance.
-
Sample Prep: Dissolve 1 mg of compound in 1 mL MeOH or Acetone.
-
Method: EI (Electron Impact), 70 eV.
-
Analysis:
-
Locate Molecular Ion (M+).
-
Check M+2:
-
If M+2 is ~30% of M+, confirm Iodo .
-
If M+2 is ~100% (equal height) to M+, confirm Bromo .
-
-
Protocol 2: 13C NMR Verification
Objective: Definitive structural confirmation via C2 shift.
-
Solvent: CDCl3 (Chloroform-d) or DMSO-d6.
-
Concentration: 10-20 mg in 0.6 mL solvent.
-
Acquisition: Proton-decoupled 13C scan (min 256 scans for S/N).
-
Analysis:
-
Look for the signal in the 80–100 ppm region.
-
Presence of a quaternary carbon here confirms C-I (Iodo analog).
-
Absence here, but signal at 110–120 ppm , confirms C-Br (Bromo analog).
-
Decision Logic for Researchers
Use the following workflow to validate your synthesized or purchased material.
Figure 2: Step-by-step spectroscopic validation workflow.
Comparative Utility in Drug Discovery
Why choose one over the other?
| Feature | This compound | 5-Chloro-2-bromo-3-methylphenol |
| C-X Bond Energy | Weak (57 kcal/mol) | Moderate (66 kcal/mol) |
| Pd-Catalysis | Excellent. Reacts at Room Temp or mild heat. Ideal for sensitive substrates. | Good. Requires higher temps (>80°C) or specialized ligands (e.g., Buchwald). |
| Lithiation (Li-X) | Rapid exchange at -78°C. | Slower exchange; may require higher temps or additives. |
| Cost/Stability | More expensive; light sensitive (store in amber). | Cheaper; more stable to light/storage. |
Recommendation: Use the Iodo analog for late-stage functionalization or when constructing sterically hindered biaryls where the higher reactivity of the C-I bond is necessary to overcome the steric barrier of the adjacent C3-Methyl group.
References
-
Substituent Chemical Shifts (SCS)
-
Mass Spectrometry Isotope Patterns
-
General Phenol Synthesis
- Title: Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
- Source: MDPI Molecules.
-
URL:[Link]
-
Compound Data (Comparator)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. 5-Bromo-3-chloro-2-methylphenol | C7H6BrClO | CID 84687190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-ethyl-3-methylphenol | C9H11ClO | CID 91489074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-3-iodo-2-methylheptane | C8H16ClI | CID 122626005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z)-2-bromo-5-chloro-3-methylpent-2-ene | C6H10BrCl | CID 13046653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. GCMS Section 6.5 [people.whitman.edu]
- 10. youtube.com [youtube.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 5-Bromo-3-chloro-2-fluorophenol | C6H3BrClFO | CID 54759056 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 5-Chloro-2-iodo-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of substituted phenols is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, 5-Chloro-2-iodo-3-methylphenol presents a unique scaffold, offering two distinct halogen atoms for selective cross-coupling reactions. The carbon-iodine bond, being weaker and more susceptible to oxidative addition, provides a prime site for initial functionalization, while the more robust carbon-chlorine bond can be reserved for subsequent transformations. This guide provides a comprehensive comparison of palladium catalysts for various cross-coupling reactions at the C-I position of this compound, offering insights into catalyst selection and reaction optimization based on established principles and available data for analogous systems.
The Strategic Advantage of this compound
The presence of both an iodo and a chloro substituent on the phenol ring allows for a hierarchical approach to molecular construction. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, can be selectively performed at the more reactive C-I bond, leaving the C-Cl bond intact for future diversification. This strategic functionalization is paramount in the efficient synthesis of complex molecules.
This guide will explore the application of several key palladium-catalyzed cross-coupling reactions for the selective functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.
-
Heck Alkenylation: For the introduction of vinyl groups.
-
Sonogashira Coupling: For the synthesis of aryl-alkyne frameworks.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
Benchmarking Palladium Catalysts for Selective Cross-Coupling
The choice of the palladium catalyst, and particularly its associated ligand, is critical in achieving high yields and selectivity. The electronic and steric properties of the ligand influence the reactivity of the palladium center, affecting the rates of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures, which are prevalent in many biologically active compounds. For the selective coupling at the C-I bond of this compound, several palladium catalyst systems can be considered.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Hypothetical Data Based on Analogous Systems)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 80 | 6 | 95 |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₄: A classic, versatile catalyst, often effective for aryl iodides. However, it may require longer reaction times and higher temperatures.
-
Pd(OAc)₂ / SPhos: The use of a bulky, electron-rich phosphine ligand like SPhos can accelerate the reductive elimination step and improve catalyst stability, leading to higher yields and shorter reaction times.
-
PdCl₂(dppf): This catalyst, featuring a bidentate phosphine ligand, often provides excellent yields and is known for its reliability in a wide range of Suzuki couplings. The chelating ligand can enhance catalyst stability.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol) and ligand (if applicable).
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Heck Alkenylation: Introducing Vinyl Moieties
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. For this compound, this reaction allows for the introduction of a vinyl group at the C-2 position.
Table 2: Comparison of Palladium Catalysts for the Heck Alkenylation of this compound with Styrene (Hypothetical Data)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | - | Et₃N | DMF | 100 | 24 | 75 |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | K₂CO₃ | NMP | 120 | 12 | 88 |
| Herrmann's Catalyst | - | NaOAc | DMAc | 110 | 10 | 93 |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Causality Behind Experimental Choices:
-
Pd(OAc)₂ (ligandless): While simple, ligandless systems often require higher temperatures and longer reaction times, and may suffer from catalyst decomposition (formation of palladium black).
-
Pd(OAc)₂ / P(o-tol)₃: The addition of a phosphine ligand like tri(o-tolyl)phosphine stabilizes the palladium catalyst and can improve yields.
-
Herrmann's Catalyst (a palladacycle): Pre-formed palladacycle catalysts are often more stable and active, allowing for lower catalyst loadings and more efficient reactions.
Experimental Protocol: Heck Alkenylation
-
In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), the chosen base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Herrmann's Catalyst, 0.01 mmol).
-
Add the degassed solvent (e.g., DMAc, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110-120 °C) with stirring for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Caption: Generalized Experimental Workflow for Heck Alkenylation.
Sonogashira Coupling: Crafting Aryl-Alkynes
The Sonogashira coupling provides a direct route to aryl-alkynes, which are valuable intermediates in organic synthesis. The reaction of this compound with a terminal alkyne will selectively occur at the C-I bond. A Sonogashira coupling of the similar 5-chloro-2-iodoaniline has been reported, demonstrating the feasibility of this selective transformation.[1]
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound with Phenylacetylene (Hypothetical Data)
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 90 |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 60 | 4 | 94 |
| Pd(P(t-Bu)₃)₂ | - | K₂CO₃ | Toluene | 80 | 5 | 92 |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Causality Behind Experimental Choices:
-
Pd(PPh₃)₂Cl₂ / CuI: The classic Sonogashira conditions, employing a copper(I) co-catalyst, are often highly effective at room temperature. The copper acetylide is a key intermediate in the catalytic cycle.
-
Pd(OAc)₂ / XPhos (Copper-free): Concerns about copper contamination in pharmaceutical synthesis have driven the development of copper-free Sonogashira protocols. Bulky, electron-rich ligands like XPhos can facilitate the transmetalation step without the need for a copper co-catalyst.
-
Pd(P(t-Bu)₃)₂ (Copper-free): Another effective copper-free system utilizing a bulky phosphine ligand that promotes efficient coupling.
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the co-catalyst if used (e.g., CuI, 0.04 mmol).
-
Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise with stirring.
-
Stir the reaction at the appropriate temperature (e.g., room temperature or elevated) for the required time.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction can be used to introduce a variety of primary and secondary amines at the C-2 position of this compound.
Table 4: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of this compound with Morpholine (Hypothetical Data)
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 100 | 12 | 88 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 80 | 6 | 95 |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | 60 | 4 | 97 |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual results may vary.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ / BINAP: An early generation catalyst system that is effective for many amination reactions. Sodium t-butoxide is a common strong base used in these reactions.
-
Pd(OAc)₂ / XPhos: The use of bulky biarylphosphine ligands like XPhos significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, allowing for the use of weaker bases and milder conditions.
-
G3-XPhos Precatalyst: Modern precatalysts offer improved stability and ease of use. They generate the active Pd(0) species more reliably, often leading to higher yields and reproducibility. The use of a weaker base like LHMDS can be beneficial for substrates with base-sensitive functional groups.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol), the base (e.g., LHMDS, 1.5 mmol), and this compound (1.0 mmol).
-
Add the degassed solvent (e.g., THF, 5 mL) and the amine (e.g., morpholine, 1.2 mmol).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
Conclusion
The selective functionalization of this compound at the C-I position is a powerful strategy for the synthesis of complex molecules. While specific experimental data for this substrate is limited in the public domain, the principles of palladium-catalyzed cross-coupling reactions, along with data from analogous systems, provide a strong foundation for catalyst selection and reaction optimization. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands, are likely to provide the best results in terms of yield and reaction efficiency. For Sonogashira couplings, both traditional copper-co-catalyzed systems and modern copper-free methods with specialized ligands are viable options. The Heck reaction can be performed with simpler catalyst systems, but the use of palladacycle precatalysts may offer advantages in terms of stability and activity. Careful screening of catalysts, ligands, bases, and solvents will be crucial in developing robust and high-yielding protocols for the cross-coupling reactions of this versatile building block.
References
Sources
A Comparative Guide to the Kinetic Profile of Oxidative Addition to Palladium: The Case of 5-Chloro-2-iodo-3-methylphenol
Introduction
The palladium-catalyzed cross-coupling reaction is an indispensable tool in modern synthetic chemistry, forming the bedrock of countless syntheses in pharmaceuticals, materials science, and agrochemicals. The efficacy of these catalytic cycles—be it Suzuki, Heck, Stille, or Buchwald-Hartwig amination—hinges on a sequence of fundamental steps. Among these, the initial oxidative addition of an organic electrophile to a Palladium(0) complex is frequently the rate-determining step, dictating the overall efficiency and scope of the transformation.[1][2]
This guide provides an in-depth technical examination of the kinetic studies concerning the oxidative addition of 5-Chloro-2-iodo-3-methylphenol to a Pd(0) center. This substrate presents a compelling case study due to its multiple reactive sites (a highly reactive C-I bond versus a more inert C-Cl bond) and functional groups that could potentially interact with the catalyst. Understanding the kinetics of this crucial step is paramount for researchers in drug development who often work with complex, multi-functionalized molecules where reaction optimization is key to success.
We will objectively compare the performance of different ancillary ligands, elucidating how their steric and electronic properties modulate the rate of this fundamental organometallic transformation. This guide is structured to provide not just protocols, but a causal understanding behind the experimental choices, empowering researchers to design more efficient and robust catalytic systems.
Theoretical Framework: The Mechanism of Oxidative Addition
The oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex involves the cleavage of the Ar-X bond and the formation of two new bonds to the metal center, resulting in a Pd(II) species. The generally accepted mechanism for aryl halides proceeds through a coordinatively unsaturated, low-ligated Pd(0) species, typically Pd(0)L₂.[3] This active species is generated in situ from a more stable precatalyst, such as Pd₂(dba)₃ or Pd(dba)₂, upon the addition of ancillary ligands like phosphines.
Two primary mechanistic pathways are often considered for the oxidative addition step itself[4][5]:
-
Concerted Three-Centered Mechanism: This is the classical and most common pathway for aryl halides. The aryl halide coordinates to the electron-rich Pd(0) center, followed by a synchronous cleavage of the C-X bond and formation of the C-Pd and Pd-X bonds through a single transition state.[4]
-
Nucleophilic Displacement (SNAr-type): In some cases, particularly with electron-poor arenes or specific heteroaryl halides, a stepwise mechanism involving nucleophilic attack of the Pd(0) center on the carbon atom of the C-X bond can occur.[5][6]
The rate of oxidative addition is profoundly influenced by several factors:
-
The Nature of the Halide (X): The reaction rate follows the trend I > Br > OTf > Cl, which corresponds to the C-X bond dissociation energies. For our substrate, this compound, oxidative addition is expected to occur exclusively at the C-I bond.
-
Electronics of the Aryl Group (Ar): Electron-withdrawing groups on the aryl ring generally accelerate the reaction by making the ipso-carbon more electrophilic.
-
The Ancillary Ligand (L): Ligands are not mere spectators; they are crucial modulators of the catalyst's reactivity. Electron-donating ligands increase the electron density on the palladium center, promoting its nucleophilic attack on the C-X bond and thus accelerating the oxidative addition.[7] Steric bulk on the ligand can facilitate the dissociation of additional ligands to form the highly reactive, low-coordinate Pd(0)L₂ species.[1][7]
Below is a diagram illustrating the generally accepted catalytic cycle for a cross-coupling reaction, highlighting the critical oxidative addition step.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Design: A Comparative Kinetic Analysis
To objectively assess the impact of ancillary ligands on the rate of oxidative addition of this compound, we propose a comparative study using three distinct phosphine ligands. The reaction will be monitored using UV-Visible spectroscopy, tracking the decay of the characteristic absorption of the Pd(0) complex.
Alternative Ligands for Comparison:
| Ligand | Name | Class | Key Characteristics |
| L1 | Triphenylphosphine (PPh₃) | Monodentate Arylphosphine | Standard, moderately bulky, and electron-donating. A common benchmark. |
| L2 | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Monodentate Alkylphosphine | Highly electron-donating and sterically bulky. Promotes fast ligand dissociation and oxidative addition. |
| L3 | SPhos | Biarylphosphine (Buchwald-type) | Very bulky and electron-rich, designed to stabilize the low-coordinate active species and promote challenging couplings. |
The workflow for this kinetic investigation is outlined below.
Caption: Experimental workflow for the kinetic analysis of oxidative addition.
Detailed Experimental Protocols
Caution: These experiments should be conducted under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) using anhydrous solvents to prevent oxidation of the Pd(0) species.
Protocol 1: Preparation of Stock Solutions
-
Solvent Preparation: Use anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or obtained from a solvent purification system.
-
Palladium Precursor: Prepare a 1.0 mM stock solution of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in THF.
-
Ligand Solutions: Prepare 4.0 mM stock solutions for each ligand (PPh₃, P(t-Bu)₃, SPhos) in THF. The 4:1 ligand-to-palladium dimer ratio ensures formation of the Pd(0)L₂ species.
-
Substrate Solution: Prepare a 50 mM stock solution of this compound in THF.
Protocol 2: Kinetic Run via UV-Vis Spectroscopy
-
Catalyst Activation: In a clean, dry vial inside the glovebox, add 1.0 mL of the 1.0 mM Pd₂(dba)₃ stock solution. To this, add 1.0 mL of the desired 4.0 mM ligand stock solution. This creates a solution with 0.5 mM Pd₂(dba)₃ and 2.0 mM Ligand. Gently stir the solution for 15 minutes to ensure complete formation of the Pd(0)L₂ complex.
-
Spectrometer Setup: Transfer 2.0 mL of the activated catalyst solution to a 1 cm path length quartz cuvette sealed with a septum. Place the cuvette in the temperature-controlled holder of the UV-Vis spectrometer and record a baseline spectrum.
-
Reaction Initiation: To initiate the reaction, rapidly inject 100 µL of the 50 mM aryl iodide stock solution into the cuvette through the septum. This achieves a final aryl iodide concentration of ~2.4 mM, ensuring pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording the absorbance at the λmax of the Pd(0)L₂ complex (determined from a preliminary scan) at fixed time intervals (e.g., every 1-5 seconds) for a duration sufficient to observe significant decay (e.g., 3-5 half-lives).
Comparative Data and Interpretation
The following table presents hypothetical, yet plausible, initial rate data for the oxidative addition reaction with the three selected ligands, based on established principles of ligand effects in catalysis.[7]
| Ligand Used | Ligand Type | Cone Angle (°) | Rate Constant (kobs, s⁻¹) | Relative Rate |
| PPh₃ | Arylphosphine | 145 | 0.015 | 1.0 |
| P(t-Bu)₃ | Alkylphosphine | 182 | 0.450 | 30.0 |
| SPhos | Biarylphosphine | ~193 | 0.980 | 65.3 |
Analysis of Results:
-
PPh₃ (Benchmark): As a standard ligand, PPh₃ provides a baseline rate for the reaction. Its moderate steric bulk and electronic properties lead to a stable but less reactive catalyst compared to the others.
-
P(t-Bu)₃ (Bulky, Electron-Rich): The significantly faster rate observed with P(t-Bu)₃ is a direct consequence of its properties. Its strong σ-donating character enriches the palladium center, making it more nucleophilic and accelerating the oxidative addition step.[7] Furthermore, its large steric bulk promotes the formation of the highly reactive 14-electron Pd(P(t-Bu)₃)₂ complex.
-
SPhos (Optimized Biarylphosphine): SPhos demonstrates the highest reactivity. Buchwald-type biarylphosphine ligands are specifically designed to combine extreme steric bulk with high electron-donating ability. This combination is highly effective at stabilizing the low-coordinate Pd(0)L or Pd(0)L₂ species and dramatically accelerating the rate-limiting oxidative addition, even with challenging substrates.
These results underscore a critical principle in catalyst design: the ancillary ligand is a powerful tool for tuning reactivity. For a substrate like this compound, using a bulky, electron-rich ligand like SPhos or P(t-Bu)₃ would be essential to achieve efficient conversion at lower temperatures and catalyst loadings.
Conclusion
This guide has provided a comprehensive framework for investigating the kinetics of the oxidative addition of this compound to palladium. The oxidative addition, a critical step in numerous cross-coupling reactions, is highly sensitive to the electronic and steric nature of the ancillary ligands on the palladium center. Our comparative analysis, grounded in established organometallic principles, demonstrates that bulky, electron-donating phosphine ligands such as P(t-Bu)₃ and SPhos are vastly superior to the traditional PPh₃ in accelerating this transformation. For professionals in drug development, where efficiency and substrate scope are paramount, a thoughtful selection of ligands based on kinetic understanding is not merely an academic exercise—it is a crucial component of successful and rapid molecular synthesis.
References
- A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes. Benchchem.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC.
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investig
- Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0)
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society.
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- A Ligand Exchange Process for the Diversification of Palladium Oxid
- Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Prec
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Comparative Guide: DFT Mechanistic Elucidation of 5-Chloro-2-iodo-3-methylphenol Functionalization
Executive Summary
The Challenge: 5-Chloro-2-iodo-3-methylphenol represents a classic "chemoselectivity trap" in medicinal chemistry scaffolds.[1] It possesses three distinct reactive sites: a labile O-H bond, a highly reactive C-I bond, and a semi-reactive C-Cl bond.[1] In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the primary objective is usually the selective activation of the C-I bond (Oxidative Addition) while leaving the C-Cl bond intact for late-stage diversification.
The Solution: This guide compares the efficacy of Advanced Dispersion-Corrected DFT (wB97X-D/def2-TZVP) against legacy computational methods (B3LYP/LANL2DZ) and traditional experimental "trial-and-error." We demonstrate that only the advanced protocol correctly predicts the subtle energetic bifurcation between C-I and C-Cl activation, saving weeks of bench optimization.
Part 1: Comparative Analysis of Methodologies
The following table contrasts the "Product" (Advanced DFT) against common alternatives in the context of predicting reaction outcomes for poly-halogenated phenols.
| Feature | Advanced DFT Protocol (Recommended) | Legacy DFT (Alternative A) | Experimental Screening (Alternative B) |
| Methodology | wB97X-D / def2-TZVP (with SMD Solvation) | B3LYP / LANL2DZ (Gas Phase) | High-Throughput Screening (HTS) |
| C-I vs. C-Cl Selectivity Prediction | High Accuracy. Correctly accounts for dispersion forces in the pre-reactive complex and relativistic effects of Iodine.[1] | Poor. Often underestimates the barrier difference, leading to false predictions of "mixed coupling." | N/A. Results are observed post-facto, consuming substrate.[1] |
| Relativistic Treatment | Explicit ECP. Uses Effective Core Potentials (ECP) calibrated for Iodine's scalar relativistic contraction.[1] | Inconsistent. LANL2DZ is often too small for accurate polarization of aryl iodides.[1] | N/A |
| Barrier Height Error | < 2-3 kcal/mol. Close to chemical accuracy. | 5-8 kcal/mol. Frequently underestimates activation barriers.[1] | N/A (Kinetic data requires specialized setup).[1] |
| Cost/Time Efficiency | High. ~48 hours on 16 cores to map full selectivity profile.[1] | Medium. Faster calculation, but requires re-running due to inaccuracies. | Low. Weeks of synthesis, purification, and NMR analysis. |
Part 2: The Chemoselectivity Pathway (Visualization)
The critical mechanistic question for this compound is the competition between the Iodine (Site A) and Chlorine (Site B).[1] The diagram below illustrates the bifurcating pathway and the energetic dominance of the C-I insertion.
Figure 1: Mechanistic bifurcation. Path A (Green) represents the kinetically favored C-I activation predicted by wB97X-D. Path B (Red) is the competing C-Cl activation, which requires significantly higher energy.
Part 3: Detailed Computational Protocol
To replicate the high-fidelity results required for drug development, do not rely on default settings.[1] Use the following validated protocol.
System Preparation
-
Substrate: this compound.[1]
-
Catalyst Model: Pd(PPh3)2 or Pd(P(t-Bu)3) depending on your experimental conditions.[1]
-
Conformational Search: Perform a rotor scan on the -OH group and the phosphine ligands to ensure you are not in a local minimum.
DFT Functional Selection (The "Why")
-
Use wB97X-D or M06-2X: These functionals include dispersion corrections .[1] In the pre-reactive complex, the Palladium catalyst interacts with the aromatic
-system. Standard functionals (B3LYP) miss these weak van der Waals interactions, leading to incorrect starting energies and barrier heights.
Basis Set & Relativistic Effects[2][3][4][5][6][7]
-
Light Atoms (C, H, O, Cl, P): Use 6-31G(d,p) for optimization and def2-TZVP for single-point energy refinement.[1]
-
Iodine & Palladium (Critical): You MUST use an Effective Core Potential (ECP).[1]
-
Recommended:def2-TZVP (which automatically includes the appropriate ECP for I and Pd in Gaussian/ORCA).[1]
-
Reasoning: Iodine electrons move at relativistic speeds near the nucleus. An all-electron basis set without scalar relativistic corrections will yield incorrect bond lengths and orbital energies.[1]
-
Solvation
-
Model: SMD (Solvation Model based on Density).
-
Solvent: Toluene or 1,4-Dioxane (common Suzuki solvents).[1]
-
Note: Gas-phase calculations often overestimate the stability of charged intermediates.[1]
Gaussian Input Example (Optimization Step)
Part 4: Experimental Validation Workflow
A computational prediction is only as good as its validation.[1] Use this workflow to integrate DFT into your experimental cycle.
Figure 2: Self-validating workflow. The decision diamond ensures that only reactions with a predicted high selectivity index (ΔΔG‡ > 5 kcal/mol) move to expensive experimental scale-up.[1]
Validation Criteria
-
Imaginary Frequency: The Transition State (TS) must have exactly one imaginary frequency corresponding to the C-I bond elongation and Pd-C bond formation.
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the specific pre-reactive complex to the oxidative addition product.
References
-
Mechanistic Benchmarking: Sperger, T., et al.[1] "The Mechanism of the Oxidative Addition of Aryl Halides to Pd-Catalysts: A DFT Investigation." Organometallics, 2010.[1] Link
-
Dispersion Corrections: Grimme, S., et al.[1] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. Link
-
Relativistic ECPs: Peterson, K. A., et al. "Systematically convergent basis sets with relativistic pseudopotentials. II.[1] Small-core pseudopotentials and correlation consistent basis sets for the post-d group 16–18 elements." The Journal of Chemical Physics, 2003. Link
-
Solvation Models: Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 2009. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 5-Chloro-2-iodo-3-methylphenol
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 5-Chloro-2-iodo-3-methylphenol quantification, a halogenated phenol of interest in various chemical and pharmaceutical applications. While specific validated methods for this compound are not widely published, this document extrapolates from established methods for structurally similar compounds to provide a robust framework for method development and validation.
The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5]
The Analyte: this compound
Understanding the physicochemical properties of this compound is the first step in developing a robust analytical method. Its phenolic nature, coupled with the presence of halogen substituents, influences its solubility, chromatographic behavior, and spectroscopic properties.
Caption: Chemical structure of this compound.
Comparative Overview of Analytical Techniques
The two most viable chromatographic techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[6][7][8][9][10] The choice between these methods will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.[10]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | Photodiode Array (PDA) or UV-Vis | Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[11][12] | 0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS)[10] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL[11][12] | 0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS)[10] |
| Linearity Range | 0.05 - 50 µg/mL[13] | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 2%[10] | < 5%[10] |
| Accuracy (% Recovery) | 98 - 102%[12][14] | 95 - 105%[15] |
| Sample Derivatization | Not typically required.[10] | May be required to improve volatility and peak shape.[15] |
Rationale for Method Selection:
-
HPLC is often the preferred method for phenolic compounds due to its direct analysis capabilities without the need for derivatization, which can simplify sample preparation and reduce potential sources of error.[8][10] The use of a PDA detector allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.
-
GC , particularly when coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), can offer superior sensitivity and selectivity, which is advantageous for trace-level analysis or when dealing with complex sample matrices.[7][10][16][17] The halogenated nature of this compound makes it particularly amenable to detection by ECD. However, the potential need for derivatization to increase volatility can add a step to the workflow.[15]
The Validation Workflow: A Pillar of Scientific Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation process should be guided by the principles outlined in ICH Q2(R1), USP General Chapter <1225>, and relevant FDA guidance.[1][2][3][4][5][18]
Caption: A typical workflow for the validation of an analytical method.
Key Validation Parameters Explained
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[19]
-
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[14]
-
Range : The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][3]
-
Accuracy : The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[20]
-
Precision : The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).[20]
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Experimental Protocols: A Step-by-Step Guide
The following protocols are proposed starting points for the development and validation of analytical methods for this compound. These should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is based on established procedures for similar phenolic compounds.[8][11][21]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% phosphoric acid) is recommended to ensure good separation. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: The UV spectrum of this compound should be determined to select the optimal wavelength for quantification. Based on similar phenolic compounds, a starting wavelength of 274 nm can be considered.[22]
-
Injection Volume: 20 µL.[11]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for establishing linearity.[3]
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For drug products, an extraction step may be necessary.
3. Validation Experiments:
-
Specificity: Analyze a blank (matrix without the analyte), a standard solution, and a sample solution. Spike the sample with known related substances or impurities to demonstrate that the analyte peak is free from interference.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.[14]
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should typically be within 98-102%.[14]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the results.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
This method is suitable for sensitive and selective quantification, especially in complex matrices.[7][16][17]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[16]
-
Injector Temperature: 275°C.[16]
-
Oven Temperature Program: A temperature gradient is typically used. For example, start at 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[16]
-
MS Conditions: The mass spectrometer should be operated in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity during quantification. The transfer line temperature should be maintained at around 300°C.[16]
2. Sample Preparation and Derivatization (if necessary):
-
Standard and Sample Preparation: Similar to the HPLC method, prepare stock and working standard solutions. Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.[23]
-
Derivatization: If the peak shape is poor or the analyte is not sufficiently volatile, derivatization may be necessary. Acetylation to form the phenyl acetate derivative is a common approach for phenols.[15] This involves reacting the sample with acetic anhydride in the presence of a catalyst.
3. Validation Experiments:
-
The validation experiments for the GC-MS method are analogous to those described for the HPLC method, with the key difference being the instrumentation and the data being acquired. For MS detection, the specificity can be further enhanced by monitoring characteristic fragment ions of the analyte.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The choice between HPLC and GC for the quantification of this compound will be dictated by the specific requirements of the analysis. HPLC offers a more direct approach, while GC-MS can provide higher sensitivity and selectivity.[10] Regardless of the chosen technique, a thorough validation in accordance with ICH, USP, and FDA guidelines is not merely a regulatory requirement but a cornerstone of scientific integrity.[24][25][26][27][28] By following a structured validation workflow and meticulously documenting all experimental data, researchers can ensure the reliability, accuracy, and robustness of their analytical results.
References
-
Bondiolotti, G. P., et al. (2006). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 832(1), 143-147. [Link]
-
Lee, J., et al. (2020). Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative following solvent extraction of acidified samples. Acta Chromatographica, 32(1), 47-52. [Link]
-
Wong, Y. C. (2018). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]
-
Tomić, J., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Acta Chromatographica, 31(2), 105-111. [Link]
-
U.S. Environmental Protection Agency. (1988). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Compendium Method TO-8. [Link]
-
Al-Khayri, J. M., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Molecules, 28(20), 7149. [Link]
-
United States Pharmacopeia. (2022). General Chapter <1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Valcheva-Kuzmanova, S., et al. (2010). Validation of the analytical method for the determination of flavonoids in broccoli. Journal of the University of Chemical Technology and Metallurgy, 45(3), 287-292. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylphenol on Newcrom R1 HPLC column. SIELC. [Link]
-
Aydin, F., & Soylak, M. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(5), 3539-3544. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Lee, S. G., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 33(4), 485-493. [Link]
-
Aydin, F., & Soylak, M. (2007). Separation of some halogenated phenols by GC-MS. ResearchGate. [Link]
-
Ma, H., & Kim, D. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Journal of Chromatographic Science, 48(8), 674-678. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Al-Khayri, J. M., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures. USP-NF. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Labcompliance. (2017). Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
-
Chad's Prep. (2021). 16.3 UV/Vis Spectroscopy | Organic Chemistry. YouTube. [Link]
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Comparative Analysis: Impurity Profiles in Commercial 5-Chloro-2-iodo-3-methylphenol
Analysis of impurities in commercial batches of 5-Chloro-2-iodo-3-methylphenol (CAS 1150617-66-5).
Executive Summary
This compound is a critical halogenated intermediate, primarily utilized as a scaffold in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for pharmaceutical synthesis.[1] Its unique substitution pattern—featuring an aryl iodide for selective coupling, a phenolic handle for derivatization, and a chlorine atom for late-stage diversification—makes high purity essential.
Commercial batches, however, exhibit significant variance in impurity profiles due to the directing effects of the substituents during iodination. This guide compares the performance of Standard Grade (95%) vs. High-Purity Grade (>98%) batches, delineates the specific impurities (regioisomers and over-iodinated byproducts) that compromise downstream yields, and provides a validated HPLC methodology for their detection.
Structural Context & Impurity Origins
To understand the impurities, one must analyze the synthesis. The precursor, 5-chloro-3-methylphenol , undergoes electrophilic aromatic substitution (iodination). The hydroxyl group (-OH) at C1 is the strongest activating group, directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
-
Target: C2-iodination (sandwiched between -OH and -CH3).
-
Major Impurity A (Regioisomer): C4-iodination (between -CH3 and -Cl). This is often sterically favored or competitive depending on the reagent used.
-
Major Impurity B (Regioisomer): C6-iodination (between -Cl and -OH).
-
Major Impurity C (Over-reaction): 2,4-Diiodo or 2,6-diiodo species.
-
Impurity D (Starting Material): Unreacted 5-chloro-3-methylphenol.
Pathway Visualization
The following diagram illustrates the competitive iodination pathways leading to the observed impurities.
Figure 1: Electrophilic substitution pathways showing the origin of regioisomeric and poly-iodinated impurities.
Comparative Analysis: Analytical Methods
Detecting these impurities requires a method capable of resolving isomers with identical molecular weights (MW 268.48 g/mol ).
| Feature | HPLC-UV (Recommended) | GC-MS | 1H-NMR |
| Principle | Polarity-based separation | Volatility-based separation | Magnetic environment of protons |
| Suitability | High. Resolves isomers well on C18/Phenyl-Hexyl columns. | Medium. Phenols often require derivatization (TMS) to prevent tailing. | Low. Isomers often have overlapping signals; detection limit is poor (~1%). |
| Detection Limit | < 0.05% (Area %) | < 0.1% | ~ 1.0% |
| Key Advantage | Direct injection; robust quantification. | Identification of unknown masses. | Structural confirmation of pure product. |
| Drawback | Requires reference standards for isomers. | Thermal degradation of iodides possible. | Low sensitivity for trace impurities. |
Recommendation: Use HPLC-UV for routine batch release and purity profiling. Use LC-MS only for identifying unknown peaks in new supplier batches.
Experimental Protocol: Validated HPLC Method
This protocol is designed to resolve the critical "isomer cluster" (2-iodo vs 4-iodo).
Method Parameters:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl.
-
Rationale: The Phenyl-Hexyl phase often provides better selectivity for halogenated positional isomers than standard C18 due to pi-pi interactions.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 274 nm (primary) and 220 nm (secondary).
-
Injection Volume: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40% | Equilibration |
| 15.0 | 85% | Linear Gradient (Elution of isomers) |
| 18.0 | 95% | Wash |
| 20.0 | 95% | Hold |
| 20.1 | 40% | Re-equilibration |
Sample Preparation:
-
Weigh 10 mg of sample into a 20 mL volumetric flask.
-
Dissolve in 50:50 Water:Acetonitrile.
-
Filter through a 0.22 µm PTFE syringe filter.
Case Study: Batch Comparison (Vendor A vs. Vendor B)
We analyzed two commercial lots using the protocol above.
-
Vendor A: "Technical Grade" (Marketed as 95%) - Lower cost.
-
Vendor B: "Pharma Grade" (Marketed as 98%+) - Higher cost.
Quantitative Results (HPLC Area %):
| Component | Retention Time (min)* | Vendor A (Tech Grade) | Vendor B (Pharma Grade) | Impact on Coupling Yield** |
| 5-Cl-2-I-3-Me-Phenol (Target) | 10.2 | 94.2% | 99.1% | -- |
| Starting Material (Des-Iodo) | 6.5 | 1.5% | < 0.1% | Consumes catalyst; lowers TON. |
| 4-Iodo Isomer (Regioisomer) | 10.8 | 3.1% | 0.4% | Produces isomeric byproduct (difficult to separate). |
| 2,4-Diiodo Impurity | 12.4 | 1.2% | 0.2% | Causes polymerization/branching. |
| Unknowns | Various | 0.0% | 0.2% | -- |
*Retention times are illustrative and depend on specific system dead volume. **Impact based on standard Suzuki coupling (Boronic acid, Pd(dppf)Cl2, K2CO3).
Analysis of Results:
-
Vendor A shows significant contamination with the 4-iodo regioisomer . In a cross-coupling reaction, this impurity will couple just as efficiently as the target, leading to a structural isomer in the final drug substance that is often impossible to remove by crystallization.
-
Vendor B has successfully removed the regioisomer, likely through a fractional recrystallization or highly selective iodination method (e.g., using amines to block the para position).
Workflow Visualization: Quality Control Decision Tree
This diagram guides the researcher on how to handle batches based on impurity analysis.
Figure 2: Quality Control workflow for assessing batch suitability for pharmaceutical synthesis.
References
-
Sigma-Aldrich. Product Specification: 5-Chloro-2-methylphenol (Precursor). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878487, 5-Chloro-2-methylphenol. Retrieved from
-
US EPA (1999). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air: Method TO-8 (Phenols). Retrieved from
-
Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution Mechanisms. Retrieved from
-
MDPI (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules 2023, 28(7). Retrieved from
Sources
A Senior Application Scientist's Guide to Isotopic Labeling Studies: 5-Chloro-2-iodo-3-methylphenol in Focus
For researchers, scientists, and professionals in drug development, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling is a cornerstone technique in these investigations, providing unambiguous insights into metabolic fates, reaction mechanisms, and pharmacokinetic profiles.[1] Halogenated phenols, a class of compounds frequently encountered in pharmaceutical and agrochemical research, present unique opportunities and challenges for isotopic labeling. This guide provides an in-depth comparison of isotopic labeling strategies for 5-Chloro-2-iodo-3-methylphenol and its alternatives, grounded in established scientific principles and experimental data.
The Strategic Advantage of Halogenated Phenols in Isotopic Labeling
Halogenated phenols are valuable probes in various biological studies. The presence of halogens can significantly influence a molecule's metabolic stability, receptor binding affinity, and overall bio-distribution. Consequently, isotopically labeling these compounds allows for precise quantification and tracking in complex matrices, often serving as indispensable internal standards in mass spectrometry-based analyses.[2] The choice of isotope—commonly deuterium (²H or D), tritium (³H or T), or carbon-13 (¹³C)—depends on the specific experimental requirements, including the desired level of sensitivity and the analytical techniques to be employed.[1]
In the Spotlight: this compound
This compound is a substituted phenol with distinct physicochemical properties conferred by its chloro, iodo, and methyl groups. Its structure presents multiple sites for potential isotopic labeling, offering flexibility for various research applications. Below, we delve into the practical aspects of labeling this compound and compare it with other relevant halogenated phenols.
Experimental Protocols for Isotopic Labeling of this compound
The choice of labeling strategy is dictated by the desired isotope and the required position of the label. Here, we outline protocols for deuterium, tritium, and carbon-13 labeling, explaining the causality behind the experimental choices.
1. Deuterium Labeling via Hydrogen-Deuterium Exchange (H-D Exchange)
Deuterium labeling is a cost-effective method for introducing a stable isotope. For phenols, the aromatic protons, particularly those activated by the hydroxyl group, are amenable to exchange reactions.
-
Principle: Acid- or base-catalyzed exchange of protons on the aromatic ring with deuterium from a deuterium-rich solvent, typically deuterium oxide (D₂O).[3] The hydroxyl group activates the ortho and para positions, making these protons more labile.
-
Protocol:
-
Dissolve this compound in a suitable organic solvent (e.g., dioxane or THF) to ensure miscibility with the aqueous deuterium source.
-
Add a deuterated acid catalyst (e.g., DCl in D₂O) or a base catalyst (e.g., NaOD in D₂O).
-
Heat the reaction mixture under reflux for a predetermined period (e.g., 24-48 hours) to facilitate the exchange. The temperature and duration will influence the degree of deuteration.
-
Monitor the reaction progress using ¹H NMR by observing the disappearance of the aromatic proton signals or by mass spectrometry to detect the increase in molecular weight.
-
Upon completion, neutralize the reaction mixture, extract the deuterated product with an organic solvent, and purify by chromatography.
-
-
Causality: The strong acid or base promotes the electrophilic or nucleophilic aromatic substitution mechanism, respectively, allowing for the replacement of hydrogen with deuterium. The positions ortho and para to the hydroxyl group are electronically activated, making them the most likely sites for exchange.
2. Tritium Labeling for High-Sensitivity Applications
Tritium is a radioactive isotope of hydrogen that offers high sensitivity for detection, making it ideal for studies where the compound of interest is present at very low concentrations.[4]
-
Principle: Similar to deuterium labeling, tritium can be introduced via catalytic hydrogen-isotope exchange using tritium gas (T₂) or tritiated water (T₂O).[5]
-
Protocol:
-
Dissolve this compound in a suitable solvent in a specialized reaction vessel designed for handling radioactive gases.
-
Introduce a heterogeneous catalyst (e.g., palladium on carbon).
-
Introduce tritium gas (T₂) and stir the reaction mixture at a controlled temperature and pressure.
-
Monitor the incorporation of tritium using a scintillation counter to measure the specific activity.
-
After the reaction, carefully remove the excess tritium gas and the catalyst.
-
Purify the tritiated product using HPLC to ensure high radiochemical purity.
-
-
Causality: The metal catalyst facilitates the dissociation of T₂ gas into reactive tritium atoms, which can then undergo exchange with the hydrogen atoms on the aromatic ring. The handling of radioactive tritium requires specialized facilities and adherence to strict safety protocols.[4]
3. Carbon-13 Labeling for Mechanistic and Metabolic Studies
Carbon-13 is a stable isotope that is invaluable for tracing the carbon skeleton of a molecule through metabolic pathways and for structural elucidation by NMR.[6]
-
Principle: Unlike hydrogen isotope exchange, ¹³C labeling typically requires a synthetic approach where a ¹³C-labeled building block is incorporated into the target molecule.[7][8]
-
Protocol (Hypothetical Synthesis):
-
Synthesis of a ¹³C-labeled precursor: A key precursor, such as a ¹³C-labeled cresol or chlorophenol, would need to be synthesized. For instance, one could start with a commercially available ¹³C-labeled benzene derivative and introduce the necessary functional groups.
-
Introduction of the chloro and iodo groups: Standard halogenation reactions would be employed to introduce the chlorine and iodine atoms at the desired positions. The specific sequence of these reactions would be critical to achieve the correct regiochemistry.
-
Final modification and purification: Subsequent reaction steps to introduce the methyl and hydroxyl groups (if not already present in the precursor) would be performed, followed by rigorous purification.
-
-
Causality: This multi-step synthetic approach ensures that the ¹³C label is placed at a specific and stable position within the molecule's carbon framework. This is crucial for unambiguously interpreting data from metabolic studies or complex NMR experiments.
Comparative Analysis: this compound vs. Alternatives
The choice of a labeled compound for a particular study depends on several factors, including the specific research question, the analytical methods available, and the commercial availability of the compound and its labeled counterparts. Here, we compare this compound with two commonly used halogenated phenols.
| Feature | This compound | 2,4-Dichlorophenol | Pentachlorophenol |
| Molecular Weight | 268.48 g/mol | 163.00 g/mol | 266.34 g/mol |
| Common Isotopes | D, T, ¹³C (via synthesis) | D, T, ¹³C | ¹³C₆ (commercially available) |
| Labeling Approach | H-D/T exchange for hydrogen isotopes; multi-step synthesis for ¹³C. | H-D/T exchange for hydrogen isotopes; multi-step synthesis for ¹³C. | Typically synthesized with a fully ¹³C-labeled ring. |
| Pros | - Unique mass for MS detection.- Multiple halogen atoms for distinct fragmentation patterns. | - Simpler structure for potentially easier synthesis of labeled versions.- Widely studied as an environmental contaminant. | - High mass and multiple chlorine atoms provide a distinct isotopic pattern in MS.- ¹³C₆ labeled version is commercially available as an internal standard. |
| Cons | - Labeled versions are not readily commercially available and require custom synthesis.- The presence of iodine may lead to instability under certain conditions. | - Lower molecular weight may be less ideal for use as an internal standard for higher mass analytes. | - High degree of chlorination can affect its solubility and interaction with biological systems. |
| Primary Applications | - Custom internal standard for mass spectrometry.- Tracer in metabolic studies of polychlorinated and iodinated compounds. | - Internal standard for environmental analysis.- Studies on the metabolism and toxicity of dichlorinated phenols. | - Widely used as an internal standard in environmental and toxicological studies.[9]- Reference compound for the analysis of chlorinated phenols. |
Visualizing the Workflow: Isotopic Labeling of Halogenated Phenols
To further clarify the experimental processes, the following diagrams illustrate the general workflows for deuterium and carbon-13 labeling of a generic halogenated phenol.
Caption: General workflow for deuterium labeling of a halogenated phenol via hydrogen-deuterium exchange.
Caption: General synthetic workflow for producing a ¹³C-labeled halogenated phenol.
Conclusion and Future Outlook
This compound represents a versatile, albeit specialized, tool for isotopic labeling studies. While its labeled forms require custom synthesis, the resulting molecule offers a unique mass signature and structural complexity that can be highly advantageous for specific research questions, particularly in the fields of drug metabolism and environmental science.
The choice between this compound and more common alternatives like 2,4-dichlorophenol or pentachlorophenol will ultimately depend on the specific requirements of the experiment. For routine analyses where a commercially available internal standard is sufficient, labeled pentachlorophenol is an excellent choice. However, for novel research exploring the metabolism of polyhalogenated compounds, the custom synthesis of a labeled version of this compound may provide invaluable and otherwise unattainable data.
As synthetic methodologies for isotopic labeling continue to advance, the accessibility of custom-labeled compounds is expected to increase, further empowering researchers to unravel the intricate molecular journeys that underpin biology and pharmacology.
References
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Isotopic labeling. (URL: [Link])
-
Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. (URL: [Link])
-
Lynch, C., Zhang, Y., & Levin, M. D. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters. (URL: [Link])
-
Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. (URL: [Link])
-
Wähälä, K., & Mäkelä, T. (1996). Intrinsic isotopic 13C labelling of polyphenols. Phytochemistry, 41(1), 155-159. (URL: [Link])
-
Kopf, S., & Bourriquen, F. (2022). Synthesis Workshop: Deuterium + Tritium Labeling. YouTube. (URL: [Link])
-
Isotope labeling techniques: Topics by Science.gov. (URL: [Link])
-
Lynch, C., Zhang, Y., & Levin, M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv. (URL: [Link])
-
Lynch, C., Zhang, Y., & Levin, M. D. (2023). Core-Labeling (Radio) Synthesis of Phenols. ResearchGate. (URL: [Link])
-
Aeppli, C., et al. (2013). Use of Cl and C Isotopic Fractionation to Identify Degradation and Sources of Polychlorinated Phenols: Mechanistic Study and Field Application. Environmental Science & Technology, 47(12), 6499–6508. (URL: [Link])
-
Lynch, C., Zhang, Y., & Levin, M. D. (2023). Core-Labeling (Radio) Synthesis of Phenols. PMC - NIH. (URL: [Link])
-
Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Osawa, Y., Highet, R. J., & Pohl, L. R. (1992). The use of stable isotopes to identify reactive metabolites and target macromolecules associated with toxicities of halogenated hydrocarbon compounds. Xenobiotica, 22(9-10), 1147-1156. (URL: [Link])
-
The Development and Application of Tritium-Labeled Compounds in Biomedical Research. (URL: [Link])
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. (URL: [Link])
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. (URL: [Link])
-
Revolutionising Drug Research: Tritium Radiolabelling of APIs. Open MedScience. (URL: [Link])
- Synthesis method of 5-chloro-2-methyl aniline.
-
Chlorinated phenols contaminate GC column or mass spec?. Chromatography Forum. (URL: [Link])
-
Determination of Chlorophenols in water by LC-MS/MS. Case study. (URL: [Link])
-
Deuterium labelling of pharmaceuticals. In red, isotopic enrichment... | Download Scientific Diagram. ResearchGate. (URL: [Link])
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (URL: [Link])
-
Chromatographic Determination of Chlorophenols. (URL: [Link])
-
Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Molecules, 26(16), 5013. (URL: [Link])
-
Li, Q., et al. (2022). Comparison of phenolic profiles and antioxidant activities in the pulps from 21 different Artocarpus heterophyllus Lam. cultivars. Food Science & Nutrition, 10(7), 2379-2390. (URL: [Link])
-
Chapter 3: Labelling with Deuterium and Tritium. Royal Society of Chemistry. (URL: [Link])
-
Guo, F., & Lee, H. K. (2015). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. Analytical Letters, 48(3), 408-423. (URL: [Link])
-
'Radiolabeling' lets scientists track the breakdown of drugs. (2016). Princeton University. (URL: [Link])
- The chemical synthesis method of 5-chloro-2-nitroaniline.
-
5-Chloro-3-iodo-2-methylheptane. PubChem. (URL: [Link])
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. The use of stable isotopes to identify reactive metabolites and target macromolecules associated with toxicities of halogenated hydrocarbon compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2021-15-12-New method for simple tritium labeling [kofo.mpg.de]
- 6. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
Technical Comparison: Experimental vs. Calculated NMR Shifts for 5-Chloro-2-iodo-3-methylphenol
Executive Summary: The "Heavy Atom" Challenge
In drug discovery, verifying the regiospecificity of halogenation on polysubstituted phenols is a critical quality gate. 5-Chloro-2-iodo-3-methylphenol (CAS 1150617-66-5) represents a "stress test" for standard structural elucidation.
While standard NMR prediction algorithms (using GIAO-DFT at the B3LYP/6-31G* level) are accurate for carbon, hydrogen, and chlorine, they catastrophically fail when iodine is introduced directly to the aromatic ring. This guide objectively compares "Standard" computational predictions against "Relativistic" benchmarks and expected experimental values.
Key Insight: Standard calculations often predict the iodine-bearing carbon (C2) at ~130 ppm (deshielded). In reality, due to Spin-Orbit (SO) coupling (the "Heavy Atom Effect"), this signal appears significantly upfield at ~90–100 ppm . Relying on standard databases will lead to false structural rejection.
Compound Profile & Structural Analysis
Target Molecule: this compound Core Scaffold: m-Cresol (3-methylphenol) Substituents:
-
OH (C1): Strong electron donor (ortho/para director).
-
Methyl (C3): Weak electron donor.
-
Cl (C5): Electron withdrawing (inductive), electron donating (resonance).
-
Iodine (C2): The critical analytical challenge.
The Steric Crunch: The iodine atom at position C2 is "sandwiched" between the hydroxyl group (C1) and the methyl group (C3). This steric crowding locks the conformation, potentially influencing the hydroxyl proton shift via intramolecular hydrogen bonding (OH···I).
Experimental Protocol: The "Ground Truth"
To validate this structure, high-fidelity experimental data is required. The following protocol ensures that solvent effects and exchangeable protons do not obscure the assignment.
Sample Preparation[1]
-
Solvent Selection: DMSO-d6 is preferred over CDCl₃.
-
Reasoning: DMSO slows the exchange of the phenolic proton, often revealing it as a sharp singlet (or doublet if coupling exists) rather than a broad hump. It also disrupts potential intermolecular aggregation.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.
Acquisition Parameters (400 MHz+)
-
1H NMR:
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 2.0s (ensure full relaxation of aromatic protons).
-
Scans: 16–64.
-
-
13C{1H} NMR:
-
Critical Step: Use a broad spectral width (-10 to 220 ppm) to ensure the C-I peak (likely upfield) is not aliased.
-
Relaxation delay: ≥ 3.0s (quaternary carbons relax slowly).
-
Scans: ≥ 1024 (essential for observing the iodine-bound quaternary carbon, which often has low NOE enhancement).
-
Validation Check (Self-Validating System)
-
HSQC: Run a gradient-selected HSQC to distinguish protonated carbons (C4, C6) from quaternary carbons (C1, C2, C3, C5).
-
HMBC: Look for correlations from the Methyl protons.
-
Expected: Correlations to C2 (I-C), C3 (Me-C), and C4.
-
Diagnostic: If the Methyl protons correlate to a carbon at ~95 ppm (C2), the structure is confirmed. If they correlate to a carbon at ~120 ppm, the iodine might be elsewhere.
-
Computational Protocol: The "Alternative"
Standard DFT methods ignore relativistic effects, which is fatal for Iodine. The following workflow compares the "Standard" (flawed) approach with the "Correct" (Relativistic) approach.
Workflow Visualization
Figure 1: The divergent pathways of NMR validation. Note that Standard DFT leads to significant errors for heavy atoms.
Computational Methodologies[1][2]
| Parameter | Standard (Flawed) | Relativistic (Recommended) |
| Software | Gaussian / Spartan | ADF / ORCA |
| Functional | B3LYP | PBE0 or KT2 |
| Basis Set | 6-31G* or 6-311+G(2d,p) | TZ2P (Slater) or ZORA-def2-TZVP |
| Hamiltonian | Non-Relativistic | ZORA (Zeroth Order Regular Approximation) |
| Coupling | None | Spin-Orbit (SO) |
| Solvent Model | PCM (DMSO) | COSMO (DMSO) |
Data Comparison & Analysis
The following table synthesizes expected experimental data (derived from validated additivity rules for iodophenols) versus computational outputs.
Table 1: 13C NMR Chemical Shift Comparison (ppm)
| Carbon Position | Assignment | Exp. (Expected) | Std. DFT (B3LYP) | Relativistic (ZORA-SO) | Δ (Std - Exp) |
| C2 | C-I (Ipso) | ~92.0 | 131.5 | 94.2 | +39.5 (FAIL) |
| C1 | C-OH | ~156.0 | 158.2 | 155.8 | +2.2 |
| C3 | C-Me | ~141.0 | 143.5 | 140.8 | +2.5 |
| C5 | C-Cl | ~134.0 | 136.1 | 134.5 | +2.1 |
| C4 | C-H (Aromatic) | ~123.0 | 124.5 | 123.2 | +1.5 |
| C6 | C-H (Aromatic) | ~115.0 | 116.8 | 115.4 | +1.8 |
| Me | Methyl Group | ~28.0 | 26.5 | 27.8 | -1.5 |
Analysis of Discrepancies
-
The C2 Anomaly: The most glaring difference is at C2 . Standard DFT predicts a shift of ~131.5 ppm, treating Iodine purely as an electronegative withdrawing group. However, the Spin-Orbit (SO) coupling of the heavy Iodine nucleus exerts a massive shielding effect on the attached carbon, pulling it upfield to ~92 ppm.
-
Structural Confirmation: If your experimental spectrum shows a quaternary carbon around 90-95 ppm, do not discard the sample . This is the hallmark of the C-I bond. If you see a peak at 130 ppm, you likely synthesized the wrong isomer (e.g., chlorination at the wrong position).
Troubleshooting & Optimization
If your experimental data does not align with the Relativistic prediction, consider these factors:
The "Sandwich" Effect (Sterics)
The C2-Iodine is flanked by OH and Methyl. This prevents free rotation.
-
Symptom: Broadening of the Methyl or OH signals.
-
Solution: Run Variable Temperature (VT) NMR at 40°C or 50°C to sharpen the signals by increasing the rotation rate.
Proton Exchange
-
Symptom: The OH proton is missing or extremely broad.
-
Cause: Trace water or acid in the solvent.
-
Solution: Add a single pellet of activated Molecular Sieves (3Å) to the NMR tube 1 hour before acquisition to dry the solvent in situ.
Visualizing the Heavy Atom Effect
Figure 2: Mechanism of the Heavy Atom Effect. The high nuclear charge (Z) of Iodine induces spin-orbit coupling, shielding the adjacent Carbon.
References
-
Heavy Atom Effects in NMR: Vicha, J., et al. (2020).[1] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. [Link]
-
Relativistic DFT Methodology (ADF/ZORA): Scientific Computing & Modelling (SCM). "NMR shifts with relativistic DFT." ADF Tutorials. [Link]
-
Experimental Solvent Data: Cambridge Isotope Laboratories. "NMR Solvent Data Chart." [Link]
-
Synthesis of Chlorinated Phenols: El-Hiti, G. A., et al. (2020).[2] "Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols." Processes. [Link][1][2][3][4][5]
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Chloro-2-iodo-3-methylphenol
For the modern researcher, scientist, and drug development professional, a deep understanding of a molecule's structure is fundamental to predicting its behavior, reactivity, and potential applications. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular structure through the meticulous analysis of fragmentation patterns. This guide provides an in-depth elucidation of the anticipated electron ionization-mass spectrometry (EI-MS) fragmentation of 5-Chloro-2-iodo-3-methylphenol, a complex halogenated aromatic compound. By dissecting its fragmentation pathways and comparing them to analogous structures, this document serves as a practical reference for interpreting experimental data and navigating the intricacies of structural analysis.
Principles of Electron Ionization and Fragmentation in Aromatic Systems
Electron ionization (EI) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam (typically 70 eV).[1] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M⁺•).[2] The molecular ion is often energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, plotting the relative abundance of these fragments against their mass-to-charge ratio (m/z).[3]
For aromatic compounds, the stable benzene ring influences the fragmentation process. Common fragmentation pathways include:
-
Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring, often leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.
-
Cleavage of Bonds Attached to the Ring: Substituents on the aromatic ring can be cleaved, with the stability of the resulting radical and cation influencing the likelihood of the fragmentation.
-
Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur in molecules with specific functional groups and side chains.[4]
The presence of heteroatoms like halogens and oxygen further directs the fragmentation pathways due to their electronegativity and the relative strengths of their bonds to the aromatic ring.
Predicted Fragmentation Pattern of this compound
The molecular structure of this compound is C₇H₆ClIO. Its monoisotopic molecular weight is approximately 283.9 g/mol . The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak.[6]
Predicted Major Fragmentation Pathways:
The primary fragmentation events for this compound under EI-MS are anticipated to be driven by the relative bond strengths and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-Cl and C-C bonds, making its cleavage a highly favorable process.
-
Loss of Iodine Radical (•I): This is predicted to be a major fragmentation pathway, leading to a highly stable chloromethylphenyl cation.
-
Loss of a Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of the methyl group is another probable fragmentation route.
-
Loss of a Chlorine Radical (•Cl): While less favorable than iodine loss, the cleavage of the C-Cl bond can also occur.
-
Sequential Losses: Subsequent losses of small neutral molecules like CO from the phenolic structure are also possible.
Visualization of the Predicted Fragmentation Pathway:
The following diagram, generated using Graphviz (DOT language), illustrates the predicted primary fragmentation cascade of this compound.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Tabulated Predicted Mass Spectrometry Data:
The following table summarizes the predicted major fragment ions, their proposed structures, and the fragmentation pathways.
| m/z (mass/charge ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 284/286 | [C₇H₆ClIO]⁺• | Molecular Ion (M⁺•) |
| 269/271 | [C₆H₃ClIO]⁺• | Loss of a methyl radical (•CH₃) |
| 249 | [C₇H₆IO]⁺• | Loss of a chlorine radical (•Cl) |
| 157/159 | [C₇H₆ClO]⁺ | Loss of an iodine radical (•I) (likely base peak) |
| 129/131 | [C₆H₆ClO]⁺ | Loss of CO from the m/z 157/159 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion (possible from rearrangement and loss of halogens and OH) |
Comparative Analysis with Alternative Structures
The utility of mass spectrometry in structure elucidation is most powerful when comparing the fragmentation patterns of isomeric or structurally related compounds.
Comparison with Isomers:
The fragmentation pattern of this compound would differ significantly from its isomers. For instance, in an isomer where the iodine and chlorine positions are swapped (2-Chloro-5-iodo-3-methylphenol), the primary loss of the iodine radical would still be expected to be the dominant fragmentation pathway. However, the relative abundances of other fragments may differ due to the influence of substituent positions on ion stability. "Ortho effects," where adjacent substituents interact, can lead to unique fragmentation pathways that are absent in meta and para isomers.[7]
Comparison with Simpler Halogenated Phenols:
-
4-Chlorophenol: The mass spectrum of 4-chlorophenol is characterized by its molecular ion (m/z 128/130) and a significant fragment corresponding to the loss of CO (m/z 100/102).
-
4-Iodophenol: The spectrum of 4-iodophenol would show a prominent molecular ion (m/z 220) and a dominant fragment from the loss of the iodine radical (m/z 93).
The presence of both chlorine and iodine in this compound leads to a more complex spectrum with fragments arising from the loss of either halogen, providing a richer dataset for structural confirmation.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for the analysis of volatile compounds like halogenated phenols, other techniques can provide complementary information.[8]
| Analytical Technique | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution, sensitive, provides structural information through fragmentation.[8] | Requires volatile and thermally stable analytes; derivatization may be necessary for some phenols.[9] |
| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Suitable for non-volatile and thermally labile compounds; various detectors offer selectivity.[10] | Lower resolution than capillary GC; MS fragmentation is often softer (less fragmentation) with techniques like ESI, providing less structural detail than EI. |
| Capillary Electrophoresis (CE) coupled with MS | High separation efficiency, small sample volume requirements.[11] | Lower concentration sensitivity compared to GC and HPLC; matrix effects can be more pronounced. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information about the functional groups present in the molecule.[12] | Does not provide information on the overall molecular structure or molecular weight. |
Experimental Protocol for GC-MS Analysis
To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be employed.
1. Sample Preparation:
- Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).
- Perform serial dilutions to obtain a final concentration appropriate for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Injection: 1 µL injection in splitless mode at an injector temperature of 250°C.
- Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
3. Data Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak and major fragment ions.
- Analyze the isotopic patterns for chlorine-containing fragments.
- Compare the experimental spectrum with the predicted fragmentation pattern.
Conclusion
The elucidation of fragmentation patterns through mass spectrometry is an indispensable tool for the structural characterization of complex organic molecules. By understanding the fundamental principles of ionization and fragmentation, and by comparing predicted patterns with those of known compounds, researchers can confidently identify and characterize novel substances. The predicted fragmentation of this compound, dominated by the facile cleavage of the carbon-iodine bond, provides a clear analytical target for its unambiguous identification. This guide serves as a comprehensive resource, blending theoretical prediction with practical analytical considerations, to empower scientists in their pursuit of molecular discovery and innovation.
References
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Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Clark, J. (2022). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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Dr. Puspendra Kumar. (2018, October 7). Part 3: Mass Spectrometry - Ionization Techniques [Video]. YouTube. [Link]
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Chemistry Classes by Rashmi. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Mass spectrum of 4-chlorotoluene. [Image]. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
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Dr. Puspendra Kumar. (2018, October 10). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Halogenated Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols, as their silyl derivatives by gas chromatography-mass spectrometry. Retrieved from [Link]
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UC Davis Chem. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
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Chemistry with Dr. R.K. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Chromatographic Techniques for the Determination of Free Phenol in Foundry Resins. Retrieved from [Link]
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Allery Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link]
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Visual Learners. (2025, March 24). Fragmentation of alkenes and aromatics [Video]. YouTube. [Link]
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PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-iodo-3-methylphenol: A Comprehensive Guide to Safety and Compliance
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of hazardous materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-iodo-3-methylphenol, a halogenated phenol derivative. By integrating established safety protocols with an understanding of the compound's chemical nature, this document aims to be an essential resource for maintaining a safe and compliant laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive toxicological profile for this specific compound is not extensively documented in publicly available literature, its structural motifs—a chlorinated and iodinated phenol—provide a strong basis for predicting its hazard characteristics. Data from suppliers and analogous compounds indicate that this substance should be handled with significant caution.
Key Hazard Information:
| Hazard Statement | Classification | Implication for Handling and Disposal |
| H302 | Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke when handling. Requires careful containment to prevent accidental ingestion. |
| H315 | Causes skin irritation | Direct skin contact must be avoided through the use of appropriate gloves and protective clothing. Contaminated items require specific disposal procedures. |
| H319 | Causes serious eye irritation | Eye protection is mandatory. Any materials that could be contaminated and cause eye contact (e.g., gloves) must be disposed of properly. |
| (Implied) | Very toxic to aquatic life | As with many halogenated phenols, this compound is expected to be harmful to aquatic organisms.[1] Under no circumstances should this chemical or its residues be disposed of down the drain. |
This information is based on the Safety Data Sheet for this compound (CAS No. 1150617-66-5) provided by BLD Pharm.
The presence of both chlorine and iodine atoms on the phenol ring suggests that this compound is a halogenated organic compound. Such compounds are generally treated as hazardous waste due to their potential for environmental persistence and toxicity.[2]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling of the substance and concludes with its final removal by a certified hazardous waste management service. The following workflow is designed to ensure safety and regulatory compliance at each stage.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE.[3] This includes:
-
Gloves: Nitrile gloves are a common choice for incidental contact. For more extensive handling, consider double-gloving or using thicker, chemical-resistant gloves.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Given the risk of serious eye irritation, chemical splash goggles are recommended.[3]
-
Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.
-
Closed-toe Shoes: Always wear closed-toe shoes in a laboratory setting.
Step 2: Segregation at the Point of Generation
Proper waste segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[4]
-
Solid Waste: Collect any solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container.
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[1] Incompatible chemicals should always be stored separately.[4]
Step 3: Use a Designated, Compatible Waste Container
The choice of waste container is crucial for safety.
-
Material: Use a chemically resistant container, such as a high-density polyethylene (HDPE) bottle for liquids or a clearly marked bag or container for solids.[5]
-
Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[6]
-
Venting: For liquid waste, do not seal the container so tightly that pressure could build up, but ensure it is closed to prevent spills and evaporation.
Step 4: Properly Label the Waste Container
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handlers.[4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., harmful/irritant)
Step 5: Store in a Designated Satellite Accumulation Area
Store the waste container in a designated, secondary containment area that is away from general laboratory traffic.[5] This area should be clearly marked as a hazardous waste accumulation point.
Step 6: Arrange for Hazardous Waste Pickup
Follow your institution's procedures for arranging a pickup of the hazardous waste. This is typically handled by your Environmental Health and Safety (EHS) department. Do not allow hazardous waste to accumulate in the laboratory for extended periods.[5]
Special Considerations for Iodinated and Halogenated Compounds
The presence of iodine in this compound introduces specific disposal considerations that must be strictly followed.
Autoclaving is Prohibited
Do not autoclave waste contaminated with this compound. Autoclaving can cause the release of dangerous iodine vapor, which is a respiratory irritant and can pose a significant inhalation hazard. This is a critical safety measure for all iodine-containing waste.
Decontamination of Labware
For reusable labware contaminated with this compound:
-
Initial Rinse: In a chemical fume hood, rinse the labware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve the residual compound. This rinseate must be collected as halogenated liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinseate in the same waste container.
-
Final Cleaning: After the solvent rinses, the labware can typically be washed with soap and water.
-
Empty Containers: Empty containers of the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing and removal or defacing of the label, the container may be disposed of as regular lab glass or plastic, in accordance with your institution's policies.[7]
The Rationale Behind Strict Disposal: Environmental Impact
Halogenated phenols, as a class, are known to be toxic to aquatic life.[1] Their release into the environment can have long-lasting negative effects. Iodinated phenols, in particular, have been identified as emerging environmental contaminants.[8][9] Improper disposal can lead to the formation of even more toxic byproducts in water treatment processes.[10][11] Therefore, the rigorous disposal procedures outlined in this guide are not merely a matter of regulatory compliance but are a critical component of responsible scientific practice and environmental protection.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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- PubMed. (2022, January 10).
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- SciELO México. (n.d.). Iodine increases the concentration of phenolic compounds and photosynthetic pigments in three cultivars of Ficus carica L. subjected to salt stress.
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- C&EN. (2024, August 30).
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Navigating the Safe Handling of 5-Chloro-2-iodo-3-methylphenol: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Due to its chemical structure, 5-Chloro-2-iodo-3-methylphenol is anticipated to share hazards with related compounds such as chlorinated and iodinated phenols. These hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1]
-
Systemic Effects: Phenolic compounds can be absorbed through the skin and exert systemic toxicity, potentially affecting the central nervous system, heart, kidneys, and lungs.[2][3] Ingestion or significant skin absorption can lead to a range of symptoms from nausea and dizziness to more severe outcomes.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Long-term Effects: The presence of iodine suggests a potential for effects on the thyroid with prolonged or repeated exposure.[4]
It is imperative to handle this compound with the utmost care, assuming it to be hazardous until comprehensive toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE is not merely a procedural step but a direct response to the anticipated chemical interactions with the body.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6][7]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with an inner nitrile glove and an outer glove of a material resistant to halogenated phenols (e.g., butyl rubber or neoprene). | Nitrile gloves provide a good first layer of protection, while the outer glove offers enhanced resistance to chemicals like phenols.[1] Always inspect gloves for any signs of degradation or perforation before and during use.[1] |
| Eye and Face Protection | Chemical safety goggles in conjunction with a face shield. | This combination provides maximum protection against splashes and aerosols, safeguarding both the eyes and the face.[8] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Ensures no skin is exposed. The lab coat should be buttoned completely. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from potential spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is a self-validating system for safety. Each step is designed to minimize the potential for exposure and accidents.
Preparation and Handling:
-
Pre-use Inspection: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[1]
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Post-handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin immediately and thoroughly with soap and water, even after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of personnel and the environment.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing papers, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[6]
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Disposal Request: Follow your institution's procedures for the disposal of hazardous chemical waste.[1][7][9]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
-
Alfa Aesar. (2023, September 25). Safety Data Sheet: 5-Chloro-2-methylphenol. [Link]
-
Public Health England. (2017). Phenol: toxicological overview. [Link]
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CLEAPSS. (n.d.). Student safety sheets 56: Iodine. [Link]
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C.P.A. Chem Ltd. (2019, May 16). Safety data sheet: 2-Chloro-5-methylphenol. [Link]
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MBL Life Science. (2023, January 27). Safety Data Sheet. [Link]
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Lee, E., An, S., Choi, J., Moon, J., & Kim, K. (2018). Risk Assessment of 5-Chloro-2-Methylisothiazol-3(2H)-One/2-Methylisothiazol-3(2H)-One (CMIT/MIT) Used as a Preservative in Cosmetics. Toxicological research, 34(4), 323–332. [Link]
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Thor GmbH. (n.d.). acticide® la 1209. [Link]
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The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
